molecular formula C8H4ClNO2S B1369908 2-Chloro-1,3-benzothiazole-6-carboxylic acid CAS No. 3855-95-6

2-Chloro-1,3-benzothiazole-6-carboxylic acid

Cat. No.: B1369908
CAS No.: 3855-95-6
M. Wt: 213.64 g/mol
InChI Key: QLAKWSXVXQRGDB-UHFFFAOYSA-N
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Description

2-Chloro-1,3-benzothiazole-6-carboxylic acid is a useful research compound. Its molecular formula is C8H4ClNO2S and its molecular weight is 213.64 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-chloro-1,3-benzothiazole-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClNO2S/c9-8-10-5-2-1-4(7(11)12)3-6(5)13-8/h1-3H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLAKWSXVXQRGDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(=O)O)SC(=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10594309
Record name 2-Chloro-1,3-benzothiazole-6-carboxylic acid
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Molecular Weight

213.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3855-95-6
Record name 2-Chloro-1,3-benzothiazole-6-carboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Chloro-1,3-benzothiazole-6-carboxylic acid
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-Chloro-1,3-benzothiazole-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive and in-depth overview of the synthesis of 2-Chloro-1,3-benzothiazole-6-carboxylic acid, a crucial heterocyclic building block in medicinal chemistry and materials science. This document details a reliable two-step synthetic pathway, commencing with the formation of a 2-aminobenzothiazole intermediate followed by a Sandmeyer-type transformation to yield the target chlorinated product. The guide is designed to provide researchers and drug development professionals with a robust and reproducible methodology, grounded in established chemical principles. Each step is elucidated with detailed experimental protocols, mechanistic insights, and safety considerations to ensure successful execution and a thorough understanding of the underlying chemistry.

Introduction: The Significance of the Benzothiazole Scaffold

Benzothiazole and its derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in the field of drug discovery and materials science.[1] The inherent planarity and aromaticity of the benzothiazole ring system, coupled with its ability to participate in various non-covalent interactions, make it a privileged scaffold in medicinal chemistry. This versatile core is present in a wide array of pharmacologically active agents exhibiting anticancer, antimicrobial, and antiviral properties.

The specific target of this guide, this compound, serves as a key intermediate for the synthesis of more complex molecules. The chloro-substituent at the 2-position acts as a versatile handle for nucleophilic substitution reactions, allowing for the introduction of diverse functionalities. The carboxylic acid group at the 6-position provides a site for amide bond formation, esterification, or other derivatizations, further expanding the molecular diversity accessible from this building block.

This guide will focus on a logical and efficient two-step synthesis, beginning with the construction of the benzothiazole ring system to form 2-amino-1,3-benzothiazole-6-carboxylic acid, followed by the strategic replacement of the amino group with a chloro substituent via the Sandmeyer reaction.

Strategic Overview of the Synthetic Pathway

The synthesis of this compound is strategically designed in two principal stages. This approach ensures high yields and purity of the final product by first constructing the core heterocyclic structure and then introducing the desired chloro-functionality.

Synthetic_Pathway 4-Aminobenzoic_acid 4-Aminobenzoic acid Intermediate 2-Amino-1,3-benzothiazole- 6-carboxylic acid 4-Aminobenzoic_acid->Intermediate Step 1: Cyclization (Thiocyanation) Final_Product 2-Chloro-1,3-benzothiazole- 6-carboxylic acid Intermediate->Final_Product Step 2: Sandmeyer Chlorination

Figure 1: Overall synthetic workflow for this compound.

The initial step involves the cyclization of a readily available starting material, 4-aminobenzoic acid, to form the 2-aminobenzothiazole ring system. The second and final step is a diazotization of the 2-amino group followed by a copper(I) chloride-mediated Sandmeyer reaction to install the 2-chloro substituent.

Detailed Experimental Protocols and Mechanistic Insights

Step 1: Synthesis of 2-Amino-1,3-benzothiazole-6-carboxylic acid

This crucial first step involves the formation of the benzothiazole core through a thiocyanation reaction of 4-aminobenzoic acid.

Reaction Scheme:

[Chemical Structure of 2-Amino-1,3-benzothiazole-6-carboxylic acid] --(1. NaNO2, HCl)--> [Diazonium Salt Intermediate] --(2. CuCl)--> [Chemical Structure of this compound]

Figure 3: Simplified mechanism of the Sandmeyer chlorination.

Characterization of this compound

Thorough characterization of the final product is essential to confirm its identity and purity. The following techniques are recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum should show characteristic signals for the aromatic protons on the benzothiazole ring. The integration of these signals should correspond to the number of protons. The carboxylic acid proton will likely appear as a broad singlet at a downfield chemical shift.

    • ¹³C NMR: The carbon NMR spectrum will confirm the presence of the correct number of carbon atoms in their respective chemical environments, including the carbonyl carbon of the carboxylic acid and the carbons of the benzothiazole core.

  • Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands for the C=O stretch of the carboxylic acid (typically around 1700 cm⁻¹), the O-H stretch of the carboxylic acid (a broad band from 2500-3300 cm⁻¹), and the aromatic C=C and C-H stretching vibrations.

  • Mass Spectrometry (MS): Mass spectrometry will provide the molecular weight of the compound, confirming the successful incorporation of the chlorine atom. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) should be observable in the mass spectrum, providing definitive evidence for the presence of a single chlorine atom.

Table 3: Expected Spectroscopic Data

TechniqueExpected Features
¹H NMR Aromatic proton signals, broad singlet for COOH proton.
¹³C NMR Signals for aromatic carbons and the carbonyl carbon.
IR (cm⁻¹) ~1700 (C=O), 2500-3300 (broad, O-H), aromatic C-H and C=C stretches.
MS (m/z) Molecular ion peak corresponding to C₈H₄ClNO₂S and characteristic chlorine isotope pattern.

Safety and Handling

  • General Precautions: All manipulations should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • Specific Hazards:

    • Bromine: Highly corrosive and toxic. Handle with extreme care in a fume hood.

    • Sodium Nitrite: Oxidizing agent and toxic. Avoid contact with skin and eyes.

    • Hydrochloric Acid: Corrosive. Handle with care.

    • Diazonium Salts: Potentially explosive, especially when dry. Do not isolate the diazonium salt intermediate. Keep the reaction mixture cold during its formation and use it immediately in the subsequent step.

Conclusion

The synthetic pathway detailed in this guide provides a reliable and efficient method for the preparation of this compound. By following the outlined protocols and understanding the underlying chemical principles, researchers can confidently synthesize this valuable intermediate for their drug discovery and materials science endeavors. The self-validating nature of the described protocols, coupled with the provided mechanistic insights, ensures a high degree of reproducibility and success.

References

An In-depth Technical Guide to 2-Chloro-1,3-benzothiazole-6-carboxylic acid: Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Strategic Importance of the Benzothiazole Scaffold

The benzothiazole moiety is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities.[1][2][3] Its unique structural and electronic properties allow for diverse interactions with biological targets, making it a cornerstone in the design of novel therapeutic agents. Among the vast library of benzothiazole derivatives, 2-Chloro-1,3-benzothiazole-6-carboxylic acid stands out as a particularly valuable building block for drug discovery and development. The presence of a carboxylic acid group at the 6-position provides a handle for further functionalization, enabling the exploration of structure-activity relationships and the optimization of pharmacokinetic profiles. The chloro-substituent at the 2-position serves as a versatile reactive site, amenable to nucleophilic substitution reactions for the introduction of a wide array of functional groups. This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential applications of this important synthetic intermediate.

Physicochemical Properties

PropertyValue/InformationSource/Justification
CAS Number 3855-95-6[1][4][5][6]
Molecular Formula C₈H₄ClNO₂S[1][4]
Molecular Weight 213.64 g/mol [1][4]
Physical Form Solid
Melting Point Data not available. The related compound, benzothiazole-6-carboxylic acid, has a melting point of 245-251 °C. The introduction of a chloro group may alter the crystal lattice and intermolecular interactions, thus affecting the melting point.
Solubility Expected to be soluble in polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) due to the polar carboxylic acid group. Limited solubility is expected in nonpolar solvents like hexanes. Solubility in alcohols like methanol and ethanol is likely to be moderate.Inferred from the structure and general solubility of similar carboxylic acids.
pKa Data not available. The pKa of benzoic acid is approximately 4.2. The electron-withdrawing nature of the benzothiazole ring and the chloro substituent is expected to increase the acidity of the carboxylic acid, thus lowering the pKa value relative to benzoic acid.Inferred from electronic effects on carboxylic acid acidity.

Spectroscopic Data

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show signals in the aromatic region corresponding to the three protons on the benzene ring of the benzothiazole core. The chemical shifts and coupling patterns will be influenced by the positions of the carboxylic acid and the thiazole ring. Based on the analysis of a related derivative, the aromatic protons are expected to appear as multiplets in the range of δ 7.5-8.5 ppm.[7] The carboxylic acid proton will likely appear as a broad singlet at a downfield chemical shift (δ > 10 ppm), which may be exchangeable with D₂O.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The carbonyl carbon of the carboxylic acid is expected to resonate in the downfield region, typically around 165-185 ppm.[8][9] The carbon atoms of the benzothiazole ring will appear in the aromatic region (approximately 110-160 ppm), with the carbon attached to the chlorine atom (C2) showing a characteristic chemical shift. Quaternary carbons will generally exhibit weaker signals.[10]

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by several key absorption bands. A broad O-H stretching vibration from the carboxylic acid is expected in the region of 2500-3300 cm⁻¹.[11][12] A strong C=O stretching vibration for the carboxylic acid carbonyl group should be observed around 1700 cm⁻¹.[11][12] The spectrum will also feature C=C and C=N stretching vibrations from the aromatic and thiazole rings in the 1400-1600 cm⁻¹ region, as well as C-Cl and C-S stretching vibrations at lower wavenumbers.[13]

Mass Spectrometry (MS)

The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (213.64 g/mol ). Due to the presence of chlorine, an isotopic peak at M+2 with approximately one-third the intensity of the molecular ion peak is expected, which is a characteristic signature for a molecule containing one chlorine atom. Fragmentation patterns would likely involve the loss of COOH, Cl, and other small fragments.

Synthesis of this compound

Proposed Synthetic Pathway

Synthesis_of_2-Chloro-1,3-benzothiazole-6-carboxylic_acid cluster_0 Step 1: Formation of 2-Amino-1,3-benzothiazole-6-carboxylic acid cluster_1 Step 2: Sandmeyer Reaction 4-aminobenzoic_acid 4-Aminobenzoic acid KSCN_Br2 KSCN, Br₂ in Acetic Acid 4-aminobenzoic_acid->KSCN_Br2 Reacts with 2-amino_product 2-Amino-1,3-benzothiazole-6-carboxylic acid KSCN_Br2->2-amino_product Yields NaNO2_HCl 1. NaNO₂, HCl (0-5 °C) 2. CuCl, HCl 2-amino_product->NaNO2_HCl Reacts via final_product This compound NaNO2_HCl->final_product Yields Reactivity_of_2-Chloro-1,3-benzothiazole-6-carboxylic_acid cluster_0 Nucleophilic Aromatic Substitution (SNAr) start_compound This compound amine R¹R²NH start_compound->amine Reacts with thiol RSH start_compound->thiol Reacts with alkoxide RO⁻ start_compound->alkoxide Reacts with amino_product 2-(N,N-disubstituted-amino)- 1,3-benzothiazole-6-carboxylic acid amine->amino_product Forms thioether_product 2-(Alkylthio)-1,3-benzothiazole- 6-carboxylic acid thiol->thioether_product Forms ether_product 2-(Alkoxy)-1,3-benzothiazole- 6-carboxylic acid alkoxide->ether_product Forms Applications_in_Drug_Discovery cluster_0 Derivatization cluster_1 Biological Screening start_compound This compound snar SNAr at C2 start_compound->snar cooh_chem Carboxylic Acid Chemistry start_compound->cooh_chem library Library of Benzothiazole Derivatives snar->library cooh_chem->library anticancer Anticancer library->anticancer antimicrobial Antimicrobial library->antimicrobial anti_inflammatory Anti-inflammatory library->anti_inflammatory other Other Therapeutic Areas library->other lead_compound Lead Compound Identification & Optimization anticancer->lead_compound antimicrobial->lead_compound anti_inflammatory->lead_compound other->lead_compound

References

"CAS number 3855-95-6 properties"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-(Trifluoromethyl)benzoyl Chloride (CAS No. 2251-65-2)

For Researchers, Scientists, and Drug Development Professionals

Foreword

This technical guide provides a comprehensive overview of 3-(Trifluoromethyl)benzoyl chloride, a pivotal reagent in modern organic synthesis. While the initial inquiry referenced CAS number 3855-95-6, our comprehensive search indicates a likely typographical error, as the chemical properties and applications align with CAS No. 2251-65-2 . This document will, therefore, focus on the latter, a compound distinguished by its trifluoromethyl group and its role as a versatile building block in the creation of complex molecules. As a highly reactive acyl chloride, it serves as a cornerstone in the synthesis of a wide array of pharmaceuticals, agrochemicals, and specialty materials. The presence of the trifluoromethyl moiety is of particular significance, as it can impart desirable properties such as enhanced biological activity, lipophilicity, and metabolic stability to the target molecules. This guide will delve into its chemical and physical characteristics, spectroscopic data, synthesis, reactivity, applications, and safety protocols, offering a holistic resource for laboratory professionals.

Chemical and Physical Properties

3-(Trifluoromethyl)benzoyl chloride is a colorless to light yellow liquid with a pungent odor.[1][2][3] Its physical and chemical properties are summarized in the table below, compiled from various chemical suppliers and databases. These properties are crucial for its handling, storage, and application in chemical reactions.

PropertyValueSource(s)
CAS Number 2251-65-2[2][4][5]
Molecular Formula C₈H₄ClF₃O[2][4]
Molecular Weight 208.57 g/mol [4]
Appearance Colorless to light yellow clear liquid[1][2]
Density 1.383 g/mL at 25 °C[5]
Boiling Point 184-186 °C/750 mmHg[5]
Refractive Index (n20/D) 1.477[5]
Flash Point 113 °C (235.4 °F) - closed cup
Solubility Sparingly soluble in water[2]
Storage Temperature Room temperature, under nitrogen[5]

Spectroscopic Data

Spectroscopic analysis is fundamental for the verification of the identity and purity of 3-(Trifluoromethyl)benzoyl chloride.

  • ¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is characterized by signals in the aromatic region. A typical spectrum would show peaks at δ = 8.29 (s, 1H), 8.19 (d, J = 8 Hz, 1H), 7.83 (d, J = 8 Hz, 1H), and 7.55 (t, J = 8 Hz, 1H).[4]

  • Mass Spectrometry (MS): Mass spectral data is available for this compound, which is crucial for confirming its molecular weight and fragmentation pattern.[6]

  • Infrared Spectroscopy (IR): The IR spectrum provides information about the functional groups present in the molecule.[6]

Synthesis and Mechanism of Reactivity

Synthesis

3-(Trifluoromethyl)benzoyl chloride can be synthesized from 3'-(trifluoromethyl)acetophenone. One documented method involves the reaction with sulfuryl chloride (SO₂Cl₂) and sulfur monochloride (S₂Cl₂) in the presence of pyridine and chlorobenzene.[4]

An illustrative workflow for a laboratory-scale synthesis is presented below:

G cluster_reactants Reactants cluster_process Process cluster_product Product A 3'-(Trifluoromethyl)acetophenone Mix Mix at Room Temperature A->Mix B Pyridine B->Mix C Chlorobenzene C->Mix D S₂Cl₂ D->Mix E SO₂Cl₂ Add Add SO₂Cl₂ dropwise E->Add Stir1 Stir for 2h Mix->Stir1 Stir1->Add Stir2 Stir for 0.5h Add->Stir2 Heat Heat at 132°C for 15h Stir2->Heat Product 3-(Trifluoromethyl)benzoyl chloride Heat->Product

Caption: Synthesis workflow for 3-(Trifluoromethyl)benzoyl chloride.

Mechanism of Reactivity

As an acyl chloride, 3-(Trifluoromethyl)benzoyl chloride is a potent electrophile. The carbon atom of the carbonyl group is highly susceptible to nucleophilic attack due to the electron-withdrawing effects of both the chlorine atom and the trifluoromethyl group on the benzene ring. This reactivity makes it an excellent acylating agent for a variety of nucleophiles, including alcohols, amines, and arenes, to form esters, amides, and ketones, respectively.[7]

The general mechanism for acylation is depicted below:

G Reagent 3-(CF₃)C₆H₄COCl Intermediate Tetrahedral Intermediate Reagent->Intermediate Nucleophilic Attack Nucleophile Nucleophile (Nu-H) Nucleophile->Intermediate Product Acylated Product (3-(CF₃)C₆H₄CONu) Intermediate->Product Elimination of Cl⁻ Byproduct HCl Intermediate->Byproduct

Caption: General mechanism of acylation using 3-(Trifluoromethyl)benzoyl chloride.

Applications in Research and Development

The unique properties conferred by the trifluoromethyl group make this compound a valuable intermediate in several high-value chemical industries.

Pharmaceutical Synthesis

In the pharmaceutical sector, 3-(Trifluoromethyl)benzoyl chloride is a key building block for active pharmaceutical ingredients (APIs). The incorporation of the CF₃ group can significantly enhance a drug candidate's efficacy, metabolic stability, and absorption, distribution, metabolism, and excretion (ADME) profile.[7]

Agrochemical Development

This intermediate is heavily utilized in the development of modern pesticides, herbicides, and fungicides. The trifluoromethyl group can increase the potency and selectivity of these agricultural chemicals.[7][2]

Specialty Chemicals and Materials Science

Beyond life sciences, it finds applications in the synthesis of specialty chemicals, including performance polymers, dyes, and electronic materials where specific fluorinated aromatic structures are required to achieve desired thermal, optical, or electrical properties.[7]

The interconnectedness of its applications is visualized below:

G center 3-(Trifluoromethyl)benzoyl Chloride API Active Pharmaceutical Ingredients center->API DrugDev Drug Discovery center->DrugDev Pesticides Pesticides center->Pesticides Herbicides Herbicides center->Herbicides Fungicides Fungicides center->Fungicides Polymers Performance Polymers center->Polymers Dyes Dyes center->Dyes Electronics Electronic Materials center->Electronics

Caption: Application areas of 3-(Trifluoromethyl)benzoyl chloride.

Safety, Handling, and First Aid

3-(Trifluoromethyl)benzoyl chloride is a corrosive and hazardous substance that requires careful handling.[8]

  • Hazards: It causes severe skin burns and serious eye damage.[8][9] It may also cause respiratory irritation.[9] Contact with water can liberate toxic gas.[8]

  • Handling: Use only outdoors or in a well-ventilated area.[9] Wear protective gloves, protective clothing, eye protection, and face protection.[8][9] Do not breathe fumes, mist, spray, or vapors.[9] Keep the container tightly closed in a dry, cool, and well-ventilated place, preferably under an inert atmosphere.[8] It is incompatible with water, strong oxidizing agents, strong acids, strong bases, and alcohols.[8]

  • First Aid:

    • Inhalation: Remove the person to fresh air and keep them comfortable for breathing. If not breathing, give artificial respiration. Get immediate medical attention.[8][9]

    • Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water or shower. Wash with plenty of soap and water. Get immediate medical attention.[8][9]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Get immediate medical attention.[8][9]

    • Ingestion: Rinse mouth. Do NOT induce vomiting. Call a physician immediately.[8][9]

Experimental Protocol: Amide Synthesis

This protocol provides a general procedure for the acylation of an amine with 3-(Trifluoromethyl)benzoyl chloride to form an amide.

Materials:

  • 3-(Trifluoromethyl)benzoyl chloride

  • Primary or secondary amine

  • Anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran)

  • Tertiary amine base (e.g., triethylamine, pyridine)

  • Stir plate and magnetic stir bar

  • Round-bottom flask

  • Dropping funnel

  • Nitrogen or Argon gas supply

Procedure:

  • In a clean, dry round-bottom flask under an inert atmosphere, dissolve the amine and the tertiary amine base in the anhydrous solvent.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add a solution of 3-(Trifluoromethyl)benzoyl chloride in the anhydrous solvent to the stirred amine solution via a dropping funnel.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete (monitored by TLC or LC-MS).

  • Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.

  • Transfer the mixture to a separatory funnel and extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain the desired amide.

References

An In-Depth Technical Guide to the Molecular Structure of 2-Chloro-1,3-benzothiazole-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling a Privileged Scaffold in Medicinal Chemistry

The benzothiazole nucleus represents a cornerstone in the architecture of pharmacologically active molecules. Its unique bicyclic, heteroaromatic structure imparts a favorable combination of rigidity, lipophilicity, and hydrogen bonding capability, making it a "privileged scaffold" in drug design. This guide focuses on a specific, synthetically versatile derivative: 2-Chloro-1,3-benzothiazole-6-carboxylic acid . The presence of a reactive chloro group at the 2-position and a carboxylic acid at the 6-position makes this molecule a highly valuable building block for the synthesis of a diverse array of compounds with potential therapeutic applications. As a Senior Application Scientist, this document aims to provide a comprehensive technical overview of its molecular structure, physicochemical properties, synthesis, reactivity, and potential applications, grounded in established scientific principles and experimental data.

Molecular Identity and Physicochemical Characteristics

A thorough understanding of a molecule's fundamental properties is paramount for its effective utilization in research and development. This section delineates the key identifiers and physicochemical parameters of this compound.

Structural and Chemical Identifiers

The unambiguous identification of a chemical entity is the first step in any scientific investigation. The following table summarizes the key identifiers for this compound.

IdentifierValue
Chemical Name This compound
CAS Number 3855-95-6
Molecular Formula C₈H₄ClNO₂S[1]
Molecular Weight 213.64 g/mol [1]
Canonical SMILES C1=CC2=C(C=C1C(=O)O)N=C(S2)Cl
InChI InChI=1S/C8H4ClNO2S/c9-8-10-5-2-1-4(7(11)12)3-6(5)13-8/h1-3H,(H,11,12)
InChIKey QLAKWSXVXQRGDB-UHFFFAOYSA-N
Physicochemical Properties
PropertyValue/Predicted RangeRationale and Comparative Insights
Melting Point >250 °C (decomposes)Benzothiazole-6-carboxylic acid has a reported melting point of 245-251 °C. The introduction of a chloro group is not expected to drastically lower the melting point, and the high melting point is indicative of a stable crystalline lattice.
pKa Carboxylic Acid: ~4.0-4.5 Benzothiazole Nitrogen: ~1.0-2.0The carboxylic acid pKa is expected to be in the typical range for aromatic carboxylic acids. The pKa of the benzothiazole nitrogen is significantly lowered by the electron-withdrawing effects of the chloro and carboxylic acid groups, making it a very weak base. For comparison, the pKa of benzothiazole itself is approximately 6.5[2].
logP 2.5 - 3.5 (Predicted)The octanol-water partition coefficient (logP) is a measure of lipophilicity. The benzothiazole core is lipophilic, and while the carboxylic acid adds polarity, the chloro group increases lipophilicity. This predicted range suggests moderate lipophilicity, a common feature in drug candidates.
Solubility Sparingly soluble in water; Soluble in organic solvents (e.g., DMSO, DMF)[3]The carboxylic acid group provides some water solubility, especially at higher pH where it is deprotonated. However, the overall non-polar character of the benzothiazole ring limits aqueous solubility[4]. Its solubility in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) is expected to be good, facilitating its use in chemical reactions.

Synthesis and Reactivity: A Chemist's Perspective

The synthetic accessibility and predictable reactivity of a molecule are critical for its application as a building block. This section details a plausible and efficient synthesis route and discusses the key reactive sites of this compound.

Retrosynthetic Analysis and Proposed Synthesis Protocol

A logical synthetic approach to this compound starts from a readily available substituted aniline. The benzothiazole ring can be constructed, followed by the introduction of the chloro group.

Synthesis_Workflow 4-Amino-3-mercaptobenzoic_acid 4-Amino-3-mercaptobenzoic acid Intermediate_A Benzothiazole-2-thione-6-carboxylic acid 4-Amino-3-mercaptobenzoic_acid->Intermediate_A CS₂, Ethanol, KOH Target_Molecule This compound Intermediate_A->Target_Molecule SO₂Cl₂

Figure 1: Proposed synthetic workflow for this compound.

Experimental Protocol:

Step 1: Synthesis of 2-Mercapto-1,3-benzothiazole-6-carboxylic acid

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-amino-3-mercaptobenzoic acid in ethanol.

  • Add an equimolar amount of potassium hydroxide (KOH) to the solution and stir until it dissolves.

  • To this solution, add a slight excess of carbon disulfide (CS₂).

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and acidify with a dilute solution of hydrochloric acid (HCl) until a precipitate is formed.

  • Filter the precipitate, wash with cold water, and dry under vacuum to yield 2-mercapto-1,3-benzothiazole-6-carboxylic acid.

Step 2: Synthesis of this compound

  • In a fume hood, suspend 2-mercapto-1,3-benzothiazole-6-carboxylic acid in a suitable inert solvent such as dichloromethane (DCM) or chloroform (CHCl₃).

  • Cool the suspension in an ice bath.

  • Slowly add sulfuryl chloride (SO₂Cl₂) dropwise to the stirred suspension. An excess of sulfuryl chloride is typically used.[5]

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours. The reaction is often accompanied by the evolution of gas (SO₂ and HCl).

  • Upon completion, carefully quench the reaction by pouring it onto crushed ice.

  • Separate the organic layer, wash with water and brine, and then dry over anhydrous sodium sulfate (Na₂SO₄).

  • Remove the solvent under reduced pressure to obtain the crude product.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to yield pure this compound.

Causality Behind Experimental Choices: The use of a base (KOH) in the first step is to deprotonate the thiol, making it a more potent nucleophile for the reaction with carbon disulfide. The choice of sulfuryl chloride in the second step is based on its effectiveness in converting 2-mercaptobenzothiazoles to their 2-chloro counterparts in high yield.[1][5] The reaction is performed at low temperature initially to control the exothermic reaction.

Chemical Reactivity and Derivatization Potential

The chemical reactivity of this compound is dominated by two key functional groups: the 2-chloro substituent and the 6-carboxylic acid.

Reactivity_Diagram Core 2-Chloro-1,3-benzothiazole- 6-carboxylic acid Nucleophilic_Substitution Nucleophilic Substitution at C2 Core->Nucleophilic_Substitution Nu⁻ Amide_Coupling Amide Coupling at COOH Core->Amide_Coupling R-NH₂, Coupling agents Esterification Esterification at COOH Core->Esterification R-OH, Acid catalyst Drug_Discovery_Workflow Starting_Material 2-Chloro-1,3-benzothiazole- 6-carboxylic acid Library_Synthesis Library Synthesis via Nucleophilic Substitution and Amide Coupling Starting_Material->Library_Synthesis Screening High-Throughput Screening (e.g., Kinase Inhibition Assay) Library_Synthesis->Screening Hit_Compound Identification of Hit Compounds Screening->Hit_Compound Lead_Optimization Lead Optimization (SAR Studies) Hit_Compound->Lead_Optimization Preclinical_Candidate Preclinical Candidate Selection Lead_Optimization->Preclinical_Candidate

References

The Benzothiazole Scaffold: A Privileged Core in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

The benzothiazole nucleus, a bicyclic system comprising a benzene ring fused to a thiazole ring, stands as a cornerstone in heterocyclic chemistry and drug discovery.[1][2] Its unique structural features and ability to interact with a multitude of biological targets have established it as a "privileged scaffold."[3] Benzothiazole derivatives exhibit a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties, among others.[4][5][6] This guide provides a technical exploration of the core biological activities of benzothiazole derivatives, delving into their mechanisms of action, providing field-proven experimental protocols for their evaluation, and offering insights into the structure-activity relationships that govern their therapeutic potential.

Anticancer Activity: Targeting the Hallmarks of Malignancy

Benzothiazole derivatives have emerged as potent agents against various cancer cell lines, acting through diverse and often multi-targeted mechanisms.[4][7] Their planar structure allows for intercalation with DNA, while various substitutions on the core ring system enable specific interactions with key oncogenic proteins.[8]

Core Mechanisms of Antitumor Action

The anticancer efficacy of benzothiazole compounds stems from their ability to interfere with critical cellular processes essential for tumor growth and survival. Key mechanisms include:

  • Inhibition of Key Kinases: Many derivatives are designed to target the ATP-binding sites of protein kinases that are overactive in cancer cells, such as EGFR, VEGFR, and PI3K, thereby blocking downstream signaling pathways responsible for proliferation and angiogenesis.[9]

  • Induction of Apoptosis: Certain benzothiazoles trigger programmed cell death by modulating the expression of pro- and anti-apoptotic proteins. For instance, some compounds induce apoptosis in hepatocellular carcinoma cells by increasing oxidative stress, causing mitochondrial membrane potential loss, and subsequently inhibiting the NF-κB pathway.[10][11]

  • Tubulin Polymerization Inhibition: Similar to established chemotherapeutics, some benzothiazole derivatives bind to tubulin, disrupting microtubule dynamics, which leads to cell cycle arrest in the G2/M phase and ultimately, apoptosis.[8]

  • Enzyme Inhibition: A significant mechanism involves the inhibition of enzymes crucial for tumor survival. For example, many benzothiazole derivatives are potent inhibitors of carbonic anhydrase (CA) isoforms, particularly CA IX and XII, which are overexpressed in hypoxic tumors and contribute to their acidic microenvironment.[4][5][12]

Signaling Pathway Visualization: NF-κB Inhibition

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a critical regulator of inflammation and cell survival, and its aberrant activation is a hallmark of many cancers. Benzothiazole derivatives can suppress this pathway, reducing the expression of downstream effectors like COX-2 and iNOS, thereby exerting both anti-inflammatory and antiproliferative effects.[10][11]

NFkB_Pathway cluster_cytoplasm Cytoplasm TNFa Inflammatory Stimuli (e.g., TNF-α) IKK IKK Complex TNFa->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB_inactive NF-κB (p50/p65) (Inactive) NFkB_active NF-κB (p50/p65) (Active) NFkB_inactive->NFkB_active Release Nucleus Nucleus NFkB_active->Nucleus Translocation Gene Gene Transcription (COX-2, iNOS, etc.) Nucleus->Gene Initiates BTZ Benzothiazole Derivative BTZ->IKK Inhibits

Caption: NF-κB pathway inhibition by benzothiazole derivatives.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a robust colorimetric method to assess cell viability and the cytotoxic potential of chemical compounds.[13] It measures the metabolic activity of cells, where mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.[14]

Principle: The amount of purple formazan produced is directly proportional to the number of viable, metabolically active cells.[15]

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., A549, HepG2) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the benzothiazole derivatives in serum-free medium. After incubation, remove the old medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: Following treatment, add 10-20 µL of MTT solution (5 mg/mL in sterile PBS) to each well.[16] Incubate for another 3-4 hours at 37°C. During this period, viable cells will convert the MTT into formazan crystals.

  • Formazan Solubilization: Carefully aspirate the medium containing MTT. Add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a solution of 10% SDS in 0.01 M HCl, to each well to dissolve the insoluble formazan crystals.[14]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance of the resulting colored solution using a microplate spectrophotometer at a wavelength of 570 nm.[16]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Data Summary: Anticancer Activity
Compound ClassCancer Cell LineIC₅₀ (µM)Mechanism of ActionReference
Pyridyl-BenzothiazoleHepG2 (Liver)0.048Apoptosis Induction[5]
Pyridyl-BenzothiazoleA549 (Lung)0.044Apoptosis Induction[5]
2-Aryl-BenzothiazoleNCI-H460 (Lung)4-20 (range)Not specified[17]
Nitrobenzyl-BenzothiazoleA431 (Skin)VariesProliferation Inhibition[18]
2-Substituted-BenzothiazoleHepG2 (Liver)38.54 (at 48h)NF-κB Inhibition[11]

Antimicrobial Activity: Combating Drug Resistance

The rise of multidrug-resistant pathogens presents a grave threat to global health, necessitating the discovery of novel antimicrobial agents.[19] Benzothiazole derivatives have demonstrated significant potential, exhibiting broad-spectrum activity against various Gram-positive and Gram-negative bacteria, as well as fungi.[2][20]

Core Mechanisms of Antimicrobial Action

The antimicrobial effects of benzothiazoles are often attributed to their ability to disrupt essential microbial cellular processes:

  • Enzyme Inhibition: A primary mode of action is the inhibition of crucial bacterial enzymes that are absent in eukaryotes. Targets include DNA gyrase (essential for DNA replication), dihydropteroate synthase, and dihydrofolate reductase (both involved in the folic acid synthesis pathway).[21] More recently, E. coli dihydroorotase has been identified as a target.[21][22]

  • Disruption of Cell Integrity: Some derivatives can induce leakage of cellular components like DNA and proteins from microbial cells, suggesting damage to the cell membrane or wall.[21]

  • Inhibition of Virulence Factors: Certain compounds have been shown to inhibit the dimorphic transition of Candida albicans, a key virulence factor that allows the fungus to switch from a yeast to a more invasive hyphal form.[21]

Experimental Workflow: Antimicrobial Susceptibility Testing

A systematic workflow is critical for the efficient screening and evaluation of new antimicrobial candidates. The process typically involves initial screening followed by quantitative determination of inhibitory concentrations.

Caption: General workflow for antimicrobial activity screening.

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized and quantitative technique used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that completely inhibits the visible growth of a microorganism.[23][24]

Principle: A standardized microbial inoculum is challenged with serial dilutions of the test compound in a liquid growth medium. Growth is assessed after incubation by visual inspection or spectrophotometric measurement.[25]

Step-by-Step Methodology:

  • Preparation of Inoculum: From a fresh culture (18-24 hours), suspend several colonies of the test microorganism (e.g., S. aureus, E. coli) in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Compound Dilution: In a sterile 96-well microtiter plate, add 50 µL of sterile broth (e.g., Mueller-Hinton Broth) to wells 2 through 12. Add 100 µL of the stock solution of the benzothiazole derivative (at twice the highest desired test concentration) to well 1.

  • Serial Dilution: Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10. Wells 11 (growth control) and 12 (sterility control) should contain only broth.

  • Inoculation: Add 50 µL of the prepared bacterial inoculum to wells 1 through 11. Well 12 receives no bacteria and serves as a negative control. The final volume in each well is 100 µL.

  • Incubation: Cover the plate and incubate at 37°C for 16-20 hours.

  • MIC Determination: After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed. A growth indicator like resazurin can be added to aid visualization.[23]

Data Summary: Antimicrobial Activity
Compound ClassMicroorganismMIC (µg/mL)Reference
Naphthalene-BenzothiazoleE. coli25-100[21]
Naphthalene-BenzothiazoleS. aureus50-200[21]
Isatin-BenzothiazoleE. coli3.1[22]
Isatin-BenzothiazoleP. aeruginosa6.2[22]
Pyrimidine-BenzothiazoleS. aureus4-20 (µmol/L)[17]
Pyrimidine-BenzothiazoleC. albicansVaries[17]

Anti-inflammatory Activity: Modulating the Immune Response

Chronic inflammation is an underlying cause of numerous diseases, including rheumatoid arthritis, cardiovascular disorders, and even cancer.[26] Benzothiazole derivatives have shown significant promise as anti-inflammatory agents, often acting by inhibiting key enzymes and transcription factors in the inflammatory cascade.[1][27]

Core Mechanisms of Anti-inflammatory Action
  • COX/LOX Inhibition: Similar to non-steroidal anti-inflammatory drugs (NSAIDs), many benzothiazoles inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. These enzymes are responsible for the synthesis of prostaglandins and leukotrienes, which are potent inflammatory mediators.[10][26]

  • NF-κB Pathway Inhibition: As detailed in the anticancer section, the inhibition of the NF-κB pathway is a crucial mechanism. By preventing the activation of NF-κB, these compounds suppress the expression of pro-inflammatory genes, including those for cytokines (TNF-α, IL-6), iNOS, and COX-2.[10][11]

  • Inhibition of Prostaglandin Synthesis: Tiaramide, a benzothiazole-derived drug, functions by inhibiting prostaglandin synthesis via COX-2 inhibition and also suppresses the release of other mediators like histamine.[9]

Experimental Protocol: In Vitro Protein Denaturation Inhibition

The inhibition of protein denaturation is a well-established method for in vitro screening of anti-inflammatory activity.[26] Inflammation can cause proteins to denature, and the ability of a compound to prevent this denaturation correlates with its anti-inflammatory potential.

Principle: When subjected to heat or chemicals, proteins lose their tertiary and secondary structures. The ability of a test compound to prevent this denaturation, often using Bovine Serum Albumin (BSA) as the model protein, is measured spectrophotometrically.

Step-by-Step Methodology:

  • Preparation of Solutions: Prepare a 0.2% (w/v) solution of Bovine Serum Albumin (BSA) in Tris buffer saline (pH 6.8). Prepare stock solutions of the benzothiazole derivatives and a standard drug (e.g., Diclofenac sodium) in DMSO.

  • Reaction Mixture: In test tubes, prepare a reaction mixture containing 0.5 mL of the BSA solution and 0.1 mL of the test compound at various concentrations (e.g., 10-500 µg/mL). A control tube should contain 0.5 mL of BSA and 0.1 mL of the vehicle.

  • Incubation: Incubate the tubes at 37°C for 20 minutes.

  • Denaturation: Induce denaturation by heating the tubes in a water bath at 72°C for 5 minutes.

  • Cooling and Measurement: Cool the tubes to room temperature and measure the turbidity (absorbance) of the solutions at 660 nm using a spectrophotometer.

  • Calculation: Calculate the percentage inhibition of denaturation using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100

Anticonvulsant Activity: Addressing Neurological Disorders

Epilepsy is a chronic neurological disorder characterized by recurrent seizures, affecting millions worldwide.[28] The search for safer and more effective antiepileptic drugs (AEDs) is ongoing, and benzothiazole derivatives have been identified as a promising class of compounds.[28][29]

Pharmacophoric Features and In Vivo Screening

The anticonvulsant activity of benzothiazoles is often linked to specific structural features that allow them to interact with neuronal targets. An ideal pharmacophore often includes a hydrophobic aryl ring, an electron donor atom, and hydrogen bond acceptor/donor sites.[30] Preclinical evaluation relies heavily on validated in vivo models that mimic different types of human seizures.[31][32]

Experimental Workflow: In Vivo Anticonvulsant Screening

Screening for anticonvulsant activity typically involves a two-stage process using rodent models to identify activity against generalized tonic-clonic and myoclonic seizures.

Anticonvulsant_Workflow Start Synthesized Benzothiazole Derivatives Admin Administer Compound to Mice (i.p.) Start->Admin MES Maximal Electroshock (MES) Test Admin->MES scPTZ Subcutaneous Pentylenetetrazole (scPTZ) Test Admin->scPTZ Observe_MES Observe for Tonic Hindlimb Extension MES->Observe_MES Observe_scPTZ Observe for Clonic Seizures scPTZ->Observe_scPTZ Result_MES Protection? Observe_MES->Result_MES Result_scPTZ Protection? Observe_scPTZ->Result_scPTZ Neurotox Rotarod Neurotoxicity Test Result_MES->Neurotox Yes Result_scPTZ->Neurotox Yes End Identify Lead Compound with Safety Profile Neurotox->End

Caption: Workflow for primary in vivo anticonvulsant evaluation.

Experimental Protocols: MES and scPTZ Tests

These two models are the gold standard for the initial screening of potential AEDs.[33][34]

A. Maximal Electroshock (MES) Test

  • Principle: This test identifies compounds effective against generalized tonic-clonic seizures. An electrical stimulus applied to the cornea of a rodent induces a maximal seizure characterized by tonic extension of the hindlimbs.

  • Protocol:

    • Administer the test compound intraperitoneally (i.p.) to mice, typically 30-60 minutes before the test.

    • Apply an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) via corneal electrodes.

    • Observe the animal for the presence or absence of the tonic hindlimb extension phase of the seizure.

    • Abolition of this phase indicates that the compound has anticonvulsant activity.

B. Subcutaneous Pentylenetetrazole (scPTZ) Test

  • Principle: This model is used to identify compounds that can protect against myoclonic or absence seizures. The chemoconvulsant pentylenetetrazole (PTZ) acts as a non-competitive GABA-A receptor antagonist.

  • Protocol:

    • Administer the test compound i.p. to mice.

    • After the appropriate pre-treatment time, administer a subcutaneous injection of PTZ at a convulsive dose (e.g., 85 mg/kg).

    • Observe the animals for a period of 30 minutes for the onset of clonic seizures (characterized by rhythmic muscle spasms lasting for at least 5 seconds).

    • The absence of clonic seizures in the observation period indicates protection.

Synthesis and Future Perspectives

The synthesis of biologically active benzothiazoles often involves the condensation of 2-aminothiophenols with various electrophiles like aldehydes, carboxylic acids, or acyl chlorides.[6][35] Modern synthetic chemistry focuses on developing more efficient, one-pot, and green chemistry approaches to generate diverse libraries of these compounds for high-throughput screening.[35][36]

The future of benzothiazole-based drug discovery is promising. Research is moving towards the design of multi-target agents that can simultaneously address different facets of a complex disease, such as compounds with both anticancer and anti-inflammatory properties.[18] Further optimization of the benzothiazole scaffold will undoubtedly lead to the development of next-generation therapeutics with enhanced efficacy and improved safety profiles.

References

The 2-Chloro Position of the Benzothiazole Ring: A Technical Guide to its Reactivity and Synthetic Utility

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The benzothiazole scaffold is a cornerstone in medicinal chemistry and materials science, prized for its diverse biological activities and unique photophysical properties.[1][2][3] Central to its synthetic versatility is the 2-chloro-substituted benzothiazole, a highly tractable electrophile. The reactivity of the C2 position is significantly enhanced by the electron-withdrawing nature of the thiazole ring's nitrogen atom, making it a prime site for nucleophilic aromatic substitution (SNAr).[4] This guide provides an in-depth exploration of the synthesis, reactivity, and application of 2-chlorobenzothiazole, offering field-proven insights and detailed protocols for laboratory application.

The Benzothiazole Core: A Privileged Scaffold

Benzothiazole and its derivatives are integral to numerous therapeutic agents, exhibiting a wide range of pharmacological effects, including anticancer, antimicrobial, anticonvulsant, and neuroprotective properties.[3][5][6][7] Their utility also extends to industrial applications such as dyes and vulcanization accelerators.[1] The ability to readily functionalize the 2-position is key to accessing novel chemical space and developing next-generation compounds.

Understanding the Reactivity of 2-Chlorobenzothiazole

The C2 position of the benzothiazole ring is inherently electron-deficient. This is a consequence of the inductive effect of the adjacent nitrogen atom within the thiazole ring.[4] The presence of a chlorine atom at this position further enhances its electrophilicity, making it highly susceptible to attack by a wide range of nucleophiles.

The primary mechanism governing the substitution at this position is Nucleophilic Aromatic Substitution (SNAr) . This is a two-step addition-elimination process.[8][9]

  • Addition Step (Rate-Determining): A nucleophile attacks the electron-deficient C2 carbon, breaking the aromaticity of the ring and forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[10][11][12] The stability of this complex is crucial for the reaction to proceed.

  • Elimination Step: The aromaticity is restored by the expulsion of the chloride leaving group.

The presence of electron-withdrawing groups on the benzene portion of the scaffold can further activate the ring toward nucleophilic attack.[8][12]

Diagram: The SNAr Mechanism on 2-Chlorobenzothiazole

SNAr_Mechanism sub 2-Chlorobenzothiazole meisenheimer Meisenheimer Complex (Resonance Stabilized) sub->meisenheimer + Nu⁻ (Addition) nu Nucleophile (Nu⁻) prod 2-Substituted Benzothiazole meisenheimer->prod - Cl⁻ (Elimination) lg Chloride (Cl⁻) Workflow start 1. Reagent Prep setup 2. Reaction Setup (Inert Atmosphere) start->setup Dissolve reagents react 3. Reaction (Stirring & Heating) setup->react Combine & Heat workup 4. Aqueous Workup & Extraction react->workup Quench & Separate purify 5. Purification (Chromatography/Recrystallization) workup->purify Crude Product analyze 6. Analysis (NMR, MS, etc.) purify->analyze Pure Product

References

A Senior Application Scientist's Guide to the Derivatization of the Carboxylic Acid Group on Benzothiazoles

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The benzothiazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of pharmacologically active agents.[1] Carboxylic acid-substituted benzothiazoles are pivotal intermediates, offering a reactive handle for molecular elaboration. The strategic derivatization of this carboxylic acid group is a fundamental tactic in drug discovery, enabling the fine-tuning of physicochemical properties, pharmacokinetic profiles, and target engagement. This guide provides an in-depth exploration of the core chemical strategies for derivatizing the benzothiazole carboxylic acid, focusing on the underlying mechanisms, field-proven protocols, and the strategic rationale guiding the choice of synthetic route.

The Strategic Importance of the Benzothiazole Carboxylic Acid Moiety

Benzothiazole derivatives exhibit a vast spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties.[2][3] The carboxylic acid group, while often crucial for target binding through hydrogen bonding or ionic interactions, can also present challenges in drug development, such as poor membrane permeability, high plasma protein binding, and susceptibility to metabolic liabilities like acyl-glucuronidation.[4][5]

Consequently, its derivatization into esters, amides, and other functional groups is not merely a synthetic exercise but a critical step in lead optimization. This process allows for the creation of prodrugs, modulation of solubility and lipophilicity, and the exploration of new binding interactions within a biological target.

Foundational Derivatization Strategies: Mechanisms and Methodologies

The primary strategies for derivatizing the carboxylic acid on a benzothiazole core revolve around converting the hydroxyl group of the carboxyl into a better leaving group, thereby facilitating nucleophilic acyl substitution. The principal methods include esterification and amidation, each with several effective protocols.

Esterification: Modulating Polarity and Permeability

Esterification is a common initial step to mask the polarity of the carboxylic acid, often to improve cell permeability or create a prodrug that can be hydrolyzed in vivo to release the active carboxylic acid.

A robust and highly effective method involves a two-step process: first, the conversion of the carboxylic acid to a more reactive acyl chloride, followed by reaction with an alcohol. Thionyl chloride (SOCl₂) or oxalyl chloride are the reagents of choice for this transformation.[6][7] The acyl chloride is a potent electrophile, readily reacting with even weakly nucleophilic alcohols.

G cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Ester Formation start Benzothiazole-COOH intermediate Benzothiazole-COCl (Reactive Intermediate) start->intermediate SOCl₂ or (COCl)₂ Anhydrous Toluene, cat. DMF product Benzothiazole-COOR (Ester Product) intermediate->product Anhydrous DCM Base (e.g., Triethylamine) alcohol Alcohol (R-OH) alcohol->product

Caption: Workflow for two-step esterification via an acyl chloride intermediate.

Field-Proven Protocol: Esterification of 5-(benzyloxy)benzothiazole-2-carboxylic acid [6]

  • Step 1: Acid Chloride Formation: To a solution of 5-(benzyloxy)benzothiazole-2-carboxylic acid (1.0 eq) in anhydrous toluene, add a catalytic amount of DMF. Cool to 0 °C and slowly add thionyl chloride (2.0 eq) or oxalyl chloride (1.5 eq). Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.

  • Step 2: Removal of Excess Reagent: Concentrate the reaction mixture under reduced pressure to completely remove excess thionyl chloride or oxalyl chloride. This step is critical to prevent unwanted side reactions.

  • Step 3: Ester Formation: Dissolve the crude acid chloride in anhydrous dichloromethane (DCM) and cool to 0 °C. Add the desired alcohol (R-OH, 1.5 eq) followed by the slow addition of a base such as triethylamine (2.0 eq) to neutralize the HCl generated.

  • Step 4: Work-up and Purification: Dilute the reaction mixture with DCM. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate. Purify the crude ester by column chromatography.[6]

This classic method involves reacting the carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl).[7] The reaction is an equilibrium process.[8] To drive it towards the ester product, the alcohol is often used as the solvent, and water is removed as it is formed, typically with a Dean-Stark apparatus.[8]

The mechanism begins with the protonation of the carbonyl oxygen by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon for attack by the alcohol.[7][9]

For base-sensitive substrates or when milder conditions are required, the Steglich esterification is an excellent choice. This method utilizes a carbodiimide, typically dicyclohexylcarbodiimide (DCC), to activate the carboxylic acid, and a nucleophilic catalyst, 4-dimethylaminopyridine (DMAP), to facilitate the reaction with the alcohol.[10]

Amidation: Building Blocks for Biological Interactions

Amides are a fundamental functional group in pharmaceuticals, capable of acting as both hydrogen bond donors and acceptors. Converting the benzothiazole carboxylic acid to an amide can introduce new vectors for target interaction, improve metabolic stability, and modulate solubility.

The most common method for amide bond formation in medicinal chemistry involves the use of coupling agents. Carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), activate the carboxylic acid to form a highly reactive O-acylisourea intermediate.[11] This intermediate is susceptible to nucleophilic attack by an amine to form the amide bond. Additives like N-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) are often included to suppress side reactions and minimize racemization if chiral centers are present.

G start Benzothiazole-COOH intermediate O-Acylisourea Intermediate (Activated Acid) start->intermediate + edc EDC (Coupling Agent) edc->intermediate product Benzothiazole-CONHR (Amide Product) intermediate->product + amine Amine (R-NH₂) amine->product byproduct EDU (Urea Byproduct) product->byproduct generates

Caption: Amide bond formation using a carbodiimide coupling agent (EDC).

Field-Proven Protocol: General Benzothiazole-2-Carboxamide Synthesis

  • Step 1: Reaction Setup: Dissolve the benzothiazole-2-carboxylic acid (1.0 eq), the desired amine (1.1 eq), and a coupling additive like HOBt (1.2 eq) in an anhydrous aprotic solvent such as DMF or DCM.

  • Step 2: Activation: Add the coupling agent, EDC·HCl (1.2 eq), to the solution portion-wise at 0 °C.

  • Step 3: Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Step 4: Work-up and Purification: Dilute the reaction with an organic solvent like ethyl acetate and wash sequentially with a mild acid (e.g., 5% citric acid solution), a mild base (e.g., saturated NaHCO₃ solution), and brine. Dry the organic layer, concentrate, and purify the resulting amide by column chromatography or recrystallization.

The Challenge of Competing Nucleophiles: A Case for Protecting Groups

When the benzothiazole scaffold contains other nucleophilic functional groups, such as a phenol as in 5-hydroxybenzothiazole-2-carboxylic acid, selective derivatization of the carboxylic acid requires a protection strategy.[6] Failure to protect the phenol can lead to undesired side reactions, such as intermolecular esterification forming polymeric material. A common strategy is to protect the phenol as a benzyl ether, which is stable to many reaction conditions and can be easily removed later via hydrogenolysis.[6]

G start HO-BTZ-COOH protected BnO-BTZ-COOH start->protected Protection (BnBr, K₂CO₃) esterified BnO-BTZ-COOR protected->esterified Esterification (e.g., SOCl₂, R-OH) final HO-BTZ-COOR esterified->final Deprotection (H₂, Pd/C)

Caption: Protection-derivatization-deprotection workflow for selective esterification.

Comparative Analysis of Derivatization Methods

The choice of method depends on the substrate's stability, the desired scale, and the available reagents.

MethodActivating AgentKey AdvantagesKey Considerations
Acyl Chloride Formation SOCl₂, (COCl)₂High reactivity, drives reactions to completion, suitable for large scale.Harsh reagents, generates HCl, not suitable for acid-sensitive substrates.[6]
Fischer Esterification H₂SO₄, HClInexpensive reagents, simple procedure.Requires excess alcohol, equilibrium reaction, high temperatures can be destructive.[7][8]
Steglich Esterification DCC, EDCMild conditions, suitable for sensitive substrates.[10]DCC byproduct (DCU) can be difficult to remove; potential for racemization.
Amide Coupling EDC, HATU, etc.High efficiency, broad substrate scope, mild conditions.Reagents can be expensive; purification from byproducts is necessary.[11]

Expert Commentary: Strategic Selection in Drug Discovery

As a Senior Application Scientist, the critical question is not just how to make a derivative, but why. The choice of derivatization strategy is intrinsically linked to the goals of the drug discovery program.

  • For Prodrugs: Esterification is the classic approach. A simple methyl or ethyl ester can enhance lipophilicity and membrane passage. The ester is then cleaved by intracellular esterases to liberate the active carboxylic acid.

  • To Improve Metabolic Stability: Amides are generally more resistant to hydrolysis than esters. If ester cleavage is too rapid, converting to a primary or secondary amide can significantly increase the compound's half-life.

  • To Probe Target Interactions: Converting the acid to a library of amides with diverse amines (aliphatic, aromatic, cyclic) is a powerful strategy in structure-activity relationship (SAR) studies. This allows for the exploration of new pockets in the target's binding site to pick up additional potency or selectivity.

  • Bioisosteric Replacement: In cases where the carboxylic acid itself is problematic (e.g., leading to poor CNS penetration or toxicity), it can be replaced with a bioisostere—a different functional group with similar physicochemical properties.[12] Common acidic bioisosteres include tetrazoles and N-acyl sulfonamides, which can mimic the hydrogen bonding and acidic pKa of a carboxylic acid while offering a different metabolic profile.[4][13][14] This is an advanced strategy for when simple ester or amide formation is insufficient to overcome pharmacological hurdles.

Conclusion

The derivatization of the carboxylic acid group on benzothiazoles is a versatile and indispensable tool in medicinal chemistry. Mastery of the core methodologies—esterification via acyl chlorides or coupling agents, and robust amide bond formation—provides the foundation for rationally designing molecules with improved drug-like properties. The ultimate success of a project, however, relies on the scientist's ability to look beyond the reaction flask and strategically select the derivatization that best addresses the specific biological and pharmacological challenges at hand. By understanding the causality behind each experimental choice, from protecting group selection to the use of bioisosteric replacements, researchers can more efficiently navigate the path from a simple intermediate to a promising drug candidate.

References

Introduction: Navigating the Risks of Chlorinated Benzothiazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Safety and Handling of Chlorinated Benzothiazoles

Chlorinated benzothiazoles represent a class of heterocyclic compounds utilized as intermediates in various fields of chemical synthesis, including pharmaceuticals and dye manufacturing.[1] While the benzothiazole moiety itself is found in numerous biologically active molecules, the addition of chlorine atoms to the aromatic ring system can significantly alter the compound's reactivity, toxicity, and environmental fate. Researchers, scientists, and drug development professionals must recognize that these chlorinated derivatives often present heightened hazards compared to their non-chlorinated parent compounds.[2][3]

This guide provides a comprehensive framework for the safe handling of chlorinated benzothiazoles in a laboratory setting. Moving beyond mere procedural lists, it delves into the causality behind safety protocols, grounding them in toxicological data and risk management principles. The objective is to empower scientific professionals with the knowledge to implement a self-validating system of safety, ensuring both personal protection and environmental integrity.

Chapter 1: Hazard Identification and Toxicological Profile

A thorough understanding of a chemical's intrinsic hazards is the foundation of safe handling. Chlorinated benzothiazoles are associated with a range of health effects, and their potential for increased toxicity upon environmental transformation warrants significant caution.[2][4]

Physicochemical Properties of 2-Chlorobenzothiazole

As a representative example of the class, the properties of 2-Chlorobenzothiazole are summarized below.

PropertyValueSource
Molecular FormulaC₇H₄ClNS[5]
Molecular Weight169.63 g/mol [1][5]
AppearanceLiquid[1]
Melting Point21-23 °C[1]
Boiling Point141 °C @ 30 mmHg[1]
Density1.303 g/mL at 25 °C[1]
SolubilityIn water: ~312 mg/L at 25°C. Soluble in ethanol, diethyl ether, acetone.[6]

Toxicological Data Summary

The toxicological profile of benzothiazoles and their chlorinated analogues indicates several primary hazards.[5]

  • Acute Toxicity: Chlorinated benzothiazoles are classified as harmful or toxic if swallowed and can be fatal if inhaled.[1][5][7]

  • Irritation and Sensitization: These compounds are known to cause serious skin and eye irritation.[7] Benzothiazole itself is a respiratory irritant and dermal sensitizer.[8][9]

  • Organ Specific Toxicity: The respiratory system is a primary target for organ toxicity following a single exposure.[7]

  • Mutagenicity and Carcinogenicity: The parent compound, benzothiazole, has shown positive results for mutagenicity in the presence of metabolic activation.[8][9] Its metabolism can form metabolites with carcinogenic potential.[8][9] While specific data on chlorinated derivatives is limited, this potential must be considered. Epidemiological studies have suggested a link between exposure to benzothiazole derivatives (like 2-mercaptobenzothiazole) and certain cancers in the rubber industry.[10][11]

  • The Critical Impact of Chlorination: Research has demonstrated that the chlorination process can generate transformation products and disinfection by-products (DBPs) that are more toxic to aquatic life than the parent benzothiazole compounds.[2][3][4] This is a critical consideration for waste disposal and environmental release, as even small quantities discharged into chlorinated water systems could generate more hazardous substances.

Chapter 2: A Risk Mitigation Framework: The Hierarchy of Controls

Effective safety management relies on a multi-layered approach to risk reduction, known as the Hierarchy of Controls. This framework prioritizes the most effective and reliable control measures over less effective ones. Personal Protective Equipment (PPE), while essential, is considered the last line of defense.

Hierarchy_of_Controls cluster_0 Hierarchy of Controls for Chlorinated Benzothiazoles Elimination Elimination (e.g., Redesign process to avoid its use) Substitution Substitution (e.g., Use a less hazardous analogue) Elimination->Substitution Engineering Engineering Controls (e.g., Certified chemical fume hood) Substitution->Engineering Administrative Administrative Controls (e.g., SOPs, Designated Areas, Training) Engineering->Administrative PPE Personal Protective Equipment (e.g., Gloves, Goggles, Lab Coat) Administrative->PPE

Caption: The Hierarchy of Controls prioritizes risk management strategies from most to least effective.

Engineering Controls

These controls are designed to physically isolate personnel from the hazard.

  • Chemical Fume Hoods: All handling of chlorinated benzothiazoles, including weighing, preparing solutions, and transfers, must be conducted within a certified chemical fume hood to prevent inhalation of vapors or dust.[12]

  • Ventilation: The laboratory must have adequate general ventilation to ensure any fugitive emissions are diluted and removed. Ensure fume hoods are functioning correctly and their certification is up to date.

Administrative Controls

These are work policies and procedures that reduce or prevent exposure.

  • Standard Operating Procedures (SOPs): Detailed, chemical-specific SOPs must be written and approved for all procedures involving chlorinated benzothiazoles.

  • Designated Work Areas: Clearly mark areas where chlorinated benzothiazoles are stored and handled.

  • Training: All personnel must receive documented training on the specific hazards, handling procedures, and emergency protocols for these compounds before beginning work.

Personal Protective Equipment (PPE)

PPE is the final barrier between the user and the chemical. The selection of appropriate PPE is critical and task-dependent.

TaskMinimum PPE RequirementRationale
Storage & Transport Lab coat, safety glasses, nitrile gloves.Protects against incidental contact during movement of sealed containers.
Weighing & Solution Prep Chemical splash goggles, lab coat, chemical-resistant gloves (e.g., nitrile).Goggles provide superior protection from splashes over safety glasses.[6] Gloves protect against dermal absorption.[13] All work must be in a fume hood.
Reaction Workup Chemical splash goggles, lab coat or chemical-resistant apron, chemical-resistant gloves.Provides protection against splashes and direct contact with concentrated solutions.
Potential for Aerosolization Full-face respirator with appropriate cartridges, chemical-resistant gloves, lab coat/apron.A full-face respirator is necessary if exposure limits are exceeded or significant aerosolization is possible.[6]

Chapter 3: Standard Operating Protocols for Safe Handling

Adherence to validated protocols is essential for minimizing risk.

Protocol 1: Weighing and Preparing Solutions

  • Preparation: Don all required PPE (chemical splash goggles, lab coat, nitrile gloves). Ensure the chemical fume hood sash is at the appropriate working height.

  • Staging: Place all necessary equipment (balance, weigh paper/boat, spatula, beaker with stir bar, solvent) inside the fume hood before bringing in the chemical container.

  • Dispensing: Open the chlorinated benzothiazole container inside the fume hood. Carefully dispense the required amount onto the weigh paper. Avoid creating dust. If the material is a liquid, use a pipette or syringe for transfer.

  • Dissolving: Immediately transfer the weighed compound to the solvent vessel. Add solvent and begin stirring to dissolve.

  • Cleanup: Tightly cap the primary chemical container. Decontaminate the spatula and any affected surfaces within the fume hood. Dispose of the used weigh paper as solid hazardous waste.

Protocol 2: Storage and Segregation

  • Container: Always store chlorinated benzothiazoles in tightly-closed, clearly labeled containers.[7]

  • Location: Keep in a cool, dry, and well-ventilated area designated for toxic chemicals.[7][14]

  • Segregation: Store away from incompatible materials, particularly strong oxidizing agents.[7]

Protocol 3: Waste Management and Disposal

The improper disposal of chlorinated benzothiazoles poses a significant environmental risk due to the potential formation of more toxic byproducts.[2]

  • Waste Categorization: All unused material and items contaminated with chlorinated benzothiazoles (e.g., gloves, pipette tips, weigh paper) must be treated as hazardous waste.[12] Segregate waste into "halogenated organic solids" and "halogenated organic liquids" streams.

  • Container Management: Use designated, leak-proof hazardous waste containers. Ensure containers are kept closed when not in use.

  • Labeling: Label waste containers clearly with "Hazardous Waste," the full chemical name(s) of the contents, and the associated hazards (e.g., "Toxic," "Irritant").[15]

  • Disposal: DO NOT dispose of chlorinated benzothiazoles down the drain or in regular solid waste.[12] All waste must be disposed of through your institution's approved hazardous waste management program.[12][15]

Chapter 4: Emergency Procedures

Preparedness is key to mitigating the impact of an accidental release or exposure.

Spill Response Workflow

Spill_Response_Workflow Start Spill Occurs Assess Assess Severity (Amount, Location, Volatility) Start->Assess MinorSpill Minor Spill (Small, contained, no inhalation risk) Assess->MinorSpill Minor MajorSpill Major Spill (Large, uncontained, inhalation risk) Assess->MajorSpill Major Alert Alert Area Personnel & Evacuate if Necessary MinorSpill->Alert CallEHS Call Emergency Services / EHS Secure the Area MajorSpill->CallEHS PPE Don Appropriate PPE (Gloves, Goggles, Respirator if needed) Alert->PPE Contain Contain Spill (Use absorbent pads/booms) PPE->Contain Neutralize Absorb/Neutralize (Use inert absorbent like vermiculite) Contain->Neutralize Collect Collect Waste (Scoop into hazardous waste container) Neutralize->Collect Decontaminate Decontaminate Area (Wash with soap and water) Collect->Decontaminate Dispose Dispose of all materials as Hazardous Waste Decontaminate->Dispose End End Dispose->End CallEHS->End

Caption: A decision-making workflow for responding to chemical spills.

Spill Cleanup Protocol (Minor Spills)

This protocol applies only to small spills (<100 mL) that are fully contained within a chemical fume hood.

  • Alert: Alert personnel in the immediate area.

  • Isolate: Ensure the spill is contained within the fume hood. Do not allow it to enter drains.

  • Protect: Wear, at a minimum, double nitrile gloves, a lab coat, and chemical splash goggles.

  • Absorb: Cover the spill with an inert absorbent material such as vermiculite, sand, or commercial sorbent pads.[7][16]

  • Collect: Carefully scoop the absorbed material into a designated hazardous waste container.

  • Decontaminate: Clean the spill area with soap and water.[16] Place all cleaning materials into the hazardous waste container.

  • Dispose: Seal and label the container for hazardous waste disposal.

For major spills, evacuate the area immediately and contact your institution's Environmental Health and Safety (EHS) department or emergency response team.

First Aid Measures

Immediate and correct first aid is vital in case of exposure.[7]

  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[14][17]

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area with plenty of soap and water for at least 15 minutes. Seek medical attention.[14][18]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[7][14]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[7][19]

Conclusion

Chlorinated benzothiazoles are valuable chemical intermediates that demand a high level of respect and caution. Their toxicological profile, particularly the risks of acute toxicity, irritation, and the potential for forming more hazardous byproducts, necessitates the stringent application of the control measures outlined in this guide. By integrating a deep understanding of the hazards with robust engineering controls, administrative protocols, and the correct use of personal protective equipment, researchers can create a safe and secure laboratory environment. A proactive safety culture, grounded in the principles of risk assessment and mitigation, is the ultimate tool for protecting personnel and the environment from the unique challenges posed by this chemical class.

References

"solubility of 2-Chloro-1,3-benzothiazole-6-carboxylic acid in organic solvents"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of 2-Chloro-1,3-benzothiazole-6-carboxylic acid in Organic Solvents

Authored by: A Senior Application Scientist

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy.[1] this compound is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery, belonging to a class of compounds known for a wide range of biological activities.[2][3][4][5] This technical guide provides a comprehensive analysis of the theoretical and practical aspects of the solubility of this compound in organic solvents. While specific experimental solubility data for this compound is not widely published, this guide synthesizes foundational chemical principles, data from structurally related analogs, and established experimental methodologies to offer researchers a robust framework for understanding and determining its solubility profile. The guide delves into the physicochemical properties of the molecule, predicts its qualitative solubility in various solvent classes, and provides a detailed, field-proven protocol for accurate solubility determination.

Introduction: The Critical Role of Solubility in Drug Development

In the realm of pharmaceutical sciences, the journey of a potential drug candidate from the laboratory to clinical application is fraught with challenges. One of the most fundamental physicochemical properties governing this progression is solubility. The solubility of a compound dictates its dissolution rate, which in turn is a key factor influencing its absorption and bioavailability.[1] A compound with poor solubility is likely to exhibit low and variable absorption, leading to suboptimal therapeutic outcomes and posing significant challenges for formulation development.

This compound is a member of the benzothiazole family, a class of heterocyclic compounds that are a mainstay in medicinal chemistry due to their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3][4][5] The specific substitutions of a chloro group at the 2-position and a carboxylic acid at the 6-position on the benzothiazole scaffold create a molecule with a unique electronic and steric profile, influencing its interactions with biological targets and its physicochemical properties. Understanding the solubility of this particular derivative is therefore paramount for any research and development program involving this compound.

This guide is designed to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the factors governing the solubility of this compound in organic solvents. It aims to bridge the gap in publicly available data by providing a theoretical framework for predicting solubility and a practical guide for its experimental determination.

Physicochemical Properties of this compound

The solubility of a molecule is intrinsically linked to its structural and electronic properties. A thorough analysis of the physicochemical characteristics of this compound provides the foundation for predicting its behavior in different solvent environments.

PropertyValue/InformationSource
Molecular Formula C₈H₄ClNO₂S[6]
Molecular Weight 213.64 g/mol [6]
CAS Number 3855-95-6[6][7]
Structure A benzothiazole ring substituted with a chloro group at the 2-position and a carboxylic acid group at the 6-position.Inferred
pKa (predicted) The carboxylic acid group is expected to have a pKa in the range of 3-5, making it acidic. The benzothiazole nitrogen is weakly basic.Inferred
LogP (predicted) The presence of the chloro and benzothiazole groups suggests a degree of lipophilicity, while the carboxylic acid contributes hydrophilicity. The overall LogP is likely to be moderately positive.Inferred

The key functional groups influencing solubility are:

  • Carboxylic Acid (-COOH): This is a polar, protic group capable of acting as both a hydrogen bond donor and acceptor.[8] Its presence generally enhances solubility in polar solvents, particularly those that can participate in hydrogen bonding.[9] The solubility of carboxylic acids is also highly pH-dependent; they are more soluble in basic solutions where they are deprotonated to the carboxylate anion.[8]

  • Benzothiazole Core: This bicyclic aromatic system is relatively nonpolar and contributes to the lipophilicity of the molecule. Its solubility is favored in nonpolar or moderately polar organic solvents.

  • Chloro Group (-Cl): The chloro substituent is electron-withdrawing and adds to the overall lipophilicity of the molecule, potentially decreasing solubility in highly polar, aqueous environments.

The interplay of these functional groups suggests that this compound will exhibit a complex solubility profile, with appreciable solubility in a range of polar organic solvents.

Predicted Qualitative Solubility Profile

Based on the principle of "like dissolves like," we can predict the qualitative solubility of this compound in various classes of organic solvents.[8]

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Methanol, EthanolLikely Soluble These solvents can act as both hydrogen bond donors and acceptors, effectively solvating the carboxylic acid group.[9]
Polar Aprotic Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), AcetoneHighly Soluble These solvents are strong hydrogen bond acceptors and have high dielectric constants, enabling them to solvate both the polar carboxylic acid group and the benzothiazole ring. A derivative of a similar compound, 2,1,3-Benzothiadiazole-4-carboxylic acid, is soluble in DMSO.[10]
Nonpolar Hexane, TolueneSparingly Soluble to Insoluble The high polarity of the carboxylic acid group will limit solubility in these nonpolar solvents where dipole-dipole and hydrogen bonding interactions are minimal.[9]
Chlorinated Dichloromethane (DCM), ChloroformSlightly to Moderately Soluble These solvents have moderate polarity and can engage in dipole-dipole interactions. However, their inability to act as strong hydrogen bond donors may limit the extent of dissolution.

Experimental Protocol for Solubility Determination

To obtain accurate and reliable solubility data, a well-designed experimental protocol is essential. The shake-flask method is a widely accepted and robust technique for determining equilibrium solubility.[11]

Materials and Equipment
  • This compound (solid)

  • Selected organic solvents (high purity)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker/incubator

  • Centrifuge

  • Syringes and filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

Step-by-Step Methodology
  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different organic solvent. The excess solid is crucial to ensure that equilibrium is reached with the undissolved solid.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker or incubator. For pharmaceutical applications, temperatures of 25 °C (room temperature) and 37 °C (physiological temperature) are often relevant.[12]

    • Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined empirically.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed at the set temperature to allow the excess solid to settle.

    • To ensure complete removal of undissolved solid, centrifuge the vials at a high speed.

  • Sample Collection and Dilution:

    • Carefully withdraw an aliquot of the clear supernatant using a syringe.

    • Immediately filter the aliquot through a 0.22 µm syringe filter into a clean, pre-weighed vial. This step is critical to remove any remaining solid particles.

    • Accurately dilute the filtered solution with a suitable solvent (often the mobile phase of the HPLC method) to a concentration within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound.

    • Prepare a calibration curve using standard solutions of the compound of known concentrations.

    • Calculate the solubility of the compound in each solvent based on the measured concentration and the dilution factor.

Data Analysis and Reporting

Solubility is typically reported in units of mg/mL or mol/L. It is important to specify the temperature at which the solubility was determined.

Solubility_Determination_Workflow cluster_preparation 1. Preparation cluster_equilibration 2. Equilibration cluster_separation 3. Phase Separation cluster_sampling 4. Sampling & Dilution cluster_analysis 5. Quantification A Add excess solid to solvent B Agitate at constant temperature (24-72 hours) A->B Establish Equilibrium C Centrifuge to pellet excess solid B->C Achieve Saturation D Withdraw and filter supernatant C->D Isolate Saturated Solution E Accurately dilute sample D->E Prepare for Analysis F Analyze by HPLC E->F Inject into HPLC G Calculate solubility from calibration curve F->G Determine Concentration

Caption: Workflow for experimental solubility determination using the shake-flask method.

Factors Influencing Solubility

Several factors can influence the solubility of this compound:

  • Temperature: For most solids dissolving in a liquid solvent, solubility increases with temperature as the dissolution process is often endothermic.[8]

  • pH: In aqueous or mixed aqueous-organic systems, the pH will have a significant impact on the solubility of this acidic compound.[8] In solutions with a pH above the pKa of the carboxylic acid, the compound will exist in its more soluble carboxylate form.

  • Presence of Water in Organic Solvents: Trace amounts of water in organic solvents can sometimes significantly increase the solubility of carboxylic acids through enhanced hydrogen bonding.[13][14]

  • Polymorphism: Different crystalline forms (polymorphs) of a compound can exhibit different solubilities. It is important to characterize the solid form used in solubility studies.

Conclusion and Future Perspectives

While direct experimental data on the solubility of this compound in organic solvents is scarce, a systematic approach based on its physicochemical properties allows for a reliable prediction of its qualitative solubility profile. The compound is anticipated to be highly soluble in polar aprotic solvents like DMSO and DMF, and moderately soluble in polar protic solvents such as methanol and ethanol. Its solubility in nonpolar solvents is expected to be limited.

For researchers and drug development professionals working with this compound, the experimental protocol detailed in this guide provides a robust methodology for obtaining precise and accurate solubility data. Such data is indispensable for guiding formulation strategies, ensuring reproducible results in biological assays, and ultimately, for advancing promising compounds through the drug development pipeline. Future work should focus on the experimental determination of the solubility of this compound in a diverse range of pharmaceutically relevant solvents and the investigation of its pH-solubility profile.

Solubility_Factors Solubility Solubility of 2-Chloro-1,3-benzothiazole- 6-carboxylic acid Structure Molecular Structure (Polarity, H-bonding) Structure->Solubility Solvent Solvent Properties (Polarity, Protic/Aprotic) Solvent->Solubility Temp Temperature Temp->Solubility pH pH of Medium (for aqueous systems) pH->Solubility

Caption: Key factors influencing the solubility of the target compound.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 2-Substituted Benzothiazole-6-carboxylic Acids from 4-Amino-3-mercaptobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction

Benzothiazoles are a prominent class of heterocyclic compounds characterized by a benzene ring fused to a thiazole ring. This scaffold is of significant interest in medicinal chemistry and drug discovery due to its presence in a wide array of biologically active molecules.[1][2][3] Compounds incorporating the benzothiazole nucleus have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[1][4][5][6][7] The 2-substituted benzothiazole-6-carboxylic acid derivatives, in particular, serve as versatile building blocks, offering multiple points for chemical modification to explore the chemical space around a biological target.[1][2]

This guide provides a detailed protocol for the synthesis of 2-substituted benzothiazole-6-carboxylic acids, starting from the readily available precursor, 4-amino-3-mercaptobenzoic acid. We will delve into the underlying reaction mechanism, provide a step-by-step experimental procedure, and discuss the characterization of the final products.

Synthetic Strategy and Mechanism

The core of this synthetic approach is the condensation reaction between 4-amino-3-mercaptobenzoic acid and a variety of aldehydes. This reaction proceeds via the formation of a benzothiazoline intermediate, which is subsequently oxidized to the aromatic benzothiazole.

Reaction Mechanism

The generally accepted mechanism for the formation of 2-substituted benzothiazoles from an o-aminothiophenol and an aldehyde involves a few key steps:

  • Schiff Base Formation: The amino group of 4-amino-3-mercaptobenzoic acid performs a nucleophilic attack on the carbonyl carbon of the aldehyde. This is followed by dehydration to form a Schiff base (imine) intermediate.

  • Intramolecular Cyclization: The neighboring thiol group then attacks the imine carbon in an intramolecular fashion, leading to the formation of a non-aromatic benzothiazoline ring.

  • Oxidation: The final step is the oxidation of the benzothiazoline intermediate to the stable, aromatic 2-substituted benzothiazole. This oxidation can be achieved using various oxidizing agents or, in some cases, by atmospheric oxygen.[8]

Several catalysts and reaction conditions have been reported to facilitate this transformation, including the use of oxidants like hydrogen peroxide/HCl, nitrobenzene, or iodine, and various catalytic systems to improve yields and reaction times.[8][9][10][11]

Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis A 4-Amino-3-mercaptobenzoic Acid D Mixing & Reflux A->D B Aldehyde (R-CHO) B->D C Solvent & Oxidant C->D E Cooling & Precipitation D->E F Filtration E->F G Washing F->G H Recrystallization/Chromatography G->H I Product Characterization (NMR, IR, MS) H->I

Caption: Experimental workflow for the synthesis of 2-substituted benzothiazole-6-carboxylic acids.

Experimental Protocol

This protocol details a general procedure for the synthesis of 2-substituted benzothiazole-6-carboxylic acids using nitrobenzene as both the solvent and the oxidant, a method that has been shown to be effective.[9]

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )Quantity (per reaction)
4-Amino-3-mercaptobenzoic acid16645-63-9169.191.0 mmol (169 mg)
Substituted AldehydeVariesVaries1.1 mmol
Nitrobenzene98-95-3123.115 mL
Hexane110-54-386.1815 mL
Ethanol (for recrystallization)64-17-546.07As needed
Step-by-Step Procedure
  • Reaction Setup: In a 25 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 4-amino-3-mercaptobenzoic acid (1.0 mmol, 169 mg) and the desired substituted aldehyde (1.1 mmol).

  • Addition of Solvent/Oxidant: Add nitrobenzene (5 mL) to the flask.

  • Reaction: Heat the reaction mixture to reflux and maintain it at this temperature for 6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature.

  • Precipitation: Add hexane (15 mL) to the cooled reaction mixture to precipitate the crude product.

  • Isolation: Collect the solid product by vacuum filtration and wash it with a small amount of cold hexane to remove residual nitrobenzene.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol or an ethanol/water mixture, to yield the pure 2-substituted benzothiazole-6-carboxylic acid.

Safety Precautions
  • Work in a well-ventilated fume hood, especially when handling nitrobenzene, which is toxic.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Handle all chemicals with care and consult their Safety Data Sheets (SDS) before use.

Characterization of Products

The synthesized 2-substituted benzothiazole-6-carboxylic acids should be characterized to confirm their identity and purity. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to elucidate the structure of the molecule.

  • Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups, such as the carboxylic acid (C=O and O-H stretches) and the benzothiazole ring system.[12]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the exact mass of the compound, confirming its molecular formula.

  • Melting Point: The melting point of the purified product can be compared to literature values if available and serves as an indicator of purity.

Expected Spectroscopic Data

The following table provides a general guide to the expected spectroscopic features of 2-substituted benzothiazole-6-carboxylic acids.

Spectroscopic TechniqueCharacteristic Signals
¹H NMRAromatic protons of the benzothiazole ring and the 2-substituent. A broad singlet for the carboxylic acid proton (typically >10 ppm).
¹³C NMRResonances for the carbon atoms of the benzothiazole core, the 2-substituent, and the carboxylic acid carbonyl carbon (typically in the range of 165-185 ppm).
IR (cm⁻¹)Broad O-H stretch from the carboxylic acid (2500-3300 cm⁻¹), C=O stretch of the carboxylic acid (1680-1710 cm⁻¹), and C=N stretch of the thiazole ring (around 1600-1630 cm⁻¹).[12]

Applications and Further Research

The synthesized 2-substituted benzothiazole-6-carboxylic acids are valuable intermediates for the development of novel therapeutic agents. The carboxylic acid moiety provides a convenient handle for further functionalization, such as amide bond formation, to create libraries of compounds for biological screening.[1][2] These compounds have been investigated for their potential as anticancer, antimicrobial, and anti-inflammatory agents.[5][6][7][13] Further research can focus on diversifying the 2-substituent and evaluating the biological activities of the resulting derivatives.

Relationship Diagram

G A 4-Amino-3-mercaptobenzoic Acid C 2-Substituted Benzothiazole-6-carboxylic Acids A->C B Aldehydes B->C D Further Functionalization (e.g., Amide Coupling) C->D E Bioactive Molecules D->E F Drug Discovery & Development E->F

Caption: The role of the synthesis in the drug discovery pipeline.

References

The Synthetic Chemist's Guide to Amination of 2-Chlorobenzothiazoles: Protocols, Mechanisms, and Practical Insights

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 2-Aminobenzothiazoles in Modern Drug Discovery

The 2-aminobenzothiazole scaffold is a privileged heterocyclic motif of immense importance in medicinal chemistry and drug development. Its derivatives exhibit a broad spectrum of biological activities, including but not limited to anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties. The facile introduction of diverse amino functionalities at the C2 position of the benzothiazole ring system allows for the systematic exploration of structure-activity relationships (SAR) and the fine-tuning of pharmacokinetic and pharmacodynamic profiles. Consequently, robust and versatile protocols for the amination of readily available 2-chlorobenzothiazoles are highly sought after in both academic and industrial research settings.

This comprehensive guide provides detailed application notes and step-by-step protocols for the most effective methods for the amination of 2-chlorobenzothiazoles. We will delve into the mechanistic intricacies of palladium-catalyzed Buchwald-Hartwig amination, copper-catalyzed Ullmann coupling, and modern microwave-assisted techniques. Beyond mere procedural descriptions, this document aims to equip the practicing researcher with the causal understanding behind experimental choices, troubleshooting strategies, and a comparative overview of the available methodologies.

Part 1: Synthesis of the Starting Material: 2-Chlorobenzothiazole

The quality and purity of the starting 2-chlorobenzothiazole are paramount to the success of subsequent amination reactions. A common and efficient method for its preparation involves the chlorination of 2-mercaptobenzothiazole using sulfuryl chloride.[1][2][3]

Protocol 1: Synthesis of 2-Chlorobenzothiazole from 2-Mercaptobenzothiazole

Materials:

  • 2-Mercaptobenzothiazole

  • Sulfuryl chloride (SO₂Cl₂)

  • Dichloromethane (CH₂Cl₂) (optional, as a solvent)

  • Ice water

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a well-ventilated fume hood, to a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add 2-mercaptobenzothiazole. If desired, the starting material can be dissolved in a minimal amount of anhydrous dichloromethane.

  • Addition of Sulfuryl Chloride: Cool the flask in an ice bath. Slowly add sulfuryl chloride (at least 6 molecular equivalents for each molecular proportion of 2-mercaptobenzothiazole) dropwise via the dropping funnel with vigorous stirring.[2] The reaction is exothermic, and maintaining a low temperature is crucial to control the reaction rate and minimize side product formation.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at room temperature for approximately one hour.[2] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Carefully pour the reaction mixture into a beaker containing ice water to quench the excess sulfuryl chloride.[2] If dichloromethane was used, separate the organic layer. If the reaction was performed neat, extract the aqueous mixture with dichloromethane.

  • Washing: Wash the organic layer sequentially with saturated sodium bicarbonate solution (to neutralize any remaining acid), water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude 2-chlorobenzothiazole as an oil.

  • Purification: The crude product can be purified by vacuum distillation to yield pure 2-chlorobenzothiazole as a colorless to pale yellow liquid.[2]

Part 2: Palladium-Catalyzed Amination: The Buchwald-Hartwig Reaction

The Buchwald-Hartwig amination is a powerful and widely adopted method for the formation of C-N bonds, offering broad substrate scope and functional group tolerance. This palladium-catalyzed cross-coupling reaction is highly effective for the amination of 2-chlorobenzothiazoles with a variety of primary and secondary amines.

Mechanistic Rationale

The catalytic cycle of the Buchwald-Hartwig amination is generally understood to proceed through a series of well-defined steps. The choice of a bulky, electron-rich phosphine ligand is critical to facilitate both the oxidative addition and the final reductive elimination steps.

Buchwald_Hartwig Pd(0)L2 Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition 2-Chlorobenzothiazole Pd(II)_Complex Pd(II) Complex (Ar-Pd(II)-Cl)L2 Oxidative_Addition->Pd(II)_Complex Amine_Coordination Amine Coordination Pd(II)_Complex->Amine_Coordination Amine (HNR'R'') Amine_Complex [Ar-Pd(II)(NHR'R'')]L2+ Cl- Amine_Coordination->Amine_Complex Deprotonation Deprotonation (Base) Amine_Complex->Deprotonation Amido_Complex Amido Complex (Ar-Pd(II)-NR'R'')L2 Deprotonation->Amido_Complex Reductive_Elimination Reductive Elimination Amido_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Product 2-Aminobenzothiazole Reductive_Elimination->Product

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Protocol 2: General Procedure for Buchwald-Hartwig Amination of 2-Chlorobenzothiazole

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • 2-Chlorobenzothiazole

  • Amine (primary or secondary)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • Phosphine ligand (e.g., XPhos, RuPhos, BINAP)

  • Base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃)

  • Anhydrous solvent (e.g., toluene, dioxane, THF)

Procedure:

  • Reaction Setup: In a glovebox or under an inert atmosphere (e.g., argon or nitrogen), add the palladium precatalyst, phosphine ligand, and base to an oven-dried Schlenk tube or reaction vial equipped with a magnetic stir bar.

  • Addition of Reagents: Add the 2-chlorobenzothiazole, the amine, and the anhydrous solvent.

  • Reaction Conditions: Seal the reaction vessel and heat the mixture to the desired temperature (typically 80-110 °C) with stirring.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature and dilute it with a suitable organic solvent (e.g., ethyl acetate). Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts.

  • Purification: Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Representative Example: The coupling of 2-chlorobenzothiazole with piperidine can be achieved in high yield (92%) using Pd₂(dba)₃ as the catalyst and a bulky biaryl phosphine ligand.[4]

Part 3: Copper-Catalyzed Amination: The Ullmann Condensation

The Ullmann condensation is a classical method for the formation of C-N bonds, typically employing a copper catalyst.[5] While traditional Ullmann reactions often require harsh conditions (high temperatures and stoichiometric amounts of copper), modern protocols have been developed that utilize ligands to facilitate the reaction under milder conditions.

Mechanistic Considerations

The mechanism of the Ullmann coupling is still a subject of some debate, but it is generally believed to involve a Cu(I)/Cu(III) catalytic cycle. The use of a ligand can stabilize the copper intermediates and promote the key steps of oxidative addition and reductive elimination.

Ullmann_Coupling Cu(I)L Active Cu(I) Catalyst Oxidative_Addition Oxidative Addition Cu(I)L->Oxidative_Addition 2-Chlorobenzothiazole Cu(III)_Complex Cu(III) Complex (Ar-Cu(III)-Cl)L Oxidative_Addition->Cu(III)_Complex Ligand_Exchange Ligand Exchange Cu(III)_Complex->Ligand_Exchange Amine (HNR'R'') + Base Amido_Cu(III)_Complex Amido Cu(III) Complex (Ar-Cu(III)-NR'R'')L Ligand_Exchange->Amido_Cu(III)_Complex Reductive_Elimination Reductive Elimination Amido_Cu(III)_Complex->Reductive_Elimination Reductive_Elimination->Cu(I)L Catalyst Regeneration Product 2-Aminobenzothiazole Reductive_Elimination->Product

Caption: Proposed catalytic cycle for the Ullmann amination.

Protocol 3: Ligand-Accelerated Ullmann Amination of 2-Chlorobenzothiazole

Materials:

  • 2-Chlorobenzothiazole

  • Amine

  • Copper(I) salt (e.g., CuI, Cu₂O)

  • Ligand (e.g., 1,10-phenanthroline, L-proline)

  • Base (e.g., K₂CO₃, K₃PO₄)

  • Solvent (e.g., DMF, DMSO, dioxane)

Procedure:

  • Reaction Setup: To a reaction vessel, add the copper(I) salt, the ligand, the base, 2-chlorobenzothiazole, and the amine.

  • Addition of Solvent: Add the appropriate solvent.

  • Reaction Conditions: Heat the reaction mixture to the required temperature (often in the range of 80-150 °C) and stir until the reaction is complete.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract the product with an organic solvent.

  • Purification: Wash the combined organic extracts, dry over an anhydrous salt, and concentrate. The crude product is then purified by column chromatography.

Part 4: Microwave-Assisted Amination

Microwave-assisted organic synthesis has emerged as a powerful tool to accelerate reaction rates and improve yields.[6] This technology is particularly well-suited for the amination of 2-chlorobenzothiazoles, often allowing for significantly shorter reaction times compared to conventional heating.

Protocol 4: Microwave-Assisted Amination of 2-Chlorobenzothiazole

Materials:

  • 2-Chlorobenzothiazole

  • Amine

  • Catalyst (if required, e.g., CuI)

  • Base (if required)

  • Microwave-compatible solvent (e.g., DMF, ethanol)

Procedure:

  • Reaction Setup: In a microwave reaction vial, combine 2-chlorobenzothiazole, the amine, and any catalyst or base.

  • Addition of Solvent: Add the microwave-compatible solvent.

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a set temperature and time. These parameters will need to be optimized for each specific reaction.

  • Work-up and Purification: After cooling, the work-up and purification procedures are similar to those described for the conventional heating methods.

A study demonstrated the synthesis of 2-aminobenzothiazoles from 2-bromophenyl isothiocyanate and various amines using 5 mol% CuI in ethanol under microwave heating at 130 °C for 30 minutes, achieving yields between 27-89%.

Part 5: Comparative Analysis and Troubleshooting

The choice of amination protocol depends on several factors, including the nature of the amine, functional group tolerance, desired scale, and available equipment.

Method Catalyst System Typical Conditions Advantages Disadvantages
Buchwald-Hartwig Pd precatalyst + Phosphine ligand80-110 °C, Toluene/DioxaneBroad substrate scope, high yields, good functional group toleranceCost of Pd and ligands, sensitivity to air and moisture
Ullmann Coupling Cu(I) salt ± Ligand80-150 °C, DMF/DMSOLower cost of catalyst, effective for certain substratesOften requires higher temperatures, can have narrower substrate scope than Pd-catalyzed methods
Microwave-Assisted Pd or Cu catalyst (or catalyst-free)Elevated temperatures and pressuresRapid reaction times, often improved yieldsRequires specialized equipment, scalability can be a concern
Transition-Metal-Free Base-mediatedHigh temperatures, solvent-freeAvoids transition metal contaminationLimited to certain activated substrates and nucleophiles, may require harsh conditions
Troubleshooting Common Issues:
  • Low or No Conversion:

    • Catalyst Inactivity: Ensure the use of a fresh, high-quality catalyst and ligand. For Buchwald-Hartwig reactions, consider using a pre-catalyst for more reliable generation of the active Pd(0) species.

    • Incorrect Base: The choice of base is crucial. Stronger bases like NaOt-Bu are often required for less reactive amines, while weaker bases like K₃PO₄ may be necessary for base-sensitive substrates.

    • Solvent Purity: Use anhydrous and degassed solvents to prevent catalyst deactivation.

    • Reaction Temperature: The reaction may require higher temperatures or longer reaction times.

  • Formation of Side Products:

    • Hydrodehalogenation: This can occur, particularly in Buchwald-Hartwig reactions, leading to the formation of benzothiazole. Optimizing the ligand and reaction conditions can minimize this side reaction.

    • Homocoupling of Amines: This is less common but can occur under certain conditions.

Conclusion

The amination of 2-chlorobenzothiazoles is a cornerstone transformation for the synthesis of a diverse array of biologically active molecules. This guide has provided a detailed overview of the most pertinent synthetic methodologies, including the robust Buchwald-Hartwig amination, the classical yet evolving Ullmann coupling, and the rapid microwave-assisted approach. By understanding the underlying mechanisms and having access to detailed, field-proven protocols, researchers are well-equipped to select and optimize the most suitable method for their specific synthetic challenges. The provided insights into troubleshooting common issues will further aid in the successful implementation of these powerful synthetic tools in the pursuit of novel therapeutics and functional materials.

References

Method 1: Steglich Esterification: The Mild Approach for Sensitive Substrates

Author: BenchChem Technical Support Team. Date: January 2026

<_ _= "The user wants a detailed guide on esterification methods for 2-Chloro-1,3-benzothiazole-6-carboxylic acid. The guide should be structured as application notes and protocols for researchers. It needs to be scientifically rigorous, explaining the 'why' behind the methods (causality). It must include in-text citations and a full reference list with clickable URLs. Quantitative data should be in tables. Experimental protocols must be step-by-step. Graphviz diagrams are mandatory for workflows and mechanisms.

Plan:

  • Introduction: Briefly introduce this compound and the importance of its ester derivatives in drug discovery and materials science. Mention the challenges associated with esterifying a molecule with a potentially sensitive chloro-substituent and a heterocyclic ring.

  • Method 1: Fischer-Speier Esterification (Acid-Catalyzed)

    • Principle and Mechanism: Explain the classic acid-catalyzed reaction between a carboxylic acid and an alcohol. Discuss the equilibrium nature of the reaction and the role of the acid catalyst and removal of water.

    • Applicability & Considerations for the Substrate: Discuss why this method might be chosen (cost-effective, simple reagents) but also highlight potential drawbacks for this compound, such as the potential for side reactions under harsh acidic conditions.

    • Detailed Protocol: Provide a step-by-step procedure.

    • Data Table: Summarize typical conditions (catalyst, alcohol, temperature, time, yield).

    • Graphviz Diagram: Illustrate the Fischer esterification mechanism.

  • Method 2: Steglich Esterification (Carbodiimide-Mediated)

    • Principle and Mechanism: Explain the role of DCC (or EDC) as a coupling agent and DMAP as a catalyst. Emphasize the mild, neutral conditions.

    • Applicability & Considerations for the Substrate: Highlight this as a superior method for acid-sensitive substrates. Discuss the advantages of avoiding harsh acids.

    • Detailed Protocol: Provide a step-by-step procedure, including the workup to remove the dicyclohexylurea (DCU) byproduct.

    • Data Table: Summarize typical conditions (coupling agent, catalyst, solvent, temperature, time, yield).

    • Graphviz Diagram: Illustrate the Steglich esterification mechanism.

  • Method 3: Two-Step Acyl Chloride Formation and Esterification

    • Principle and Mechanism: Explain the conversion of the carboxylic acid to a highly reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with an alcohol.

    • Applicability & Considerations for the Substrate: Position this as a robust method for difficult esterifications, especially with hindered alcohols. Mention the need to handle corrosive reagents carefully.

    • Detailed Protocol: Provide a two-part, step-by-step procedure.

    • Data Table: Summarize typical conditions for both steps.

    • Graphviz Diagram: Illustrate the overall workflow from carboxylic acid to ester via the acyl chloride intermediate.

  • Method 4: Mitsunobu Reaction

    • Principle and Mechanism: Explain this redox-condensation reaction involving triphenylphosphine (PPh₃) and an azodicarboxylate (like DEAD or DIAD). Highlight its key feature: inversion of stereochemistry at the alcohol center (though not relevant for simple primary alcohols, it's a key feature of the reaction).

    • Applicability & Considerations for the Substrate: Describe this as a very mild method suitable for sensitive and complex molecules. Note the potential for difficult purification due to byproducts (triphenylphosphine oxide and the reduced azodicarboxylate).

    • Detailed Protocol: Provide a step-by-step procedure.

    • Data Table: Summarize typical conditions.

    • Graphviz Diagram: Illustrate the Mitsunobu reaction mechanism.

  • Troubleshooting and Optimization: Create a comparative table or section discussing common issues (low yield, side reactions, purification challenges) for each method and suggest solutions.

  • References: Compile all cited sources into a numbered list with full details and clickable URLs.

This structure provides a comprehensive guide, explains the rationale behind each method, offers practical protocols, and uses visual aids as required. It fulfills all the user's core requirements. I will now start writing the content based on this plan, using the search results to provide accurate details and citations."

  • Introduction: I will introduce this compound, its significance, and the general challenges in its esterification.

  • Method 1: Steglich Esterification: I will detail this method as it is mild and suitable for sensitive substrates. I will explain the mechanism involving DCC and DMAP, provide a step-by-step protocol, create a data table, and design a Graphviz diagram for the mechanism.

  • Method 2: Acyl Chloride Formation followed by Esterification: This is a robust, two-step alternative. I will explain the conversion to the highly reactive acid chloride using reagents like thionyl chloride (SOCl₂) and then the subsequent reaction with an alcohol. A detailed protocol for both steps, a data table, and a workflow diagram in Graphviz will be included.

  • Method 3: Fischer-Speier Esterification: I will present this classic acid-catalyzed method, discussing its advantages (cost-effectiveness) and disadvantages (harsh conditions). A protocol, data table, and a mechanism diagram will be provided.

  • Method 4: Mitsunobu Reaction: I will describe this mild reaction that uses triphenylphosphine and an azodicarboxylate. I will explain its mechanism, provide a protocol, a data table, and a Graphviz diagram.

  • Comparative Summary and Troubleshooting: I will create a table to compare the key features of each method (conditions, advantages, limitations) and offer troubleshooting advice for common issues like low yield or byproduct removal.

  • References: I will compile a complete and formatted list of all cited sources with clickable URLs.

This structured approach will ensure all core requirements of the prompt are met, providing a comprehensive and authoritative guide for the target audience.An In-Depth Guide to the Esterification of this compound: Application Notes and Protocols

For researchers and professionals in drug development, the synthesis of novel molecular entities is a cornerstone of innovation. This compound is a valuable heterocyclic building block, and its ester derivatives are of significant interest for modulating physicochemical properties such as solubility, lipophilicity, and metabolic stability. The ester functional group can serve as a key pharmacophore or as a prodrug moiety to improve therapeutic efficacy.

However, the esterification of this particular substrate is not without its challenges. The presence of the electron-withdrawing benzothiazole ring and the reactive chloro-substituent necessitates a careful selection of reaction conditions to achieve high yields while avoiding unwanted side reactions. This guide provides a detailed overview of several robust esterification methods, explaining the underlying principles and offering detailed, field-proven protocols.

The Steglich esterification is a powerful and widely used method for forming ester bonds under exceptionally mild, neutral conditions.[1][2] It is particularly well-suited for substrates that are sensitive to the harsh acidic conditions of classical methods like the Fischer esterification.[3][4] The reaction relies on a carbodiimide, typically N,N'-dicyclohexylcarbodiimide (DCC) or the more water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to activate the carboxylic acid.[1][2] A nucleophilic catalyst, 4-dimethylaminopyridine (DMAP), is crucial for facilitating the acyl transfer to the alcohol.[5]

Causality and Mechanism: The reaction proceeds through the formation of a highly reactive O-acylisourea intermediate from the carboxylic acid and DCC.[5] DMAP, being a superior nucleophile compared to the alcohol, intercepts this intermediate to form a resonance-stabilized N-acylpyridinium salt.[5] This "active ester" is highly electrophilic and readily undergoes nucleophilic attack by the alcohol to furnish the desired ester, regenerating the DMAP catalyst in the process.[5] The thermodynamic driving force is the formation of the very stable and poorly soluble dicyclohexylurea (DCU) byproduct.[5]

Visualizing the Steglich Esterification Mechanism

Steglich_Mechanism Acid R-COOH (Carboxylic Acid) O_Acylisourea O-Acylisourea Intermediate Acid->O_Acylisourea DCC DCC Acyl_Pyridinium N-Acylpyridinium Intermediate O_Acylisourea->Acyl_Pyridinium DCU DCU (Byproduct) DMAP DMAP Ester R-COOR' (Ester) Acyl_Pyridinium->Ester + R'-OH Acyl_Pyridinium->DCU Alcohol R'-OH (Alcohol) Ester->DMAP

Caption: Mechanism of the Steglich Esterification.

Protocol: Steglich Esterification of this compound

Materials:

  • This compound

  • Alcohol (e.g., ethanol, methanol, isopropanol)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • Ethyl acetate (EtOAc)

  • Hexanes

  • 10% aqueous citric acid or 0.5 M HCl

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).

  • Dissolve the acid in anhydrous DCM (approx. 0.1 M concentration).

  • Add the desired alcohol (1.1-1.5 eq) and DMAP (0.1-0.2 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add DCC (1.1 eq), either as a solid or dissolved in a small amount of anhydrous DCM, portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).

  • Upon completion, a white precipitate (dicyclohexylurea, DCU) will have formed. Filter the reaction mixture through a pad of Celite® to remove the DCU, washing the filter cake with a small amount of DCM.

  • Transfer the filtrate to a separatory funnel and wash sequentially with 10% citric acid or 0.5 M HCl (to remove excess DMAP and any remaining DCC), saturated NaHCO₃, and brine.[6]

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure ester.[6]

Data Summary: Steglich Esterification
ParameterTypical Value/ConditionRationale
Solvent Anhydrous DCM, THF, or DMFAprotic solvents to prevent side reactions.[7]
Coupling Agent DCC (1.1 eq) or EDC (1.2 eq)Activates the carboxylic acid.[2]
Catalyst DMAP (0.1-0.2 eq)Acyl-transfer catalyst to accelerate the reaction.[5]
Alcohol 1.1 - 1.5 eqA slight excess drives the reaction forward.
Temperature 0 °C to Room TemperatureMild conditions preserve sensitive functional groups.[7]
Reaction Time 12 - 24 hoursVaries with substrate steric hindrance.[7]
Typical Yield 70 - 95%Highly efficient for a broad range of substrates.[1]

Method 2: Acyl Chloride Formation and Subsequent Esterification

For less reactive alcohols or when a more robust method is required, a two-step procedure via an acyl chloride intermediate is highly effective.[3] The carboxylic acid is first converted into a highly electrophilic acyl chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.[8][9] This intermediate is then reacted with the alcohol, often in the presence of a non-nucleophilic base, to form the ester.

Causality and Mechanism: Thionyl chloride reacts with the carboxylic acid to form a chlorosulfite intermediate, which then decomposes to the acyl chloride, sulfur dioxide (SO₂), and hydrogen chloride (HCl).[8][10] The reaction is irreversible due to the formation of gaseous byproducts. The resulting acyl chloride is much more reactive than the parent carboxylic acid and readily reacts with alcohols without the need for an activating agent. A base like pyridine or triethylamine is often added in the second step to neutralize the HCl generated, preventing potential acid-catalyzed side reactions.

Visualizing the Acyl Chloride Workflow

AcylChloride_Workflow start 2-Chloro-1,3-benzothiazole- 6-carboxylic acid acyl_chloride Acyl Chloride Intermediate start->acyl_chloride Step 1: Chlorination (e.g., SOCl₂, Oxalyl Chloride) ester Final Ester Product acyl_chloride->ester Step 2: Esterification (+ Alcohol, Base)

Caption: Two-step esterification via an acyl chloride.

Protocol: Two-Step Acyl Chloride Method

Part A: Formation of the Acyl Chloride Materials:

  • This compound

  • Thionyl chloride (SOCl₂) or Oxalyl chloride

  • Anhydrous Toluene or Dichloromethane (DCM)

  • Catalytic N,N-Dimethylformamide (DMF) (if using oxalyl chloride)

Procedure:

  • In a fume hood, add this compound (1.0 eq) to a flame-dried flask equipped with a reflux condenser and a gas outlet to a trap (e.g., a bubbler with NaOH solution).

  • Add anhydrous toluene or DCM as the solvent.

  • Add thionyl chloride (2.0-5.0 eq) dropwise at room temperature. Caution: SOCl₂ is corrosive and reacts violently with water. The reaction evolves HCl and SO₂ gas.

  • Heat the mixture to reflux (typically 50-80 °C) for 2-4 hours, until gas evolution ceases.

  • Cool the reaction to room temperature and remove the excess SOCl₂ and solvent under reduced pressure. The crude acyl chloride is often used directly in the next step without further purification.

Part B: Esterification Materials:

  • Crude acyl chloride from Part A

  • Alcohol (e.g., ethanol, methanol)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Pyridine or Triethylamine (Et₃N)

Procedure:

  • Dissolve the crude acyl chloride in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, prepare a solution of the alcohol (1.1 eq) and pyridine or Et₃N (1.2 eq) in anhydrous DCM.

  • Add the alcohol/base solution dropwise to the stirred acyl chloride solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor by TLC.

  • Upon completion, dilute the mixture with DCM and wash with water, 1 M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography or recrystallization.

Data Summary: Acyl Chloride Method
ParameterTypical Value/ConditionRationale
Chlorinating Agent SOCl₂ (2-5 eq) or Oxalyl Chloride (1.5 eq)Converts acid to highly reactive acyl chloride.[11]
Solvent (Step 1) Toluene, DCM (anhydrous)Inert solvent for acyl chloride formation.
Solvent (Step 2) DCM, THF (anhydrous)Aprotic solvent for the esterification step.
Base (Step 2) Pyridine or Et₃N (1.2 eq)Scavenges HCl byproduct.
Temperature Step 1: Reflux; Step 2: 0 °C to RTControlled conditions for each distinct step.
Reaction Time Step 1: 2-4 h; Step 2: 1-3 hGenerally faster than one-pot methods.
Typical Yield 80 - 98% (over two steps)Very high yielding due to the reactive intermediate.

Method 3: Fischer-Speier Esterification: The Classic Approach

The Fischer-Speier esterification is the archetypal method for synthesizing esters by reacting a carboxylic acid and an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH).[12][13] It is an equilibrium-controlled process, and to achieve high yields, the equilibrium must be shifted towards the products.[12][14] This is typically accomplished by using a large excess of the alcohol (which can also serve as the solvent) or by removing water as it is formed, often with a Dean-Stark apparatus.[14][15]

Causality and Mechanism: The strong acid catalyst serves two primary roles. First, it protonates the carbonyl oxygen of the carboxylic acid, which significantly increases the electrophilicity of the carbonyl carbon.[16][17] This activation allows the weakly nucleophilic alcohol to attack the carbonyl. Second, it facilitates the elimination of water as a leaving group from the tetrahedral intermediate.[16] Every step in the mechanism is reversible.[16]

Visualizing the Fischer Esterification Mechanism

Fischer_Mechanism Acid R-COOH Protonated_Acid Protonated Carbonyl Acid->Protonated_Acid + H⁺ Tetrahedral_Int Tetrahedral Intermediate Protonated_Acid->Tetrahedral_Int + R'-OH Proton_Transfer Intermediate after Proton Transfer Tetrahedral_Int->Proton_Transfer Proton Transfer Protonated_Ester Protonated Ester Proton_Transfer->Protonated_Ester - H₂O Ester R-COOR' Protonated_Ester->Ester - H⁺

Caption: Reversible mechanism of Fischer esterification.

Protocol: Fischer Esterification of this compound

Materials:

  • This compound

  • Alcohol (e.g., methanol or ethanol, large excess)

  • Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (TsOH)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Ethyl acetate or Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Suspend this compound (1.0 eq) in a large excess of the desired alcohol (e.g., methanol or ethanol, which will also act as the solvent) in a round-bottom flask.

  • Carefully add the acid catalyst (e.g., H₂SO₄, 5-10 mol%) dropwise with stirring.

  • Attach a reflux condenser and heat the mixture to reflux for 4-18 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and remove the excess alcohol under reduced pressure.

  • Dissolve the residue in an organic solvent like ethyl acetate.

  • Carefully wash the organic solution with saturated aqueous NaHCO₃ to neutralize the acid catalyst. Caution: CO₂ evolution may cause pressure buildup.

  • Wash the organic layer with water and then brine.

  • Dry the organic phase over anhydrous MgSO₄, filter, and evaporate the solvent to obtain the crude ester.

  • Purify the product by column chromatography or recrystallization if necessary.

Data Summary: Fischer Esterification
ParameterTypical Value/ConditionRationale
Catalyst Conc. H₂SO₄ or TsOH (5-10 mol%)Protonates the carbonyl to activate the acid.[14]
Alcohol Large excess (used as solvent)Shifts the equilibrium toward the product.[12]
Temperature RefluxProvides energy to overcome the activation barrier.
Reaction Time 4 - 18 hoursEquilibrium reactions are often slow to complete.
Workup Basic wash (e.g., NaHCO₃)Neutralizes the strong acid catalyst.[14]
Typical Yield 60 - 90%Highly dependent on effectively shifting the equilibrium.

Method 4: The Mitsunobu Reaction

The Mitsunobu reaction is a versatile and exceptionally mild method for converting primary and secondary alcohols into a variety of functional groups, including esters.[18][19] It is a redox-condensation reaction that proceeds with a clean inversion of stereochemistry at the alcohol's chiral center, a feature that is critical in complex natural product synthesis.[18][20] The reaction typically employs a phosphine, like triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[19]

Causality and Mechanism: The reaction is initiated by the nucleophilic attack of PPh₃ on DEAD, forming a betaine intermediate.[19] This intermediate deprotonates the carboxylic acid to form an ion pair. The alcohol is then activated by the phosphonium species, converting the hydroxyl group into an excellent leaving group.[18] Finally, the carboxylate anion acts as the nucleophile in an Sₙ2 displacement to form the ester.[18] The main byproducts are triphenylphosphine oxide (TPPO) and the reduced hydrazine derivative, which can sometimes complicate purification.[21]

Visualizing the Mitsunobu Reaction Mechanism

Mitsunobu_Mechanism PPh3 PPh₃ Betaine Betaine Intermediate PPh3->Betaine DEAD DEAD Alkoxyphosphonium Alkoxyphosphonium Salt Betaine->Alkoxyphosphonium Alcohol R'-OH Ester Ester (with inversion) Alkoxyphosphonium->Ester TPPO TPPO (Byproduct) Alkoxyphosphonium->TPPO Byproduct Formation Carboxylate R-COO⁻

Caption: Key steps in the Mitsunobu reaction mechanism.

Protocol: Mitsunobu Esterification

Materials:

  • This compound

  • Alcohol (primary or secondary)

  • Triphenylphosphine (PPh₃)

  • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)

  • Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

  • Dissolve this compound (1.0 eq), the alcohol (1.0-1.2 eq), and triphenylphosphine (1.2-1.5 eq) in anhydrous THF in a flame-dried flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add DEAD or DIAD (1.2-1.5 eq) dropwise to the stirred solution. Caution: Azodicarboxylates are hazardous; handle with care. An exothermic reaction may occur.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction by TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purification can be challenging due to the byproducts. Direct purification by column chromatography (silica gel, EtOAc/hexanes) is the most common method. The triphenylphosphine oxide (TPPO) and hydrazine byproducts are typically more polar than the desired ester.

Data Summary: Mitsunobu Reaction
ParameterTypical Value/ConditionRationale
Solvent Anhydrous THF, DCMAprotic solvent is essential.
Reagents PPh₃ (1.2-1.5 eq), DEAD/DIAD (1.2-1.5 eq)Redox couple that drives the reaction.[19]
Nucleophile Carboxylic Acid (pKa < 13)The acid must be sufficiently acidic to protonate the betaine.[18]
Temperature 0 °C to Room TemperatureVery mild conditions suitable for complex molecules.[19]
Reaction Time 2 - 16 hoursGenerally efficient and relatively fast.
Key Feature Inversion of stereochemistry at the alcoholA hallmark of the Sₙ2 mechanism.[20]
Typical Yield 65 - 90%Good to excellent yields, but purification can lower the isolated yield.[22]

Comparative Summary and Troubleshooting

MethodConditionsAdvantagesDisadvantagesBest For...
Fischer Strong Acid, HeatLow cost, simple reagents, scalable.Harsh conditions, equilibrium-limited, not for sensitive substrates.Simple, robust acids and primary/secondary alcohols (e.g., methyl, ethyl esters).
Steglich Neutral, RTVery mild, high yielding, good for sensitive substrates.[1]DCC is an allergen, DCU byproduct can be hard to remove completely.[7]Acid-sensitive substrates, sterically hindered components.[5]
Acyl Chloride Two steps, varied THigh yielding, very reliable, works for hindered alcohols.Uses hazardous reagents (SOCl₂), evolves corrosive gas.[23]Difficult esterifications where other methods fail.
Mitsunobu Neutral, Low TExtremely mild, stereochemical inversion.[18][20]Byproduct removal is difficult, expensive reagents, sensitive to pKa of acid.[21]Precious, complex, and multifunctional substrates.[22]

Troubleshooting Common Issues:

  • Low Yield in Fischer Esterification: Ensure water is being effectively removed (Dean-Stark trap) or use a very large excess of the alcohol.

  • DCU Removal in Steglich Esterification: If DCU is soluble, try switching the solvent to diethyl ether to precipitate it, or perform the reaction at 0 °C and filter cold.

  • Incomplete Reaction via Acyl Chloride: Ensure the starting carboxylic acid is completely dry. Moisture will quench the chlorinating agent and the acyl chloride intermediate.

  • Purification Difficulties in Mitsunobu Reaction: Consider using polymer-bound PPh₃ or modified azodicarboxylates designed for easier byproduct removal.[19] Crystallization, if possible, is often more effective than chromatography for removing TPPO.

References

Application Note: High-Purity Recovery of 2-Chloro-1,3-benzothiazole-6-carboxylic acid via Optimized Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed protocol for the purification of 2-Chloro-1,3-benzothiazole-6-carboxylic acid, a key intermediate in pharmaceutical and materials science research. The methodology centers on the principle of single-solvent recrystallization, a robust technique for the selective isolation of crystalline solids from soluble and insoluble impurities. This guide elucidates the theoretical basis for solvent selection, offers a step-by-step experimental procedure, and includes troubleshooting guidance to ensure the recovery of high-purity material, as verified by sharp melting point determination.

Introduction: The Rationale for Recrystallization

Recrystallization is a fundamental purification technique in organic chemistry, predicated on the differential solubility of a compound in a given solvent at varying temperatures.[1] The core principle is to dissolve the impure solid in a suitable solvent at an elevated temperature to create a saturated or near-saturated solution. As this solution cools, the solubility of the target compound decreases, leading to the formation of a crystalline lattice.[1][2] The slow, controlled formation of crystals selectively excludes impurities, which remain dissolved in the cold solvent (mother liquor). The efficacy of this technique is contingent upon the selection of an appropriate solvent that exhibits a steep solubility curve for the target compound—high solubility at high temperatures and low solubility at ambient or sub-ambient temperatures.[1]

This compound is a solid at room temperature, and like many aromatic carboxylic acids, it is a polar molecule.[3] This polarity profile suggests that polar organic solvents will be effective for its dissolution. The presence of both a hydrogen bond-donating carboxylic acid group and a larger, more rigid benzothiazole core dictates a nuanced solubility behavior that can be exploited for purification.

Physicochemical Properties & Solvent Selection

A comprehensive understanding of the target compound's properties is paramount for developing a successful recrystallization protocol.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 3855-95-6[4][5]
Molecular Formula C₈H₄ClNO₂S[4][5]
Molecular Weight 213.64 g/mol [4][5]
Physical Form Solid
Melting Point Data not available for the chloro-substituted compound. The parent compound, Benzothiazole-6-carboxylic acid, melts at 245-251 °C. A sharp melting point of the purified product should be determined and recorded.
The Logic of Solvent Selection

The ideal recrystallization solvent for this compound should meet the following criteria:

  • High Solubilizing Power at Elevated Temperatures: The solvent must completely dissolve the crude compound when heated to its boiling point.

  • Low Solubilizing Power at Low Temperatures: Upon cooling, the solvent should exhibit poor solubility for the target compound, maximizing the recovery of pure crystals.

  • Appropriate Boiling Point: The solvent's boiling point should be high enough to facilitate dissolution but not so high as to pose a risk of "oiling out," where the compound melts before dissolving. It should also be low enough to be easily removed from the purified crystals during the drying phase.

  • Inertness: The solvent must not react chemically with the compound.

  • Impurity Solubility Profile: Impurities should either be highly soluble in the solvent at all temperatures (remaining in the mother liquor) or completely insoluble (allowing for removal via hot filtration).[2]

Based on the structure of the target molecule and empirical data from related benzothiazole derivatives, polar protic solvents are excellent candidates.[6] Ethanol, in particular, is frequently cited for the recrystallization of chlorobenzothiazole derivatives and represents a logical starting point. An ethanol/water solvent system may also be effective, where water acts as an anti-solvent to reduce the compound's solubility upon cooling.

Experimental Protocol

This protocol is designed for the purification of approximately 1-2 grams of crude this compound. Adjust volumes accordingly for different scales.

Materials and Equipment
  • Crude this compound

  • Ethanol (Reagent Grade)

  • Deionized Water

  • Erlenmeyer flasks (50 mL and 125 mL)

  • Hot plate with stirring capability

  • Magnetic stir bar

  • Stemless funnel

  • Fluted filter paper

  • Büchner funnel and filter flask

  • Vacuum source

  • Watch glass

  • Spatula

  • Melting point apparatus

Workflow Diagram

G cluster_prep Preparation cluster_dissolution Dissolution cluster_filtration Impurity Removal (Optional) cluster_crystallization Crystallization cluster_isolation Isolation & Drying A Place Crude Solid in Flask B Add Minimum Hot Ethanol A->B C Heat to Reflux B->C D Observe for Complete Dissolution C->D E Perform Hot Gravity Filtration D->E If insoluble impurities exist F Slow Cooling to Room Temp. D->F If solution is clear E->F G Cool in Ice Bath F->G H Vacuum Filtration G->H I Wash with Ice-Cold Solvent H->I J Air Dry Crystals I->J K Determine Melting Point J->K

Caption: Recrystallization workflow for purification.

Step-by-Step Procedure
  • Preparation: Place approximately 1.0 g of crude this compound into a 50 mL Erlenmeyer flask containing a magnetic stir bar.

  • Solvent Addition and Dissolution:

    • In a separate 125 mL flask, bring approximately 30-40 mL of ethanol to a gentle boil on a hot plate.

    • Carefully add the hot ethanol to the flask containing the crude solid in small portions (2-3 mL at a time) while stirring and heating.

    • Continue adding the minimum amount of hot solvent until all of the solid has just dissolved. An excess of solvent will reduce the final yield.

  • Hot Filtration (if necessary):

    • If insoluble impurities are observed in the hot solution, perform a hot gravity filtration.

    • Pre-heat a stemless funnel and a clean 50 mL Erlenmeyer flask on the hot plate. Place a fluted piece of filter paper in the funnel.

    • Pour the hot solution quickly through the fluted filter paper into the clean, pre-heated flask. This step should be performed rapidly to prevent premature crystallization in the funnel.

  • Crystallization:

    • Remove the flask containing the clear solution from the heat and cover it with a watch glass.

    • Allow the solution to cool slowly to room temperature without disturbance. Slow cooling is crucial for the formation of large, pure crystals.

    • Once the flask has reached room temperature and crystal formation appears to have ceased, place the flask in an ice-water bath for an additional 15-20 minutes to maximize crystal precipitation.

  • Isolation of Crystals:

    • Set up a Büchner funnel with a piece of filter paper that fits snugly and wet it with a small amount of ice-cold ethanol.

    • Turn on the vacuum source and pour the cold crystalline slurry into the Büchner funnel.

    • Use a spatula to transfer any remaining crystals from the flask. A small amount of the cold mother liquor can be used to rinse the flask.

  • Washing and Drying:

    • With the vacuum still applied, wash the crystals on the filter paper with a small portion (2-3 mL) of ice-cold ethanol to remove any adhering mother liquor.

    • Continue to draw air through the crystals for 10-15 minutes to partially dry them.

    • Transfer the purified crystals to a pre-weighed watch glass and allow them to air dry completely. A drying oven set to a low temperature (e.g., 50-60°C) can be used to expedite this process, provided the compound is stable at that temperature.

  • Analysis:

    • Weigh the final, dried product to calculate the percent recovery.

    • Determine the melting point of the purified crystals. A pure compound will exhibit a sharp melting range (typically 1-2°C). Compare this to the melting point of the crude starting material to confirm an increase in purity.

Troubleshooting

Table 2: Common Recrystallization Issues and Solutions

IssuePotential Cause(s)Recommended Solution(s)
No Crystals Form Upon Cooling Too much solvent was added.Re-heat the solution to boil off some of the solvent to increase the concentration. Allow to cool again. If crystals still do not form, try scratching the inside of the flask with a glass rod at the solution's surface or adding a seed crystal.
"Oiling Out" The boiling point of the solvent is higher than the melting point of the compound, or the solution is supersaturated with impurities.Re-heat the solution to dissolve the oil, then add more solvent and allow it to cool slowly. If the problem persists, a different solvent with a lower boiling point may be required.
Low Recovery Yield Too much solvent was used; premature crystallization during hot filtration; crystals were washed with room-temperature solvent.Use the minimum amount of hot solvent for dissolution. Ensure the filtration apparatus is pre-heated. Always wash the final crystals with ice-cold solvent.
Colored Product Colored impurities are present.If the color persists after recrystallization, repeat the process, adding a small amount of activated charcoal to the hot solution before the hot filtration step.

Safety and Handling

This compound is an irritant. Appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times. All procedures should be conducted within a certified chemical fume hood.

  • Hazard Statements: Causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[4]

  • Precautionary Statements: Avoid breathing dust. Wash skin thoroughly after handling. Wear protective gloves/eye protection.[4]

Ethanol is a flammable liquid. Ensure that the hot plate used for heating is spark-proof and that no open flames are present in the laboratory.

References

Application Note: Structural Elucidation of 2-Chloro-1,3-benzothiazole-6-carboxylic acid using 1H NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed guide for the structural characterization of 2-Chloro-1,3-benzothiazole-6-carboxylic acid using high-resolution proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy. This compound is a key heterocyclic building block in medicinal chemistry and drug development, making its unambiguous structural verification essential.[1][2] We present a comprehensive protocol covering sample preparation, data acquisition, and spectral interpretation. The causality behind experimental choices, such as solvent selection and the use of deuterium exchange, is explained to ensure a robust and self-validating methodology. This guide is intended for researchers, chemists, and quality control analysts in the pharmaceutical and chemical industries.

Introduction and Scientific Background

This compound (CAS No: 3855-95-6) belongs to the benzothiazole class of heterocyclic compounds.[3] This scaffold is a "privileged structure" in medicinal chemistry, appearing in molecules with a wide array of biological activities, including antimicrobial, antitumor, and anti-inflammatory properties.[1][4] Accurate and efficient structural confirmation is the cornerstone of any synthesis or drug discovery program.

¹H NMR spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the molecular structure of a compound. It works by probing the magnetic properties of atomic nuclei, specifically protons (¹H). The resulting spectrum reveals the electronic environment of each proton, the number of unique protons, and their proximity to one another. This application note establishes a definitive ¹H NMR protocol for the characterization of this specific benzothiazole derivative.

Principles of ¹H NMR Characterization

The structure of this compound presents four distinct proton environments that can be identified by ¹H NMR. The interpretation of the spectrum relies on analyzing three key parameters for each signal: chemical shift (δ), integration, and splitting (multiplicity).

  • Chemical Shift (δ): The position of a signal on the x-axis (in parts per million, ppm) is dictated by the electronic environment of the proton. Electron-withdrawing groups (like the thiazole ring, chlorine atom, and carboxylic acid) deshield nearby protons, causing their signals to appear at a higher chemical shift (downfield).[5]

    • Aromatic Protons (H-4, H-5, H-7): These three protons are attached to the benzene ring portion of the molecule. Their chemical shifts are expected in the aromatic region, typically between 7.0 and 9.0 ppm.[6][7] The specific positions are influenced by the anisotropic effect of the fused thiazole ring and the electronic effects of the chloro and carboxyl substituents.

    • Carboxylic Acid Proton (-COOH): This acidic proton is highly deshielded and is expected to appear far downfield, typically in the 9-13 ppm range.[8][9] Its signal is often broad due to hydrogen bonding and chemical exchange.[5][9]

  • Integration: The area under each signal is proportional to the number of protons it represents. For this molecule, we expect to see three signals in the aromatic region, each integrating to one proton, and one signal in the far downfield region, also integrating to one proton.

  • Splitting (Multiplicity): Spin-spin coupling between non-equivalent neighboring protons splits a signal into multiple lines. The pattern of splitting provides information about the number of adjacent protons. For the substituted benzene ring in this molecule, we anticipate a specific coupling pattern that confirms the 1,2,4-substitution pattern. We expect to see two doublets and one doublet of doublets.

Experimental Protocol

This protocol is designed to be a self-validating system, ensuring high-quality, reproducible results.

Materials and Equipment
  • Sample: this compound (5-10 mg)

  • Deuterated Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆, 99.9 atom % D)

  • Internal Standard (Optional): Tetramethylsilane (TMS)

  • NMR Tubes: 5 mm high-quality NMR tubes (e.g., Norell 507-HP or equivalent)

  • Equipment: NMR Spectrometer (400 MHz or higher), vortex mixer, micropipette, Pasteur pipette with glass wool plug.

Rationale for Solvent Selection

DMSO-d₆ is the solvent of choice for this analysis for several key reasons:

  • Solubility: It readily dissolves polar compounds, including carboxylic acids.

  • Chemical Shift Range: Its residual proton signal appears around 2.50 ppm, which does not interfere with the aromatic or carboxylic acid proton signals of the analyte.[10]

  • Hydrogen Bonding: As a hydrogen bond acceptor, it helps to sharpen the signals of exchangeable protons like the -COOH proton compared to non-polar solvents.

Step-by-Step Sample Preparation
  • Weighing: Accurately weigh approximately 5-10 mg of the sample into a clean, dry vial.[11][12] A higher concentration may be needed for less sensitive experiments like ¹³C NMR but is sufficient for a standard ¹H spectrum.

  • Dissolution: Add approximately 0.6-0.7 mL of DMSO-d₆ to the vial.[12][13] Cap the vial and vortex gently until the sample is fully dissolved.

  • Filtration: To remove any particulate matter which can degrade spectral quality, filter the solution. Place a small plug of glass wool into a Pasteur pipette and transfer the sample solution through the filter directly into a clean NMR tube.

  • Capping and Labeling: Cap the NMR tube securely and label it clearly.

NMR Data Acquisition
  • Instrument Setup: Insert the sample into the spectrometer. Lock the instrument on the deuterium signal of the DMSO-d₆. The deuterium lock is crucial for stabilizing the magnetic field.

  • Shimming: Perform automated or manual shimming to optimize the homogeneity of the magnetic field, which is essential for achieving sharp lines and high resolution.[13]

  • Acquisition Parameters: Use standard ¹H acquisition parameters. A 400 MHz instrument is sufficient.

    • Pulse Angle: 30-45 degrees

    • Acquisition Time: ~2-3 seconds

    • Relaxation Delay: 1-2 seconds

    • Number of Scans: 8-16 scans are typically adequate for a sample of this concentration.

  • D₂O Exchange (Confirmation of -COOH): To definitively identify the carboxylic acid proton, add 1-2 drops of deuterium oxide (D₂O) to the NMR tube, shake gently, and re-acquire the ¹H spectrum. The signal corresponding to the -COOH proton will disappear or significantly diminish due to the exchange of the acidic proton with deuterium.[8]

Data Analysis and Interpretation

The expected ¹H NMR spectrum of this compound in DMSO-d₆ is summarized in the table below. The chemical shifts are predictions based on data from structurally similar benzothiazole derivatives and general principles of NMR.[6][7][14][15]

Predicted ¹H NMR Data
Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-7~ 8.5 - 8.7d~ 1.5 - 2.0 Hz (⁴J)1H
H-5~ 8.1 - 8.3dd~ 8.5 Hz (³J), ~1.8 Hz (⁴J)1H
H-4~ 7.9 - 8.1d~ 8.5 - 9.0 Hz (³J)1H
-COOH> 12.0br sN/A1H
  • d = doublet, dd = doublet of doublets, br s = broad singlet

Interpretation of Spectral Features
  • H-7: This proton is expected to be the most downfield of the aromatic protons due to the deshielding effects of the adjacent nitrogen and the carboxylic acid group. It should appear as a doublet, coupling only to H-5 through a small four-bond (meta) coupling (⁴J).

  • H-4: This proton is adjacent to the electron-donating sulfur atom but is deshielded by the fused ring system. It is coupled only to H-5 via a large three-bond (ortho) coupling (³J), appearing as a doublet.

  • H-5: This proton is coupled to both H-4 (ortho-coupling) and H-7 (meta-coupling). Therefore, its signal will be split into a doublet of doublets.

  • -COOH Proton: This will appear as a very broad singlet at a very high chemical shift, characteristic of a carboxylic acid.[8][9] This signal will disappear upon the addition of D₂O, confirming its identity.

Visualization of Proton Environments

The following diagram illustrates the unique proton environments on the this compound molecule.

Caption: Molecular structure of this compound with key protons labeled.

Conclusion

¹H NMR spectroscopy provides an unequivocal method for the structural confirmation of this compound. By carefully analyzing the chemical shifts, integration, and coupling patterns of the aromatic protons, along with the characteristic signal of the carboxylic acid proton confirmed by D₂O exchange, a complete and confident structural assignment can be made. The protocol detailed herein offers a robust and reliable approach for researchers and scientists engaged in the synthesis and application of this important heterocyclic compound.

References

Interpreting the Mass Spectrum of a Chlorinated Benzothiazole: A Practical Guide

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract This application note provides a comprehensive guide for the interpretation of mass spectra of chlorinated benzothiazoles. These heterocyclic compounds are prevalent in pharmaceuticals, agrochemicals, and industrial materials, and their analysis is critical for quality control, metabolite identification, and environmental monitoring. We delve into the fundamental principles of chlorine isotopic patterns and the characteristic fragmentation of the benzothiazole core. This guide presents detailed protocols for sample analysis using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), followed by a systematic, step-by-step methodology for spectral interpretation. This document is intended to equip researchers, scientists, and drug development professionals with the expertise to confidently identify and characterize chlorinated benzothiazoles from complex mass spectral data.

Fundamental Principles

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structure of chemical compounds by analyzing the mass-to-charge ratio (m/z) of ions in the gas phase.[1] For halogenated compounds like chlorinated benzothiazoles, the interpretation of mass spectra relies on understanding two key features: the unique isotopic signature of chlorine and the inherent fragmentation patterns of the benzothiazole scaffold.

The Unmistakable Chlorine Isotopic Signature

Unlike many elements common in organic chemistry, chlorine has two stable isotopes with significant natural abundance: ³⁵Cl (75.78%) and ³⁷Cl (24.22%).[2] This gives chlorine-containing compounds a distinctive appearance in a mass spectrum. The presence of the heavier ³⁷Cl isotope gives rise to a second peak (M+2) two mass units higher than the molecular ion peak (M) corresponding to the molecule with the lighter ³⁵Cl isotope.[3]

The relative intensity of these peaks is a direct reflection of the isotopic abundances. For a molecule containing a single chlorine atom, the ratio of the M peak to the M+2 peak is approximately 3:1.[4] This 3:1 pattern is a hallmark of a monochlorinated compound.

When multiple chlorine atoms are present, the isotopic pattern becomes more complex but remains highly predictable. The relative intensities of the M, M+2, M+4, etc., peaks can be calculated based on the probability of each combination of isotopes.[5] These patterns are summarized in the table below.

Number of Chlorine Atoms Isotopic Peaks Theoretical Intensity Ratio Appearance
1M, M+23:1A pair of peaks, the first being three times taller.
2M, M+2, M+49:6:1A cluster of three peaks with decreasing intensity.
3M, M+2, M+4, M+627:27:9:1A cluster of four peaks, the first two being of similar height.

Table 1: Theoretical isotopic abundance patterns for compounds containing one, two, or three chlorine atoms, based on the ~3:1 natural abundance of ³⁵Cl to ³⁷Cl.[3][4]

Fragmentation of the Benzothiazole Core

When a molecule is ionized in a mass spectrometer (e.g., by electron impact), the resulting molecular ion is energetically unstable and can break apart into smaller, charged fragments and neutral radicals.[6] The pattern of fragmentation is not random; it is dictated by the molecule's structure, with weaker bonds breaking more readily to form more stable fragment ions.

The benzothiazole ring is a relatively stable aromatic system. Fragmentation often involves the loss of substituents or cleavage of the thiazole ring. Studies on benzothiazole derivatives have shown characteristic fragmentation pathways. For example, protonated benzothiazole sulfenamides have been observed to rearrange and produce fragment ions at m/z 166 and 183.[7] The core benzothiazole cation radical itself (m/z 135) is a common fragment. The presence of a chlorine atom will influence the fragmentation, and importantly, any fragment that retains the chlorine atom(s) will also exhibit the characteristic isotopic pattern described above.

Analytical Protocols

The choice between Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) depends on the volatility and thermal stability of the chlorinated benzothiazole analyte.

Protocol 1: GC-MS for Volatile Analytes

GC-MS is ideal for analyzing volatile and thermally stable chlorinated organic compounds.[8][9]

Rationale: This method provides excellent chromatographic separation and often yields clear, reproducible fragmentation patterns through electron ionization (EI), which is highly valuable for structural elucidation.

Methodology:

  • Sample Preparation: Dissolve the sample in a suitable volatile solvent (e.g., dichloromethane or cyclohexane) to a concentration of approximately 1-10 µg/mL.[10]

  • GC System: Agilent 7890 GC or equivalent.

  • Column: A low-polarity capillary column, such as a DB-5MS (5% phenyl / 95% dimethyl polysiloxane), is recommended for its inertness and performance with chlorinated compounds.[9]

  • Injection: Inject 1 µL of the sample in splitless mode to maximize sensitivity.

  • GC Conditions:

    • Inlet Temperature: 250 °C

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 300 °C and hold for 5 minutes.

  • MS System: Agilent 5977 MSD or equivalent.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 40-500.

    • Data Acquisition: Full scan mode. For trace analysis, Selected Ion Monitoring (SIM) can be used for higher sensitivity.[8]

Protocol 2: LC-MS for Non-Volatile or Thermally Labile Analytes

LC-MS is the method of choice for compounds that are not suitable for GC analysis.[11][12]

Rationale: This method uses "soft" ionization techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), which typically produce a prominent protonated molecule [M+H]⁺ or molecular ion M⁺• with minimal fragmentation. This is excellent for determining molecular weight. Tandem mass spectrometry (MS/MS) can then be used to induce and analyze fragmentation.[13]

Methodology:

  • Sample Preparation: Dissolve the sample in a solvent compatible with the mobile phase (e.g., methanol or acetonitrile) to a concentration of 1-10 µg/mL.

  • LC System: Agilent 1290 Infinity II LC or equivalent.

  • Column: A reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is commonly used.

  • LC Conditions:

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

  • MS System: Q-TOF or Orbitrap High-Resolution Mass Spectrometer.

  • MS Conditions:

    • Ionization Mode: ESI positive mode is typical for nitrogen-containing heterocycles.[14]

    • Drying Gas (N₂): Flow 11 L/min, Temperature 250 °C.[14]

    • Capillary Voltage: 3.2 kV.[14]

    • Scan Range: m/z 100-800.

    • Data Acquisition: Acquire full scan data. For structural confirmation, perform targeted MS/MS on the precursor ion of interest.

Systematic Interpretation of the Mass Spectrum

Interpreting the mass spectrum of an unknown chlorinated benzothiazole should follow a logical, step-by-step process.

workflow A Step 1: Locate the Molecular Ion (M⁺) Cluster B Step 2: Count Chlorine Atoms from Isotopic Pattern A->B Examine M, M+2, M+4 peaks C Step 3: Propose Molecular Formula B->C Use M peak m/z and Cl count D Step 4: Analyze Fragmentation Pattern C->D Calculate mass of fragments E Step 5: Propose Structure D->E Match fragments to structural features

Caption: A systematic workflow for mass spectrum interpretation.

Step 1: Identify the Molecular Ion (M⁺) Cluster

The molecular ion is the ion corresponding to the intact molecule.[6] In an EI spectrum, this will be a cluster of peaks at the highest m/z region that is consistent with the molecule's structure. In an ESI spectrum, this will typically be the [M+H]⁺ ion. Look for a group of peaks separated by 2 Da.

Step 2: Determine the Number of Chlorine Atoms

Carefully examine the relative intensities of the peaks in the molecular ion cluster.

  • One Chlorine: A 3:1 ratio between the M and M+2 peaks.[4]

  • Two Chlorines: A 9:6:1 ratio for the M, M+2, and M+4 peaks.[3]

  • Three Chlorines: A 27:27:9:1 ratio for the M, M+2, M+4, and M+6 peaks.[5]

Step 3: Propose a Molecular Formula

Once the number of chlorine atoms is known, use the m/z value of the M peak (the one containing only ³⁵Cl isotopes) to deduce the molecular formula. Subtract the mass of the chlorine atoms (35n, where n is the number of chlorines) from the molecular weight. The remaining mass must be accounted for by the C, H, N, and S atoms of the benzothiazole core and any other substituents. High-resolution mass spectrometry can provide an exact mass measurement, greatly narrowing down the possible elemental compositions.[15]

Step 4: Analyze the Fragmentation Pattern

The fragmentation pattern provides the "fingerprint" of the molecule's structure.[16]

  • Identify Key Fragments: Look for major peaks in the spectrum. The tallest peak is the base peak, representing the most stable fragment ion formed.[1]

  • Check Fragments for Chlorine: Examine each significant fragment ion to see if it also displays a chlorine isotopic pattern. This tells you which parts of the molecule retain the chlorine atom(s) after fragmentation.

  • Postulate Neutral Losses: Calculate the mass difference between the molecular ion and the fragment ions. These differences correspond to the neutral radicals or molecules that were lost. Common losses include:

    • Loss of Cl•: A loss of 35 or 37 Da.

    • Loss of HCN: A loss of 27 Da, common in nitrogen heterocycles.

    • Loss of CS: A loss of 44 Da.

    • Loss of an alkyl group: e.g., loss of CH₃• (15 Da).[17]

Example Fragmentation: Consider a monochlorinated benzothiazole (C₇H₄ClNS, MW ≈ 169/171). A plausible fragmentation pathway could involve the loss of a chlorine radical or the cleavage of the thiazole ring.

fragmentation parent [C₇H₄ClNS]⁺• m/z 169/171 (3:1) frag1 [C₇H₄NS]⁺ m/z 134 parent->frag1 - Cl• frag2 [C₆H₄S]⁺• m/z 108 parent->frag2 - HCN, - Cl•

References

Application Note: FTIR Analysis of Benzothiazole-6-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide to the analysis of benzothiazole-6-carboxylic acid (BTCA) using Fourier-Transform Infrared (FTIR) spectroscopy. BTCA is a key heterocyclic building block in medicinal chemistry and drug development, making its structural elucidation and quality control paramount. This document outlines the theoretical underpinnings of its infrared spectral features, provides a detailed protocol for sample preparation and data acquisition, and offers an in-depth interpretation of the resulting FTIR spectrum. The methodologies described herein are designed for researchers, scientists, and drug development professionals requiring a robust and reliable analytical technique for the characterization of this compound.

Introduction: The Significance of Benzothiazole-6-Carboxylic Acid

Benzothiazole-6-carboxylic acid (CAS No: 3622-35-3; Molecular Formula: C₈H₅NO₂S) is a bifunctional molecule featuring a fused benzothiazole ring system and a carboxylic acid moiety.[1][2][3] The benzothiazole core is a "privileged structure" in medicinal chemistry, appearing in compounds with a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[4][5] The carboxylic acid group provides a reactive handle for further chemical modifications, such as amide or ester formation, enabling the synthesis of diverse compound libraries for drug discovery.[6]

Given its importance, unambiguous structural confirmation and purity assessment are critical. FTIR spectroscopy is a rapid, non-destructive, and highly informative analytical technique that provides a unique molecular "fingerprint" based on the vibrational modes of a molecule's functional groups. This guide establishes a validated protocol for the qualitative analysis of BTCA.

Theoretical Principles: Expected Vibrational Modes

The infrared spectrum of benzothiazole-6-carboxylic acid is a superposition of the vibrational modes of its constituent parts: the aromatic benzothiazole ring and the carboxylic acid group.

  • Carboxylic Acid Group Vibrations: The carboxylic acid functional group gives rise to several highly characteristic and intense absorption bands. Due to strong intermolecular hydrogen bonding, which leads to the formation of cyclic dimers, the O-H stretching vibration appears as a very broad and prominent band, typically spanning from 3300 cm⁻¹ to 2500 cm⁻¹.[7] The C=O (carbonyl) stretching vibration is expected to be a sharp, intense peak. For aromatic carboxylic acids, this peak typically appears in the 1710-1680 cm⁻¹ region due to conjugation with the benzene ring. Furthermore, the C-O stretching and O-H in-plane bending vibrations are coupled and result in bands within the 1320-1210 cm⁻¹ and 1440-1395 cm⁻¹ regions, respectively. An out-of-plane O-H bend is also characteristically observed as a broad band around 900 cm⁻¹.

  • Benzothiazole Ring Vibrations: The benzothiazole core contributes a set of distinct absorption bands:

    • Aromatic C-H Stretch: Sharp, medium-intensity bands are expected above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ region.[4]

    • C=C and C=N Ring Stretching: The stretching vibrations of the fused aromatic and thiazole rings produce a series of bands in the 1650-1430 cm⁻¹ region.[4] The C=N stretch of the thiazole ring is a key identifier and often appears around 1630-1600 cm⁻¹.[3]

    • C-H Bending: In-plane and out-of-plane bending vibrations of the aromatic C-H bonds give rise to signals in the 1300-1000 cm⁻¹ and 900-670 cm⁻¹ regions, respectively.[4] The pattern of the out-of-plane bending bands can be indicative of the substitution pattern on the benzene ring.

    • C-S Stretch: The C-S stretching vibration of the thiazole ring is typically found in the 700-600 cm⁻¹ range.[5]

Experimental Protocol

This section details the methodology for acquiring a high-quality FTIR spectrum of solid benzothiazole-6-carboxylic acid. The Attenuated Total Reflectance (ATR) technique is recommended for its minimal sample preparation and excellent reproducibility.

Materials and Instrumentation
  • Sample: Benzothiazole-6-carboxylic acid, solid powder (Purity ≥ 96%).

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with a Diamond or Zinc Selenide (ZnSe) Attenuated Total Reflectance (ATR) accessory.

  • Ancillary: Spatula, isopropanol or ethanol for cleaning, and lint-free wipes.

Experimental Workflow Diagram

FTIR_Workflow FTIR Analysis Workflow for BTCA cluster_prep Step 1: Preparation cluster_sample Step 2: Sample Analysis cluster_post Step 3: Data Processing & Analysis Clean_ATR Clean ATR Crystal (Isopropanol/Ethanol) Background Acquire Background Spectrum (Clean Crystal) Clean_ATR->Background Ensures no atmospheric or crystal interference Place_Sample Place Small Amount of BTCA Powder on Crystal Background->Place_Sample Apply_Pressure Apply Consistent Pressure (Ensure Good Contact) Place_Sample->Apply_Pressure Acquire_Spectrum Acquire Sample Spectrum (e.g., 32 scans, 4 cm⁻¹ resolution) Apply_Pressure->Acquire_Spectrum Process_Data Process Spectrum (ATR & Baseline Correction) Acquire_Spectrum->Process_Data Interpret Interpret Spectrum (Assign Characteristic Bands) Process_Data->Interpret Report Generate Report Interpret->Report

Caption: Workflow for FTIR analysis of Benzothiazole-6-Carboxylic Acid via ATR.

Step-by-Step Protocol
  • Instrument Preparation: Ensure the FTIR spectrometer and ATR accessory are powered on and have reached thermal equilibrium as per the manufacturer's guidelines.

  • ATR Crystal Cleaning: Thoroughly clean the surface of the ATR crystal using a lint-free wipe dampened with isopropanol or ethanol. Allow the solvent to fully evaporate. This step is critical to remove any residues from previous analyses.

  • Background Spectrum Acquisition: Acquire a background spectrum. This measurement captures the infrared absorption of the ambient atmosphere (e.g., CO₂, H₂O) and the ATR crystal itself. The instrument software will automatically subtract this from the sample spectrum.

  • Sample Application: Place a small amount of benzothiazole-6-carboxylic acid powder onto the center of the ATR crystal. Only enough sample to completely cover the crystal surface is needed.

  • Pressure Application: Use the ATR's pressure clamp to apply firm, consistent pressure to the sample. This ensures intimate contact between the sample and the crystal surface, which is essential for obtaining a high-quality spectrum.

  • Sample Spectrum Acquisition: Acquire the sample spectrum. Typical acquisition parameters are a spectral range of 4000-400 cm⁻¹, a resolution of 4 cm⁻¹, and an accumulation of 16 to 32 scans to ensure a good signal-to-noise ratio.

  • Data Processing: The resulting spectrum should be processed using the instrument's software. An ATR correction (if available) should be applied to account for the wavelength-dependent depth of penetration of the IR beam. A baseline correction may also be necessary to level the spectrum.

  • Cleaning: After analysis, retract the pressure clamp, remove the sample powder, and clean the ATR crystal surface as described in step 2.

Spectral Interpretation and Data

The FTIR spectrum of benzothiazole-6-carboxylic acid displays a series of characteristic absorption bands that confirm its molecular structure. The interpretation below is based on an experimental ATR-IR spectrum and established vibrational frequency correlations.[1][2]

Key Spectral Regions
  • 3300-2500 cm⁻¹ (O-H and C-H Stretching Region): A very broad absorption is observed across this region, which is the hallmark of the hydrogen-bonded O-H stretch of the carboxylic acid dimer.[7] Superimposed on this broad feature are weaker, sharp peaks corresponding to the aromatic C-H stretching vibrations of the benzothiazole ring system.

  • 1800-1600 cm⁻¹ (Carbonyl and Double Bond Region): This region is dominated by a very strong, sharp absorption band centered around 1685 cm⁻¹ , which is assigned to the C=O stretching vibration of the aromatic carboxylic acid. Additional medium-intensity bands in the 1600-1500 cm⁻¹ range are attributable to the C=C and C=N stretching vibrations of the fused ring system.

  • 1500-900 cm⁻¹ (Fingerprint Region): This region contains a complex pattern of peaks unique to the molecule. Key features include strong bands around 1300-1200 cm⁻¹ due to coupled C-O stretching and O-H in-plane bending modes. Multiple sharp absorptions from aromatic C-H in-plane bending are also present. A notable broad absorption centered near 930 cm⁻¹ corresponds to the out-of-plane O-H bend of the carboxylic acid dimer.

  • Below 900 cm⁻¹: This area features bands from aromatic C-H out-of-plane bending and the C-S stretching vibration of the thiazole ring.

Table of Characteristic Vibrational Frequencies
Wavenumber (cm⁻¹)IntensityVibrational Mode AssignmentFunctional Group
~3100 - 2500Broad, StrongO-H Stretch (H-bonded dimer)Carboxylic Acid
~3070Weak, SharpAromatic C-H StretchBenzothiazole Ring
~1685Very Strong, SharpC=O Stretch (Conjugated)Carboxylic Acid
~1610, 1550Medium, SharpC=C and C=N Ring StretchBenzothiazole Ring
~1420MediumO-H In-plane BendCarboxylic Acid
~1290StrongC-O StretchCarboxylic Acid
~930Broad, MediumO-H Out-of-plane BendCarboxylic Acid
~700MediumC-S StretchThiazole Ring

Note: The exact peak positions may vary slightly depending on the sampling technique (e.g., ATR vs. KBr pellet) and instrument calibration.

Conclusion

FTIR spectroscopy, particularly utilizing the ATR technique, is a powerful and efficient method for the structural verification of benzothiazole-6-carboxylic acid. The spectrum is rich with information, providing clear and unambiguous evidence for both the carboxylic acid functionality and the core benzothiazole heterocyclic system. The characteristic broad O-H stretch, the strong carbonyl absorption at ~1685 cm⁻¹, and the series of bands corresponding to the aromatic framework collectively form a unique spectral fingerprint. This application note provides a reliable protocol and a solid interpretive framework for researchers engaged in the synthesis, quality control, and application of this important chemical entity.

References

Application of 2-Chloro-1,3-benzothiazole-6-carboxylic acid in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the application of 2-Chloro-1,3-benzothiazole-6-carboxylic acid as a versatile scaffold in medicinal chemistry. It is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel therapeutic agents. The benzothiazole core is a privileged structure in drug discovery, known to interact with a wide range of biological targets.[1][2] The strategic placement of a chloro group at the 2-position and a carboxylic acid at the 6-position offers a unique combination of reactivity and functionality, making it an ideal starting point for the synthesis of diverse compound libraries with potential therapeutic applications, particularly in oncology and kinase inhibition.[3][4]

The Benzothiazole Scaffold: A Privileged Core in Drug Discovery

The benzothiazole ring system, a fusion of a benzene and a thiazole ring, is a prominent feature in numerous biologically active compounds.[5] Its planar structure and the presence of nitrogen and sulfur heteroatoms facilitate interactions with various biological macromolecules through hydrogen bonding, pi-stacking, and coordination with metal ions. This inherent versatility has led to the development of benzothiazole-containing drugs with a wide array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[1][6]

The 2-chloro substituent on the benzothiazole ring serves as a key reactive handle. The chlorine atom can be readily displaced by a variety of nucleophiles, such as amines, thiols, and alcohols, allowing for the introduction of diverse side chains at this position. This synthetic flexibility is a cornerstone of library design, enabling the exploration of structure-activity relationships (SAR) around the 2-position.

The carboxylic acid moiety at the 6-position provides another critical point for derivatization. It can be converted into amides, esters, and other functional groups, which can significantly influence the compound's physicochemical properties, such as solubility, cell permeability, and metabolic stability. Furthermore, the carboxylic acid itself, or its derivatives, can act as a key pharmacophoric feature, engaging in crucial interactions with the target protein.

Synthesis of the Core Scaffold: this compound

The synthesis of the title compound begins with the preparation of the key intermediate, 4-amino-3-mercaptobenzoic acid. While several methods exist, a common route involves the diazotization of an aminobenzoic acid precursor followed by xanthate displacement and subsequent hydrolysis.[7]

Protocol 1: Synthesis of 4-Amino-3-mercaptobenzoic acid

This protocol outlines a common laboratory-scale synthesis.

Materials:

  • 3-Amino-4-chlorobenzoic acid

  • 5N Hydrochloric acid

  • Sodium nitrite

  • Potassium ethyl xanthate

  • Nickel chloride (catalyst)

  • Water

  • Standard laboratory glassware and equipment

Procedure:

  • Suspend 3-amino-4-chlorobenzoic acid in 5N hydrochloric acid and cool the mixture to 0-5 °C in an ice bath.

  • Slowly add a solution of sodium nitrite in water while maintaining the temperature between 0-5 °C to form the diazonium salt.

  • In a separate flask, prepare a solution of potassium ethyl xanthate in water containing a catalytic amount of nickel chloride and warm it to 45-50 °C.

  • Add the cold diazonium salt solution to the warm potassium ethyl xanthate solution. Nitrogen gas will evolve.

  • The intermediate xanthate will precipitate as an oil which then solidifies. This intermediate can be hydrolyzed under basic conditions to yield 4-amino-3-mercaptobenzoic acid.

Causality: The diazotization reaction converts the amino group into a good leaving group (N₂), which is then displaced by the sulfur nucleophile from the xanthate. The nickel catalyst facilitates this displacement. Subsequent hydrolysis removes the ethyl xanthate group to reveal the free thiol.

Protocol 2: Cyclization to form 2-substituted-benzothiazole-6-carboxylic acids

The formation of the benzothiazole ring is typically achieved through the condensation of 4-amino-3-mercaptobenzoic acid with a suitable one-carbon electrophile.[8][9] To obtain the 2-chloro derivative, a chlorinating agent is used in the cyclization step.

Materials:

  • 4-Amino-3-mercaptobenzoic acid

  • Thionyl chloride or a similar chlorinating/cyclizing agent

  • Anhydrous solvent (e.g., toluene, dioxane)

Procedure:

  • Suspend 4-amino-3-mercaptobenzoic acid in an anhydrous solvent under an inert atmosphere.

  • Slowly add thionyl chloride to the suspension at room temperature. The reaction is typically exothermic.

  • Heat the reaction mixture to reflux for several hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and collect the precipitated product by filtration.

  • Wash the product with a non-polar solvent to remove impurities and dry under vacuum.

Causality: Thionyl chloride serves a dual purpose: it activates the carboxylic acid and facilitates the cyclization between the amino and thiol groups to form the benzothiazole ring, with the chlorine being incorporated at the 2-position.

Synthesis_Workflow cluster_start Starting Material cluster_intermediate Intermediate Synthesis cluster_final Final Product Synthesis 3-Amino-4-chlorobenzoic_acid 3-Amino-4-chlorobenzoic acid Diazotization Diazotization (NaNO2, HCl) 3-Amino-4-chlorobenzoic_acid->Diazotization Xanthate_Displacement Xanthate Displacement (Potassium Ethyl Xanthate) Diazotization->Xanthate_Displacement Hydrolysis Hydrolysis Xanthate_Displacement->Hydrolysis 4-Amino-3-mercaptobenzoic_acid 4-Amino-3-mercaptobenzoic acid Hydrolysis->4-Amino-3-mercaptobenzoic_acid Cyclization Cyclization & Chlorination (Thionyl Chloride) 4-Amino-3-mercaptobenzoic_acid->Cyclization 2-Chloro-1,3-benzothiazole-6-carboxylic_acid 2-Chloro-1,3-benzothiazole- 6-carboxylic acid Cyclization->2-Chloro-1,3-benzothiazole-6-carboxylic_acid

Caption: Synthetic workflow for this compound.

Derivatization Strategies for Library Synthesis

The true utility of this compound lies in its potential for derivatization at both the 2- and 6-positions.

Modification at the 2-Position: Nucleophilic Aromatic Substitution

The 2-chloro group is susceptible to nucleophilic aromatic substitution, allowing for the introduction of a wide variety of functional groups.

General Protocol 3: Amination at the 2-Position

Materials:

  • This compound

  • Desired primary or secondary amine (e.g., aniline, morpholine, piperidine derivatives)

  • A suitable base (e.g., triethylamine, diisopropylethylamine)

  • Solvent (e.g., DMF, DMSO, NMP)

Procedure:

  • Dissolve this compound in the chosen solvent.

  • Add the amine (typically 1.1-1.5 equivalents) and the base (2-3 equivalents).

  • Heat the reaction mixture to a temperature between 80-120 °C and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture and pour it into water.

  • Acidify the aqueous solution to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry. Further purification can be achieved by recrystallization or column chromatography.

Causality: The electron-withdrawing nature of the benzothiazole ring system activates the 2-position for nucleophilic attack. The base is required to neutralize the HCl generated during the reaction.

Modification at the 6-Position: Carboxylic Acid Derivatization

The carboxylic acid at the 6-position is a versatile handle for introducing diversity through amide bond formation or esterification.

Protocol 4: Amide Coupling at the 6-Position

Materials:

  • 2-substituted-1,3-benzothiazole-6-carboxylic acid (from Protocol 3)

  • Desired primary or secondary amine

  • Amide coupling reagent (e.g., HATU, HBTU, EDC/HOBt)

  • A suitable base (e.g., diisopropylethylamine)

  • Anhydrous solvent (e.g., DMF, DCM)

Procedure:

  • Dissolve the benzothiazole carboxylic acid in the anhydrous solvent.

  • Add the amine (1.1 equivalents), the coupling reagent (1.2 equivalents), and the base (2-3 equivalents).

  • Stir the reaction mixture at room temperature for several hours to overnight. Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with a mild acid (e.g., 1N HCl), saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.[10][11]

Causality: The coupling reagent activates the carboxylic acid by forming a highly reactive intermediate (e.g., an active ester), which is then readily attacked by the amine nucleophile to form the stable amide bond.[12]

Derivatization_Workflow cluster_pos2 Position 2 Derivatization cluster_pos6 Position 6 Derivatization Core_Scaffold 2-Chloro-1,3-benzothiazole- 6-carboxylic acid Amination Nucleophilic Aromatic Substitution (Various Amines) Core_Scaffold->Amination 2-Amino_Derivatives 2-Amino-1,3-benzothiazole- 6-carboxylic acid Derivatives Amination->2-Amino_Derivatives Amide_Coupling Amide Coupling (Various Amines, Coupling Reagents) 2-Amino_Derivatives->Amide_Coupling Final_Compounds Diverse Library of Benzothiazole-6-carboxamides Amide_Coupling->Final_Compounds

Caption: General workflow for the derivatization of the core scaffold.

Biological Evaluation: Assessing Therapeutic Potential

Derivatives of this compound have shown promise as anticancer agents and kinase inhibitors.[3][13][14] The following protocols describe standard assays for evaluating these activities.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[15]

Protocol 5: MTT Assay for Cell Viability

Materials:

  • Human cancer cell lines (e.g., A549 - lung cancer, MCF-7 - breast cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 N HCl)

  • 96-well microtiter plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds (typically in a serial dilution) and a vehicle control (DMSO). Incubate for 48-72 hours.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for another 2-4 hours at 37 °C.

  • Remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).[2][16]

Causality: In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Kinase Inhibitory Activity

Many benzothiazole derivatives exert their anticancer effects by inhibiting protein kinases that are crucial for cancer cell signaling.[13][17] A variety of in vitro kinase assays can be employed to determine the inhibitory potency of the synthesized compounds.

Protocol 6: ADP-Glo™ Kinase Assay (Promega)

This is a luminescent assay that measures the amount of ADP produced during a kinase reaction, which is inversely correlated with the inhibitory activity of a compound.

Materials:

  • Recombinant kinase of interest (e.g., PI3K, ATR)[6][18]

  • Kinase-specific substrate and ATP

  • Test compounds (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)

  • White, opaque 96-well or 384-well plates

  • Luminometer

Procedure:

  • Set up the kinase reaction in the wells of the plate, including the kinase, substrate, ATP, and the test compound at various concentrations. Include positive (no inhibitor) and negative (no kinase) controls.

  • Incubate the reaction at the optimal temperature for the kinase (e.g., 30 °C or room temperature) for a specified time (e.g., 60 minutes).

  • Stop the kinase reaction by adding the ADP-Glo™ Reagent, which also depletes the remaining ATP. Incubate for 40 minutes at room temperature.

  • Add the Kinase Detection Reagent to convert the ADP to ATP and initiate a luciferase/luciferin reaction that produces light. Incubate for 30-60 minutes at room temperature.

  • Measure the luminescence using a luminometer.

  • Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value.

Causality: The amount of ADP produced is a direct measure of kinase activity. The luminescent signal is proportional to the amount of ADP, and therefore, a decrease in luminescence indicates inhibition of the kinase by the test compound.

Data Presentation and Interpretation

The results from the biological assays should be presented in a clear and concise manner to facilitate SAR analysis.

Table 1: Representative Biological Data for Benzothiazole Derivatives

Compound IDR1 (at 2-position)R2 (at 6-position)A549 IC₅₀ (µM)MCF-7 IC₅₀ (µM)Kinase X IC₅₀ (µM)
BTZ-001 -Cl-COOH> 50> 50> 50
BTZ-002 -NH-Ph-CONH-Bn12.515.22.8
BTZ-003 -morpholino-CONH-cHex5.28.10.9
BTZ-004 -NH-(4-F-Ph)-CONH-(2-pyridyl)2.13.50.4

Data is hypothetical and for illustrative purposes only.

Conclusion

This compound is a highly valuable and versatile starting material for the synthesis of novel, biologically active compounds. Its dual points of reactivity allow for the creation of large and diverse chemical libraries. The protocols outlined in this guide provide a solid foundation for researchers to synthesize, derivatize, and evaluate the therapeutic potential of this promising scaffold in the ongoing quest for new medicines.

References

Application Notes & Protocols: A Guide to the Development of Antiviral Agents from Benzothiazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

The benzothiazole scaffold is a cornerstone in medicinal chemistry, recognized for its versatile biological activities. This bicyclic heterocyclic compound, formed by the fusion of benzene and thiazole rings, serves as a "privileged scaffold" in the design of novel therapeutic agents.[1][2] Its derivatives have demonstrated a wide spectrum of pharmacological properties, including potent antiviral activity against a diverse range of viruses such as Human Immunodeficiency Virus (HIV), Hepatitis C Virus (HCV), Herpes Simplex Virus (HSV), and coronaviruses.[3][4][5] The chemical tractability of the benzothiazole ring, particularly at the C-2 position, allows for extensive functionalization, enabling the fine-tuning of antiviral potency and pharmacokinetic profiles.[1][2] This document provides a comprehensive guide for researchers, outlining key synthesis strategies, robust protocols for antiviral and cytotoxicity screening, and insights into elucidating the mechanism of action, thereby streamlining the discovery and development of next-generation antiviral drugs based on this remarkable molecular framework.

Introduction: The Rationale for Benzothiazole in Antiviral Drug Discovery

Viruses are obligate intracellular pathogens that utilize the host cell's machinery for replication, making the development of selective antiviral agents a significant challenge.[1][4] The emergence of drug-resistant viral strains and novel pandemic threats necessitates a continuous search for new antiviral compounds with unique mechanisms of action.[4][5]

Benzothiazole derivatives have emerged as promising candidates due to several key features:

  • Structural Versatility: The benzothiazole nucleus can be readily modified at multiple positions, allowing for the creation of large, diverse chemical libraries for high-throughput screening.[4]

  • Favorable Bio-Interactions: The presence of nitrogen and sulfur heteroatoms in the thiazole ring facilitates strong binding interactions with various viral enzymes and proteins through hydrogen bonding, and π-π stacking.[1]

  • Proven Antiviral Efficacy: A substantial body of literature confirms the efficacy of benzothiazole derivatives against numerous viruses, including HIV, HCV, HSV, Dengue virus, and SARS-CoV-2.[1][3][4] For instance, certain benzothiazolyl-pyridine hybrids have shown significant activity against H5N1 and SARS-CoV-2.[3]

This guide follows a logical drug discovery workflow, from chemical synthesis to biological evaluation, providing both the "how" and the "why" for each critical step.

Overall Drug Discovery Workflow

The development process follows a cascaded approach, starting with broad screening and progressively narrowing down to the most promising lead candidates.

Antiviral Drug Discovery Workflow cluster_0 Phase 1: Synthesis & Library Generation cluster_1 Phase 2: In Vitro Screening cluster_2 Phase 3: Mechanism & Lead Optimization cluster_3 Phase 4: Preclinical Evaluation Synthesis Chemical Synthesis of Benzothiazole Derivatives Purification Purification & Characterization (HPLC, NMR, MS) Synthesis->Purification PrimaryScreen Primary Antiviral Assay (e.g., Plaque Reduction) Purification->PrimaryScreen Test Compounds DoseResponse Dose-Response Analysis (EC50, CC50, SI) PrimaryScreen->DoseResponse Cytotoxicity Cytotoxicity Assay (e.g., MTT, CCK-8) Cytotoxicity->DoseResponse MOA Mechanism of Action Studies (Enzyme Assays, Docking) DoseResponse->MOA Validated Hits SAR Structure-Activity Relationship (SAR) Analysis MOA->SAR LeadOpt Lead Optimization SAR->LeadOpt LeadOpt->Synthesis Iterative Design InVivo In Vivo Efficacy Studies (Animal Models) LeadOpt->InVivo Optimized Leads

Caption: High-level workflow for benzothiazole antiviral agent development.

Synthesis of Benzothiazole Derivatives: Strategies and Protocols

The versatility of the benzothiazole scaffold begins with its synthesis. Numerous methods exist, often starting from commercially available 2-aminobenzothiazoles or by constructing the bicyclic ring system from precursors.[5] A common and effective strategy involves the modification of benzothiazol-2-yl-acetonitrile.[6][7]

Protocol 2.1: Synthesis of 2-Pyrimidylbenzothiazole Derivatives

This protocol is adapted from methodologies that have successfully produced compounds with potent antiviral activity against viruses like HSV-1.[6][7] The core logic is a two-step process: formation of a reactive enamine intermediate, followed by cyclization with a guanidine derivative.

Step 1: Synthesis of 2-(benzo[d]thiazol-2-yl)-3-(dimethylamino)acrylonitrile (Intermediate 3)

  • Rationale: This step creates a highly reactive Michael acceptor. The reaction of benzothiazol-2-yl-acetonitrile (1) with N,N-dimethylformamide dimethyl acetal (DMF-DMA) (2) forms an enamine, which is an excellent precursor for subsequent cyclization reactions.[6] DMF-DMA serves as a convenient one-carbon electrophile.

  • Procedure:

    • In a 100 mL round-bottom flask, dissolve benzothiazol-2-yl-acetonitrile (1) (10 mmol) in absolute ethanol (30 mL).

    • Add DMF-DMA (2) (12 mmol, 1.2 equivalents) dropwise to the solution at room temperature with constant stirring.

    • Continue stirring for 10-15 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

    • Upon completion, a precipitate of the acrylonitrile intermediate (3) will form.

    • Collect the solid product by vacuum filtration, wash with cold ethanol, and dry in a vacuum oven. The yield is typically high.[7]

Step 2: Cyclization to form N-(4-amino-5-(benzo[d]thiazol-2-yl)pyrimidin-2-yl)arylsulfonamide (Compound 5)

  • Rationale: This is a base-catalyzed cyclocondensation reaction. The intermediate (3) reacts with N-arylsulfonated guanidine (4) via a Michael addition pathway, followed by intramolecular cyclization and elimination of dimethylamine to form the stable pyrimidine ring system.[6] Potassium hydroxide provides the necessary basic environment to facilitate the reaction.

  • Procedure:

    • Suspend the intermediate (3) (5 mmol) and the appropriate N-arylsulfonated guanidine (4) (5 mmol) in 1,4-dioxane (25 mL).

    • Add powdered potassium hydroxide (10 mmol, 2 equivalents) to the suspension.

    • Reflux the mixture for 2-4 hours, monitoring the reaction by TLC.

    • After cooling to room temperature, pour the reaction mixture into ice-cold water (100 mL).

    • Acidify the solution with dilute HCl to precipitate the product.

    • Collect the crude product by filtration, wash with water, and purify by recrystallization from a suitable solvent (e.g., ethanol/DMF).

Synthesis Scheme cluster_step2 Step 2: Cyclocondensation R1 Benzothiazol-2-yl-acetonitrile (1) I1 Intermediate Acrylonitrile (3) R1->I1 R2 DMF-DMA (2) R2->I1 Ethanol, RT R3 N-Arylsulfonated guanidine (4) P1 Target Pyrimidylbenzothiazole (5) R3->P1 Base KOH, Dioxane Reflux I1->P1

Caption: Generalized synthesis of pyrimidylbenzothiazole antivirals.

In Vitro Evaluation: Assessing Antiviral Potency and Selectivity

The foundation of antiviral drug discovery lies in robust and reproducible in vitro assays. The goal is to determine a compound's ability to inhibit viral replication at non-toxic concentrations.

Protocol 3.1: Plaque Reduction Assay (Primary Antiviral Screen)
  • Principle: This assay quantifies the reduction in viral plaque formation in a monolayer of host cells. Plaques are localized areas of cell death caused by viral replication. An effective antiviral agent will reduce the number or size of these plaques. This method is a gold standard for many viruses, including HSV, HAV, and HCV.[6][7]

  • Procedure:

    • Cell Seeding: Seed susceptible host cells (e.g., Vero-E6 for SARS-CoV-2, Huh-7 for HCV) in 24-well plates and incubate until a confluent monolayer is formed (typically 24-48 hours).

    • Compound Preparation: Prepare serial dilutions of the test benzothiazole derivatives in cell culture medium. Include a known antiviral drug as a positive control (e.g., Acyclovir for HSV-1) and a vehicle control (e.g., DMSO).[7]

    • Viral Infection: Remove the culture medium from the cells. Infect the monolayer with a known titer of the virus (e.g., 100 plaque-forming units, PFU) for 1-2 hours at 37°C to allow for viral adsorption.

    • Compound Treatment: After the adsorption period, remove the viral inoculum and wash the cells gently with phosphate-buffered saline (PBS). Add the prepared compound dilutions to the respective wells.

    • Overlay: Add an overlay medium (e.g., medium containing 1% methylcellulose or agarose). This semi-solid medium prevents the random spread of progeny virions, localizing the infection and allowing distinct plaques to form.

    • Incubation: Incubate the plates for a period sufficient for plaque development (e.g., 2-5 days, depending on the virus).

    • Staining & Counting: Remove the overlay, fix the cells (e.g., with 4% paraformaldehyde), and stain with a dye like crystal violet. Viable cells will be stained, while plaques will appear as clear, unstained zones.

    • Data Analysis: Count the plaques in each well. Calculate the percentage of plaque reduction compared to the vehicle control. Determine the 50% effective concentration (EC₅₀) using non-linear regression analysis.

Protocol 3.2: MTT Assay for Cytotoxicity (Determining CC₅₀)
  • Principle: It is crucial to ensure that the observed antiviral effect is not due to general cell toxicity. The MTT assay measures the metabolic activity of cells, which correlates with cell viability. Viable cells contain mitochondrial dehydrogenases that convert the yellow tetrazolium salt MTT to a purple formazan product, which can be quantified spectrophotometrically.[4]

  • Procedure:

    • Cell Seeding: Seed host cells in a 96-well plate and incubate to achieve ~80% confluency.

    • Compound Treatment: Treat the cells with the same serial dilutions of the benzothiazole derivatives used in the antiviral assay. Include a vehicle control and untreated cells.

    • Incubation: Incubate for the same duration as the antiviral assay (e.g., 48-72 hours).

    • MTT Addition: Add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

    • Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

    • Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the 50% cytotoxic concentration (CC₅₀) using non-linear regression.

Data Interpretation: The Selectivity Index (SI)

The therapeutic potential of an antiviral compound is best represented by its Selectivity Index (SI).

SI = CC₅₀ / EC₅₀

A higher SI value indicates greater selectivity, meaning the compound is effective against the virus at concentrations far below those that are toxic to host cells. An SI > 10 is generally considered a good starting point for a promising hit compound.[3]

Compound TypeTarget VirusExample EC₅₀ (µM)Example CC₅₀ (µM)Selectivity Index (SI)Reference
PyrimidylbenzothiazoleHSV-14.87 - 10.47>100>9.5 - >20.5[7]
Benzothiazolyl-pyridineSARS-CoV-23.67391.6106.7[3]
Benzothiazolyl-coumarinHIV-1< 7 µg/mLNot specifiedNot specified[4]
Sulfonamide-BTAChikungunya14.9>20613.8[8]

Elucidating the Mechanism of Action (MoA)

Identifying the viral or host target of a hit compound is a critical step. Benzothiazole derivatives have been shown to inhibit various viral proteins.[4]

Potential Viral Targets for Benzothiazole Derivatives:

  • Polymerases: HCV NS5B RNA-dependent RNA polymerase.[4]

  • Proteases: HIV protease, SARS-CoV-2 3CL protease.[3][4]

  • Helicases: Dengue virus NS3 helicase.[1]

  • Reverse Transcriptases: HIV non-nucleoside reverse transcriptase (NNRT).[1][4]

  • Integrases: HIV integrase.[4]

  • Host Factors: Some derivatives also inhibit host proteins essential for viral replication, such as Hsp90α, conferring broad-spectrum activity.[6]

Protocol 4.1: Generic Enzyme Inhibition Assay (e.g., Protease)
  • Principle: This protocol uses a purified viral enzyme and a synthetic substrate that releases a fluorescent or colorimetric signal upon cleavage. The ability of the benzothiazole derivative to inhibit this signal is measured.

  • Procedure:

    • Reagent Preparation: Prepare assay buffer, purified recombinant viral protease, and a fluorogenic substrate specific to the protease.

    • Compound Incubation: In a 96-well microplate, add the assay buffer, serial dilutions of the test compound, and the purified enzyme. Incubate for 15-30 minutes at room temperature to allow for compound-enzyme binding.

    • Reaction Initiation: Add the fluorogenic substrate to all wells to start the enzymatic reaction.

    • Signal Detection: Measure the kinetic increase in fluorescence over time using a plate reader at the appropriate excitation/emission wavelengths.

    • Data Analysis: Calculate the rate of reaction for each compound concentration. Determine the IC₅₀ value, which is the concentration of the compound required to inhibit enzyme activity by 50%.

MoA Investigation Cascade

MOA Investigation Hit Validated Hit (High SI) TimeAddition Time-of-Addition Assay (Entry vs. Replication vs. Egress) Hit->TimeAddition Docking In Silico Molecular Docking Hit->Docking Hypothesis generation EnzymeScreen Biochemical/Enzymatic Assays (Protease, Polymerase, etc.) TimeAddition->EnzymeScreen Identifies replication stage BindingAssay Direct Binding Assays (SPR, ITC) EnzymeScreen->BindingAssay Confirm direct interaction TargetConfirmed Target Confirmed EnzymeScreen->TargetConfirmed ResistantMut Resistant Mutant Selection & Target Sequencing ResistantMut->TargetConfirmed Docking->EnzymeScreen BindingAssay->TargetConfirmed

Caption: A logical cascade for identifying the molecular target of a hit compound.

Structure-Activity Relationship (SAR) Insights

SAR studies are essential for optimizing hit compounds into lead candidates. By synthesizing and testing a series of related analogues, researchers can identify the chemical features crucial for antiviral activity.

Position of SubstitutionObservationImplication for DesignReference
C-2 Position Highly amenable to substitution. Attachment of aryl moieties (pyrazole, pyridine, phenyl) is common for antiviral activity.This is the primary site for introducing diverse chemical groups to explore new binding interactions.[1][2]
C-5 / C-6 Positions Substitution with small alkyl groups, like methyl, can increase antiviral potency.Consider adding small, electron-donating groups at these positions to enhance activity.[1]
Attached Moieties Fluorine-containing groups (e.g., -CF₃) on attached phenyl rings significantly boosted activity against H5N1 and SARS-CoV-2.The inclusion of fluorine or other halogens can improve binding affinity and metabolic stability.[3]
Attached Moieties Bulky substitutions on attached phenyl rings can decrease antiviral potency against HIV.Avoid large, sterically hindering groups unless a specific large binding pocket is being targeted.[4]
Linker An amine or amido linkage at the C-2 position often imparts biological activity.Use of flexible but stable linkers like amides can be a good strategy.[1]

These SAR insights provide a rational basis for the iterative design of more potent and selective benzothiazole-based antiviral agents, guiding the lead optimization phase of the drug discovery process.[9]

Conclusion and Future Perspectives

The development of antiviral agents from benzothiazole derivatives is a highly active and promising field of research.[10][11] The scaffold's synthetic accessibility and proven track record make it an invaluable starting point for discovering novel therapeutics. The protocols and workflows detailed in this guide provide a robust framework for researchers to systematically synthesize, screen, and optimize these compounds. Future efforts should focus on leveraging computational methods for in silico screening and rational design, exploring novel substitutions to overcome resistance, and evaluating the most promising leads in in vivo models of viral disease.[4][12]

References

Application Notes and Protocols for the Use of 2-Chloro-1,3-benzothiazole-6-carboxylic acid in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Benzothiazole Scaffold in Modern Agrochemicals

The benzothiazole moiety is a privileged heterocyclic structure in the landscape of agrochemical research and development. Its rigid, planar structure and diverse functionalization potential make it a cornerstone for the synthesis of a wide array of bioactive molecules.[1][2] Benzothiazole derivatives have demonstrated a broad spectrum of activities, including fungicidal, herbicidal, and insecticidal properties.[2] The inherent biological activity of the benzothiazole nucleus can be fine-tuned through the strategic introduction of various substituents, allowing for the optimization of efficacy, selectivity, and environmental profile.

This guide focuses on a key intermediate, 2-Chloro-1,3-benzothiazole-6-carboxylic acid , a versatile building block for the synthesis of novel agrochemicals. The presence of two distinct reactive sites—the chloro group at the 2-position and the carboxylic acid at the 6-position—offers a rich platform for synthetic diversification. The chloro atom can be readily displaced by a variety of nucleophiles, while the carboxylic acid group provides a handle for esterification and amidation reactions. This dual reactivity allows for the systematic exploration of chemical space in the quest for new and effective crop protection agents.

These application notes will provide researchers, scientists, and drug development professionals with a comprehensive overview of the properties of this compound and detailed protocols for its derivatization, specifically focusing on the synthesis of carboxamides, a class of compounds with known herbicidal and fungicidal potential.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a starting material is fundamental to successful reaction design and scale-up. The following table summarizes the key properties of this compound.

PropertyValueSource
CAS Number 3855-95-6--INVALID-LINK--, --INVALID-LINK--
Molecular Formula C₈H₄ClNO₂S--INVALID-LINK--
Molecular Weight 213.64 g/mol --INVALID-LINK--
Appearance SolidGeneral Knowledge
Purity Typically >95%--INVALID-LINK--
Hazard Statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)--INVALID-LINK--

Synthetic Pathways and Protocols

The synthetic utility of this compound lies in its amenability to a variety of chemical transformations. The following sections provide detailed protocols for the conversion of the carboxylic acid moiety into amides, a key step in the synthesis of many biologically active molecules.

General Workflow for Carboxamide Synthesis

The conversion of a carboxylic acid to a carboxamide is a fundamental transformation in organic synthesis. A common and effective method involves a two-step, one-pot procedure: activation of the carboxylic acid to an acyl chloride, followed by reaction with a primary or secondary amine.

G start This compound step1 Activation with Thionyl Chloride (SOCl₂) start->step1 intermediate 2-Chloro-1,3-benzothiazole-6-carbonyl chloride step1->intermediate step2 Reaction with Primary/Secondary Amine (R¹R²NH) intermediate->step2 product N-substituted-2-chloro-1,3-benzothiazole-6-carboxamide step2->product

Workflow for the synthesis of N-substituted-2-chloro-1,3-benzothiazole-6-carboxamides.

Protocol 1: Synthesis of N-Aryl-2-chloro-1,3-benzothiazole-6-carboxamides

This protocol details the synthesis of N-aryl carboxamides, a class of compounds that has shown promise as herbicidal agents. The rationale for this synthesis is to combine the benzothiazole core with various substituted anilines to explore the structure-activity relationship (SAR) of the resulting compounds.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Substituted aniline (e.g., 4-chloroaniline, 3,4-dichloroaniline)

  • Anhydrous Toluene

  • Triethylamine (Et₃N)

  • Anhydrous Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Magnetic stirrer and hotplate

  • Standard laboratory glassware

Procedure:

  • Activation of the Carboxylic Acid:

    • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend this compound (1.0 eq) in anhydrous toluene (10 mL per gram of carboxylic acid).

    • Add thionyl chloride (2.0 eq) dropwise to the suspension at room temperature.

    • Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 2-3 hours, or until the evolution of HCl gas ceases. The reaction can be monitored by the dissolution of the solid starting material.

    • Allow the reaction mixture to cool to room temperature.

    • Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator to obtain the crude 2-Chloro-1,3-benzothiazole-6-carbonyl chloride as a solid. This intermediate is moisture-sensitive and should be used immediately in the next step.

  • Amidation:

    • Dissolve the crude acyl chloride in anhydrous dichloromethane (15 mL per gram of starting carboxylic acid).

    • In a separate flask, dissolve the substituted aniline (1.1 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane.

    • Cool the aniline solution to 0 °C in an ice bath.

    • Add the solution of the acyl chloride dropwise to the cooled aniline solution with vigorous stirring over 15-20 minutes.

    • Allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Wash the reaction mixture sequentially with saturated sodium bicarbonate solution (2 x 20 mL) and brine (1 x 20 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford the desired N-aryl-2-chloro-1,3-benzothiazole-6-carboxamide.

Causality Behind Experimental Choices:

  • Thionyl Chloride as Activating Agent: Thionyl chloride is a common and effective reagent for converting carboxylic acids to acyl chlorides. The byproducts of this reaction (SO₂ and HCl) are gaseous, which simplifies their removal from the reaction mixture.

  • Triethylamine as a Base: Triethylamine is used to neutralize the HCl generated during the amidation reaction, driving the reaction to completion and preventing the protonation of the amine nucleophile.

  • Anhydrous Conditions: The use of anhydrous solvents is crucial as the acyl chloride intermediate is highly reactive towards water, which would lead to the reformation of the carboxylic acid.

Application in Agrochemical Discovery: A Hypothetical Example

While a specific commercial agrochemical directly synthesized from this compound is not readily found in the public literature, the protocols provided above can be used to generate a library of novel compounds for biological screening. For instance, the synthesis of a series of N-aryl-2-chloro-1,3-benzothiazole-6-carboxamides allows for the investigation of how different substituents on the aryl ring influence herbicidal or fungicidal activity.

G start This compound step1 Amidation with various anilines start->step1 library Library of N-aryl-2-chloro- 1,3-benzothiazole-6-carboxamides step1->library step2 Biological Screening library->step2 herbicidal Herbicidal Activity Assay step2->herbicidal fungicidal Fungicidal Activity Assay step2->fungicidal sar Structure-Activity Relationship (SAR) Analysis herbicidal->sar fungicidal->sar lead Lead Compound Identification sar->lead

Logical workflow for agrochemical discovery using the target molecule.

This systematic approach, rooted in the principles of medicinal chemistry, allows for the rational design and synthesis of new agrochemical candidates. The versatility of this compound makes it an invaluable tool in this endeavor.

References

Application Notes & Protocols: A Guide to the Rational Design of Fluorescent Probes Based on the Benzothiazole Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: The Benzothiazole Scaffold as a Privileged Fluorophore

In the landscape of fluorescent probe design, the choice of the core fluorophore is paramount. The benzothiazole scaffold, a bicyclic heterocyclic system, has emerged as a "privileged" structure for developing sophisticated chemosensors. Its rigid, planar structure and extensive π-conjugated system endow it with intrinsically favorable photophysical properties, including high fluorescence quantum yields, large Stokes shifts, and excellent photostability.[1] The presence of nitrogen and sulfur heteroatoms provides inherent coordination sites, making it a versatile platform for designing probes that can detect a wide array of analytes, from metal ions to reactive oxygen species and changes in the cellular microenvironment.[2] This guide provides an in-depth exploration of the design principles, sensing mechanisms, and practical protocols for developing and applying benzothiazole-based fluorescent probes for researchers in molecular biology, diagnostics, and drug development.

Core Principles of Probe Design: From Mechanism to Application

The successful design of a fluorescent probe hinges on the precise integration of a fluorophore (the signaling unit) with a recognition moiety (the sensing unit). The benzothiazole core acts as the signaling backbone, whose fluorescence output is modulated by its interaction with a specific analyte via the recognition site. This modulation is governed by several key photophysical mechanisms.

Key Sensing Mechanisms

The selection of a sensing mechanism is the most critical design choice, dictating how the probe will respond to the analyte. The primary mechanisms leveraged in benzothiazole probe design are summarized below.[2][3]

Sensing_Mechanisms cluster_0 Benzothiazole Probe Design Start Analyte Binding or Reaction ICT Intramolecular Charge Transfer (ICT) Modulation of dipole moment alters emission wavelength. Start->ICT Triggers... PET Photoinduced Electron Transfer (PET) Analyte binding inhibits quenching, turning fluorescence 'on'. Start->PET Triggers... ESIPT Excited-State Intramolecular Proton Transfer (ESIPT) Analyte interaction disrupts proton transfer, causing a spectral shift. Start->ESIPT Triggers... AIE Aggregation-Induced Emission (AIE) Binding induces aggregation, restricting intramolecular rotation and enhancing fluorescence. Start->AIE Triggers... H2O2_Sensing Probe Benzothiazole-Boronate Ester (Weakly Fluorescent) Fluorophore Benzothiazole-OH (HBT) (Highly Fluorescent) Probe->Fluorophore Oxidative Cleavage Byproduct Boric Acid Probe->Byproduct H2O2 H₂O₂ Experimental_Workflow cluster_0 Probe Development Pipeline Synthesis 1. Synthesis & Purification (e.g., Condensation Reaction) Characterization 2. Structural Characterization (¹H NMR, ¹³C NMR, HRMS) Synthesis->Characterization Photophysics 3. Photophysical Analysis (Abs/Em Spectra, QY, Stokes Shift) Characterization->Photophysics InVitro 4. In Vitro Sensing (Titration, Selectivity, Kinetics) Photophysics->InVitro InVivo 5. Live Cell Imaging (Uptake, Localization, Analyte Detection) InVitro->InVivo

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Chlorobenzothiazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 2-chlorobenzothiazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot issues encountered during this important synthetic transformation. Here, you will find in-depth answers to frequently asked questions and detailed troubleshooting guides, grounded in scientific principles and practical laboratory experience.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to 2-chlorobenzothiazole and which is preferred?

The most prevalent and industrially significant route for the synthesis of 2-chlorobenzothiazole is the chlorination of 2-mercaptobenzothiazole (MBT). The choice of chlorinating agent is critical and directly influences the reaction profile, yield, and impurity profile. The two most commonly employed reagents are sulfuryl chloride (SO₂Cl₂) and thionyl chloride (SOCl₂).

  • Sulfuryl Chloride (SO₂Cl₂): This is often the preferred method as it can provide high yields and a relatively clean product under optimized conditions.[1] The reaction is typically carried out in an inert solvent. Interestingly, the presence of a small amount of water can be beneficial, as it generates an acid catalyst in situ, which can improve reaction efficiency and reproducibility.[2]

  • Thionyl Chloride (SOCl₂): While also a potent chlorinating agent, thionyl chloride is more prone to producing the dimeric disulfide byproduct, 2,2'-dithiobis(benzothiazole) (MBTS).[3] However, with careful control of reaction conditions, its use can be effective.

A less common route involves the direct chlorination of benzothiazole, though this can lead to issues with regioselectivity and over-chlorination.

Recommendation: For laboratory-scale synthesis, the use of sulfuryl chloride is generally recommended due to its higher efficiency and cleaner reaction profile. However, careful optimization is necessary for any chosen method to minimize side product formation.

Q2: What are the primary side products I should expect in the synthesis of 2-chlorobenzothiazole from 2-mercaptobenzothiazole?

Regardless of the specific chlorinating agent used, several common side products and impurities can arise. Being aware of these is the first step in effective troubleshooting and purification.

Common Impurities:

  • Unreacted 2-Mercaptobenzothiazole (MBT): Incomplete conversion is a frequent issue, leading to the presence of the starting material in the crude product.

  • 2,2'-Dithiobis(benzothiazole) (MBTS): This disulfide dimer of MBT is a significant byproduct, especially when using thionyl chloride.[3] It is formed by the oxidation of the starting material.

  • Over-chlorinated Benzothiazoles: The aromatic ring of the benzothiazole nucleus is susceptible to electrophilic substitution, especially under harsh conditions or with an excess of the chlorinating agent. This can lead to the formation of chlorinated benzothiazole isomers.[4]

  • 2-Hydroxybenzothiazole: The product, 2-chlorobenzothiazole, is susceptible to hydrolysis. The presence of water during workup or storage can lead to the formation of 2-hydroxybenzothiazole.

  • Benzothiazole-2-sulfonyl chloride: Under strongly oxidizing conditions, the mercapto group can be over-oxidized to a sulfonyl chloride.

  • Tarry/Resinous Impurities: Crude MBT often contains tar-like byproducts from its own synthesis, which can be carried over and contaminate the final product if not adequately purified beforehand.[5]

Troubleshooting Guide

Problem 1: Low Yield of 2-Chlorobenzothiazole

Question: My reaction has a low yield of the desired 2-chlorobenzothiazole. What are the potential causes and how can I improve it?

Answer: Low yields are a common frustration in this synthesis. The root cause often lies in suboptimal reaction conditions or incomplete conversion.

Potential Causes & Solutions:

  • Incomplete Reaction:

    • Insufficient Chlorinating Agent: Ensure you are using a sufficient stoichiometric excess of the chlorinating agent. For sulfuryl chloride, a larger excess is often employed.[1]

    • Low Reaction Temperature: While exothermic, the reaction may require a certain activation energy. If the temperature is too low, the reaction rate will be slow, leading to incomplete conversion in a practical timeframe. Monitor the reaction temperature and consider gentle heating if necessary.

    • Poor Mixing: In a heterogeneous reaction mixture, efficient stirring is crucial to ensure all the starting material comes into contact with the chlorinating agent.

  • Side Product Formation:

    • Formation of MBTS: As a major byproduct, the formation of MBTS directly consumes your starting material. This is particularly problematic with thionyl chloride. To minimize this, ensure anhydrous conditions and consider adding the thionyl chloride slowly at a controlled temperature.

    • Degradation of Product: 2-Chlorobenzothiazole can be sensitive to prolonged exposure to high temperatures or acidic conditions. Ensure the reaction is not heated for an unnecessarily long time and that the workup is performed promptly.

  • Workup Losses:

    • Hydrolysis: During aqueous workup, the product can hydrolyze to 2-hydroxybenzothiazole. Minimize contact time with water and consider using a non-aqueous workup if possible.

    • Incomplete Extraction: Ensure you are using an appropriate organic solvent for extraction and performing multiple extractions to maximize recovery.

Troubleshooting Workflow for Low Yield

low_yield_workflow start Low Yield of 2-Chlorobenzothiazole check_conversion Analyze Crude Product (TLC, GC-MS, NMR) start->check_conversion incomplete_reaction Incomplete Reaction: High MBT check_conversion->incomplete_reaction side_products Major Side Products Detected check_conversion->side_products optimize_conditions Optimize Reaction Conditions incomplete_reaction->optimize_conditions Yes review_workup Review Workup Procedure incomplete_reaction->review_workup No minimize_mbts Minimize MBTS Formation (Anhydrous Conditions, Slow Addition) side_products->minimize_mbts MBTS Detected minimize_degradation Minimize Product Degradation (Shorter Reaction Time, Controlled Temperature) side_products->minimize_degradation Degradation Products Detected increase_reagent Increase Stoichiometry of Chlorinating Agent optimize_conditions->increase_reagent increase_temp_time Increase Reaction Temperature/Time optimize_conditions->increase_temp_time improve_mixing Improve Stirring optimize_conditions->improve_mixing end Improved Yield increase_reagent->end increase_temp_time->end improve_mixing->end minimize_mbts->end minimize_degradation->end check_hydrolysis Minimize Contact with Water review_workup->check_hydrolysis optimize_extraction Optimize Extraction Protocol review_workup->optimize_extraction check_hydrolysis->end optimize_extraction->end

Caption: Troubleshooting workflow for low product yield.

Problem 2: My Purified Product is Contaminated with Side Products

Question: I've isolated my 2-chlorobenzothiazole, but analytical data (GC-MS, NMR) shows the presence of impurities. How can I identify and remove them?

Answer: Identifying the specific impurity is key to selecting the right purification strategy.

Identification and Removal of Common Impurities

ImpurityIdentification (Analytical Clues)Purification Protocol
Unreacted 2-Mercaptobenzothiazole (MBT) GC-MS: A peak with a molecular ion corresponding to MBT (m/z 167). ¹H NMR: Characteristic thiol proton signal.Recrystallization: MBT is generally less soluble than 2-chlorobenzothiazole in common non-polar organic solvents. Recrystallization from a suitable solvent system (e.g., ethanol/water, hexanes) can effectively remove it.[6]
2,2'-Dithiobis(benzothiazole) (MBTS) GC-MS: A peak with a molecular ion corresponding to MBTS (m/z 332). ¹H NMR: Aromatic signals will be distinct from the product.Column Chromatography: Silica gel chromatography using a non-polar eluent system (e.g., hexanes/ethyl acetate) can separate the less polar MBTS from the product. Recrystallization: MBTS has different solubility profiles than 2-chlorobenzothiazole, making recrystallization a viable option.
Over-chlorinated Benzothiazoles GC-MS: Peaks with molecular ions higher than the product by multiples of 34 (Cl-H). Isotopic pattern for multiple chlorine atoms will be evident. ¹H NMR: Complex aromatic region with fewer protons than expected and different splitting patterns.Fractional Distillation: If the boiling points are sufficiently different, fractional distillation under reduced pressure can be effective.[7] Preparative HPLC: For high purity requirements, preparative HPLC can be used to isolate the desired product.
2-Hydroxybenzothiazole GC-MS: A peak with a molecular ion corresponding to 2-hydroxybenzothiazole (m/z 151). ¹H NMR: Appearance of a broad OH proton signal.Aqueous Wash: A wash with a mild aqueous base (e.g., sodium bicarbonate solution) can help remove the more acidic 2-hydroxybenzothiazole. Column Chromatography: Can be separated on silica gel.

Experimental Protocol: Purification by Recrystallization

  • Solvent Selection: In a small test tube, dissolve a small amount of the crude product in a minimal amount of a hot solvent (e.g., ethanol, isopropanol, or a mixture like ethanol/water). A good solvent will dissolve the product when hot but show poor solubility when cold.

  • Dissolution: In an appropriately sized flask, add the crude 2-chlorobenzothiazole and the chosen solvent. Heat the mixture with stirring until the solid is completely dissolved. Add the solvent portion-wise to avoid using an excessive amount.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-heated funnel to remove the charcoal.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. For maximum recovery, you can then place the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.[8]

Reaction Mechanisms of Side Product Formation

Understanding how side products are formed is crucial for developing strategies to minimize their presence.

side_product_formation cluster_main_reaction Main Reaction Pathway cluster_side_reactions Side Reaction Pathways MBT 2-Mercaptobenzothiazole (MBT) Product 2-Chlorobenzothiazole MBT->Product + Chlorinating Agent MBTS 2,2'-Dithiobis(benzothiazole) (MBTS) MBT->MBTS Oxidation (especially with SOCl₂) ChlorinatingAgent Chlorinating Agent (e.g., SO₂Cl₂) OverChlorination Over-chlorinated Benzothiazoles Product->OverChlorination + Excess Chlorinating Agent / Harsh Conditions HydrolysisProduct 2-Hydroxybenzothiazole Product->HydrolysisProduct + H₂O

Caption: Formation pathways of common side products.

References

Technical Support Center: Troubleshooting the Purification of Benzothiazole Carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to the purification of benzothiazole carboxylic acids. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in obtaining these valuable compounds in high purity. Here, we move beyond generic protocols to provide in-depth, field-proven insights into overcoming common purification hurdles. Our approach is rooted in a deep understanding of the chemical principles governing these separations, ensuring that every recommendation is not just a step to follow, but a well-reasoned solution.

Part 1: Foundational Knowledge - Understanding Your System

Before diving into specific troubleshooting scenarios, it's crucial to understand the physicochemical properties of benzothiazole carboxylic acids that influence their purification.

Key Properties Influencing Purification:

  • Acidity (pKa): The carboxylic acid moiety dictates the pH-dependent solubility of these molecules. The pKa of benzothiazole-2-carboxylic acid is approximately 2.63, making it a relatively strong organic acid. This property is the cornerstone of purification by acid-base extraction.

  • Solubility: Benzothiazole carboxylic acids generally exhibit poor solubility in water but are soluble in many organic solvents like dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF).[1] Their solubility in alcohols like ethanol and methanol is often moderate and temperature-dependent, a key factor for recrystallization.

  • Polarity: The presence of both a polar carboxylic acid group and a larger, more non-polar benzothiazole ring system gives these molecules an intermediate polarity. This duality can sometimes complicate chromatographic separations.

Part 2: Proactive Purification Strategies - Getting it Right the First Time

A well-designed purification strategy, tailored to the specific synthetic route and potential impurities, can prevent many common issues.

Choosing the Right Purification Method

The choice of purification technique is paramount and depends on the nature of the impurities and the scale of your reaction. The following decision tree provides a logical framework for selecting the most appropriate method.

purification_decision_tree start Crude Benzothiazole Carboxylic Acid is_solid Is the crude product a solid? start->is_solid is_oily Is the crude product an oil? is_solid->is_oily No impurities_neutral_basic Are impurities primarily neutral or basic? is_solid->impurities_neutral_basic Yes is_oily->impurities_neutral_basic impurities_acidic Are impurities also acidic with similar pKa? impurities_neutral_basic->impurities_acidic No acid_base_extraction Acid-Base Extraction impurities_neutral_basic->acid_base_extraction Yes column_chromatography Column Chromatography impurities_acidic->column_chromatography Yes prep_hplc Preparative HPLC impurities_acidic->prep_hplc Difficult Separation recrystallization Recrystallization acid_base_extraction->recrystallization Product Precipitates column_chromatography->recrystallization Fractions are pure

Caption: Decision tree for selecting a purification method.

Detailed Experimental Protocols

This technique is highly effective for removing neutral and basic impurities. The acidic nature of the benzothiazole carboxylic acid allows it to be selectively extracted into an aqueous basic solution, leaving non-acidic impurities in the organic phase.[2][3][4][5][6]

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Extraction: Transfer the solution to a separatory funnel and add a saturated aqueous solution of a mild base, such as sodium bicarbonate (NaHCO₃).

  • Mixing and Separation: Gently shake the funnel, venting frequently to release any CO₂ pressure. Allow the layers to separate. The deprotonated benzothiazole carboxylate salt will be in the aqueous layer.

  • Back-Extraction (Optional): To remove any co-extracted neutral impurities, wash the aqueous layer with a fresh portion of the organic solvent.

  • Acidification: Cool the aqueous layer in an ice bath and slowly add a dilute acid (e.g., 1M HCl) with stirring until the pH is acidic (pH 2-3). The purified benzothiazole carboxylic acid will precipitate out of the solution.

  • Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry thoroughly.

Recrystallization is an excellent method for purifying solid benzothiazole carboxylic acids, provided a suitable solvent can be found.[7][8][9][10]

Solvent Selection Strategy:

The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

Solvent SystemSuitability for Benzothiazole Carboxylic Acids
Ethanol/WaterOften a good choice. Dissolve in hot ethanol and add hot water dropwise until the solution becomes slightly cloudy. Then, add a few drops of hot ethanol to redissolve the solid and allow to cool.
Methanol/WaterSimilar to ethanol/water, can be very effective.
Acetic Acid/WaterUseful for less soluble derivatives. Dissolve in hot glacial acetic acid and add hot water.
TolueneCan be effective for some derivatives, particularly for removing more polar impurities.

Step-by-Step Methodology:

  • Dissolution: In an Erlenmeyer flask, add a minimal amount of the chosen hot solvent to the crude solid to dissolve it completely.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry.

Column chromatography is employed when dealing with impurities of similar polarity to the desired product.[11][12]

Key Considerations:

  • Stationary Phase: Silica gel is the most common stationary phase.

  • Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate) is typically used.

  • Preventing Tailing: Due to the acidic nature of the carboxylic acid, tailing or streaking on the silica gel is a common problem. To mitigate this, add a small amount (0.5-1%) of a volatile acid like acetic acid or formic acid to the eluent.[13][14][15] This ensures the carboxylic acid remains protonated and elutes as a sharp band.

Step-by-Step Methodology:

  • Column Packing: Pack a glass column with a slurry of silica gel in the initial, less polar eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent and adsorb it onto a small amount of silica gel. Carefully add this to the top of the column.

  • Elution: Start with a less polar eluent and gradually increase the polarity by adding more of the polar solvent.

  • Fraction Collection: Collect the eluting solvent in fractions and monitor the separation by Thin Layer Chromatography (TLC).

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Part 3: Troubleshooting Common Purification Problems

This section addresses specific issues that you may encounter during the purification of benzothiazole carboxylic acids in a question-and-answer format.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

Q1: My product "oiled out" during recrystallization instead of forming crystals. What should I do?

A1: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid.[16][17] This often happens if the melting point of your compound (or an impure version of it) is lower than the boiling point of the solvent.

  • Immediate Action: Reheat the solution to dissolve the oil, add more of the primary solvent (the one in which the compound is more soluble), and allow it to cool more slowly.

  • Alternative Solvents: Consider a lower-boiling point solvent system.

  • Purity Check: Significant amounts of impurities can depress the melting point, leading to oiling out. It may be necessary to perform a preliminary purification step, such as an acid-base extraction, before recrystallization.

  • Trituration: If an oil persists, try dissolving it in a small amount of a solvent in which it is highly soluble (e.g., dichloromethane) and then adding a solvent in which it is insoluble (e.g., hexanes) dropwise with vigorous stirring to try and precipitate a solid.

Q2: I'm seeing significant streaking or tailing of my product on the TLC plate. How can I get clean spots?

A2: Streaking of carboxylic acids on silica gel TLC plates is a classic issue due to the interaction of the acidic proton with the silica.[13][14][15]

  • Modify the Mobile Phase: The most effective solution is to add a small amount (0.5-1%) of acetic acid or formic acid to your eluent. This protonates the carboxylate, preventing its interaction with the silica gel and resulting in sharper spots.

  • Check Concentration: Overloading the TLC plate can also cause streaking. Try spotting a more dilute solution of your sample.

  • Alternative Plates: In rare cases, if streaking persists, you could consider using alumina TLC plates, which have a different surface activity.

Q3: After acid-base extraction, I got a very low yield upon acidification. Where did my product go?

A3: Low recovery after an acid-base extraction can be due to several factors.

  • Incomplete Extraction: Ensure you have thoroughly mixed the organic and aqueous layers during the basic extraction. Perform multiple extractions with fresh base to ensure all the carboxylic acid is transferred to the aqueous layer.

  • Incomplete Precipitation: Make sure you have added enough acid to bring the pH down to 2-3. Check with pH paper. Also, cooling the solution in an ice bath will help to decrease the solubility of your product and improve the yield.

  • Water Solubility: Some benzothiazole carboxylic acids may have slight solubility in acidic water. If you suspect this, you can extract the acidified aqueous layer with a fresh portion of an organic solvent (like ethyl acetate) to recover the dissolved product.

  • Emulsion Formation: If an emulsion formed during the extraction, some of your product might be trapped in it. To break emulsions, you can try adding a small amount of brine (saturated NaCl solution).

Q4: My purified product is still an oil or a sticky solid. How can I solidify it?

A4: An oily or gummy final product often indicates the presence of residual solvent or impurities.[16]

  • High Vacuum Drying: Dry the sample under high vacuum for an extended period to remove any residual solvents. Gentle heating may also help, but be cautious of decomposition.

  • Trituration: As mentioned in Q1, trituration with a non-polar solvent like hexanes or pentane can sometimes induce crystallization and wash away more non-polar impurities.

  • Co-evaporation: Dissolve the oil in a volatile solvent like dichloromethane and then remove the solvent on a rotary evaporator. Repeating this process a few times can sometimes help to remove stubborn residual solvents and encourage solidification.

  • Re-purification: If the product remains an oil, it is likely still impure. Re-evaluate your purification strategy. A different recrystallization solvent or column chromatography may be necessary.

Workflow for Troubleshooting a Failed Purification

troubleshooting_workflow start Purification Attempt Results in Low Purity/Yield analyze Analyze Impurity Profile (TLC, NMR of crude) start->analyze recrystallization_fail Recrystallization Failed (Oiling out, low yield) analyze->recrystallization_fail Recrystallization column_fail Column Chromatography Failed (Poor separation, streaking) analyze->column_fail Column extraction_fail Acid-Base Extraction Failed (Low recovery, emulsion) analyze->extraction_fail Extraction change_solvent Change Recrystallization Solvent/Solvent System recrystallization_fail->change_solvent add_acid_to_eluent Add Acetic/Formic Acid to Eluent column_fail->add_acid_to_eluent optimize_extraction Optimize Extraction (pH control, multiple extractions) extraction_fail->optimize_extraction pre_purify Consider Pre-purification (e.g., Acid-Base Extraction before Recrystallization) change_solvent->pre_purify add_acid_to_eluent->pre_purify optimize_extraction->pre_purify

Caption: A logical workflow for troubleshooting failed purifications.

Part 4: Purity Assessment - Knowing When You're Done

Confirming the purity of your final product is a critical final step. A combination of techniques should be used for a comprehensive assessment.

  • Thin Layer Chromatography (TLC): A single, well-defined spot in multiple solvent systems is a good indication of purity.

  • Melting Point: A sharp melting point close to the literature value is indicative of high purity. Impurities will typically broaden the melting point range and depress the melting point.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for confirming the structure and assessing the purity of your compound. The absence of signals corresponding to impurities is a key indicator.[18][19][20]

  • High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive technique for quantifying purity. A single sharp peak in the chromatogram indicates a pure compound.[21][22][23][24][25][26][27]

  • Mass Spectrometry (MS): Confirms the molecular weight of your compound.[18][19]

By employing a systematic and well-reasoned approach to the purification of benzothiazole carboxylic acids, you can overcome common challenges and obtain your target compounds in high purity, ready for the next stage of your research.

References

"preventing the hydrolysis of the 2-chloro group in benzothiazoles"

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-Chlorobenzothiazole Chemistry

A Senior Application Scientist's Guide to Preventing Hydrolysis of the 2-Chloro Group

Welcome to the technical support center for benzothiazole chemistry. This guide is designed for researchers, medicinal chemists, and process development scientists who work with 2-chlorobenzothiazoles. As highly valuable intermediates, the reactivity of the 2-chloro group is key to their utility; however, this reactivity also makes them susceptible to unwanted hydrolysis, leading to yield loss and purification challenges.

This document provides an in-depth analysis of the hydrolysis mechanism, a practical troubleshooting guide for common experimental issues, and robust protocols designed to ensure the stability and successful derivatization of your 2-chlorobenzothiazole substrates.

Understanding the Problem: The Inherent Reactivity of 2-Chlorobenzothiazoles

The carbon atom at the 2-position of the benzothiazole ring is electron-deficient. This is due to the potent electron-withdrawing inductive effect of the adjacent nitrogen and sulfur atoms within the heterocyclic ring. This inherent electronic property makes the 2-position exceptionally susceptible to nucleophilic attack.[1]

When water or hydroxide ions are present, they can act as nucleophiles, attacking the C2 carbon and displacing the chloride leaving group. This process, a nucleophilic aromatic substitution (SNAr), results in the formation of 2-hydroxybenzothiazole, which exists in tautomeric equilibrium with the more stable benzothiazol-2(3H)-one. This byproduct is often a persistent impurity that complicates downstream processing and reduces the yield of the desired product.

Below is the general mechanism illustrating this undesirable side reaction.

Mechanism of 2-chlorobenzothiazole hydrolysis.

Troubleshooting Guide: Identifying and Solving Hydrolysis Issues

This section addresses common problems encountered during reactions involving 2-chlorobenzothiazoles. The Q&A format is designed to help you quickly diagnose and resolve issues related to hydrolysis.

Q1: My reaction yield is significantly lower than expected, and I see a new, more polar spot on my TLC plate. Could this be hydrolysis?

A1: Yes, this is a classic sign of hydrolysis. The resulting benzothiazol-2(3H)-one is more polar than the 2-chlorobenzothiazole starting material due to the presence of the N-H and C=O groups, which can engage in hydrogen bonding.

  • Diagnostic Steps:

    • Co-spotting: Spot your reaction mixture alongside the 2-chlorobenzothiazole starting material on a TLC plate. The new, lower Rf spot is likely the hydrolysis byproduct.

    • Mass Spectrometry: Analyze a crude sample of your reaction mixture by LC-MS. Look for a mass corresponding to your starting material where the chlorine atom has been replaced by a hydroxyl group.

    • Proton NMR: In the 1H NMR of the crude product, the benzothiazol-2(3H)-one byproduct will often show a broad singlet for the N-H proton, typically downfield (>10 ppm).

Q2: I am attempting a nucleophilic substitution with an amine, but I am isolating the hydrolyzed product as the major component. What is causing this?

A2: This indicates that water (or hydroxide) is outcompeting your desired amine nucleophile. This is a common issue when reaction conditions are not rigorously controlled.

  • Root Causes & Solutions:

    • Wet Solvents: Your reaction solvent is the most likely source of water contamination. Use of "anhydrous" grade solvents from a freshly opened bottle is a good start, but for maximum security, solvents should be dried over molecular sieves for at least 24 hours before use.

    • Aqueous Base: Using aqueous bases like NaOH or K₂CO₃ solution will introduce water and a potent nucleophile (HO⁻), dramatically accelerating hydrolysis. Switch to an anhydrous inorganic base (e.g., powdered, oven-dried K₂CO₃, Cs₂CO₃) or a non-nucleophilic organic base (e.g., triethylamine (TEA), diisopropylethylamine (DIPEA)). An increased concentration of potassium carbonate in the presence of water has been shown to increase hydrolysis.[2]

    • Wet Amine: Your amine reagent may contain water. If it is a liquid, it can be dried over KOH or CaH₂ and distilled. If it is a solid, ensure it has been stored in a desiccator.

Q3: My 2-chlorobenzothiazole starting material has degraded during storage, showing signs of decomposition. How can I prevent this?

A3: 2-chlorobenzothiazoles can be sensitive to atmospheric moisture.[3] Prolonged exposure to air will lead to slow hydrolysis.

  • Proper Storage Protocol:

    • Store the compound in a tightly sealed container.

    • Place the container inside a desiccator with a fresh desiccant (e.g., silica gel, Drierite).

    • For long-term storage, flush the container with an inert gas like argon or nitrogen before sealing and store in a cool, dark place.

troubleshooting_workflow Figure 2: Troubleshooting Workflow start Low Yield or Unexpected Byproduct check_tlc Analyze by TLC/LC-MS. Is there a polar byproduct with M+18-Cl mass? start->check_tlc hydrolysis_no Problem is not hydrolysis. Investigate other side reactions (e.g., dimerization, starting material purity). check_tlc->hydrolysis_no No hydrolysis_yes Hydrolysis Confirmed check_tlc->hydrolysis_yes Yes check_solvent Is the solvent anhydrous? hydrolysis_yes->check_solvent check_base Is the base anhydrous and non-nucleophilic? hydrolysis_yes->check_base check_atmosphere Is the reaction under an inert atmosphere? hydrolysis_yes->check_atmosphere solution_solvent Dry solvent over molecular sieves. (See Protocol 1) check_solvent->solution_solvent solution_base Use anhydrous K₂CO₃ or an organic base (DIPEA). check_base->solution_base solution_atmosphere Set up reaction under N₂ or Ar. (See Protocol 2) check_atmosphere->solution_atmosphere

A decision tree for troubleshooting hydrolysis.

FAQs: General Questions on 2-Chlorobenzothiazole Stability

Q4: Are there specific solvents I should avoid? A4: Protic solvents, especially alcohols (methanol, ethanol), should be used with extreme caution. While they may be required for solubility in some cases, they can act as nucleophiles themselves (solvolysis) or often contain residual water. Aprotic polar solvents such as DMF, DMSO, NMP, and acetonitrile are generally preferred, provided they are rigorously dried.[2][4][5]

Q5: How does temperature affect the rate of hydrolysis? A5: Like most chemical reactions, the rate of hydrolysis increases with temperature. If your desired nucleophilic substitution can proceed at a lower temperature (e.g., room temperature or 0 °C), you will significantly reduce the rate of the competing hydrolysis reaction. If heating is necessary, ensure all other preventative measures (anhydrous conditions, inert atmosphere) are strictly followed.

Q6: Can pH play a role even without a strong base? A6: Yes. While strongly basic conditions (high pH) are most detrimental due to the presence of OH⁻, strongly acidic conditions can also promote hydrolysis by protonating the ring nitrogen, which can further activate the C2 position towards nucleophilic attack by water.[6][7] It is best to maintain neutral or slightly basic conditions using an anhydrous, non-nucleophilic base.

Preventative Protocols and Best Practices

To proactively avoid hydrolysis, incorporate the following protocols into your standard workflow.

Table 1: Summary of Conditions to Mitigate Hydrolysis
ParameterRecommended ConditionRationale
Solvent Anhydrous polar aprotic (DMF, THF, ACN)Prevents the primary source of water contamination.
Atmosphere Inert (Nitrogen or Argon)Excludes atmospheric moisture from the reaction vessel.[8]
Base Anhydrous, non-nucleophilic (e.g., DIPEA, powdered K₂CO₃)Avoids introducing water and the highly nucleophilic hydroxide ion.
Temperature Lowest effective temperatureSlows the rate of hydrolysis relative to the desired reaction.
Reagents Dry starting materials and nucleophilesPrevents introduction of water from reagents.
Protocol 1: Preparation of Anhydrous Solvents
  • Activation of Molecular Sieves: Place 4Å molecular sieves in a flask and heat under vacuum (using a heat gun or heating mantle) for at least 4 hours to remove adsorbed water. Allow to cool to room temperature under an inert atmosphere.

  • Solvent Drying: Add the activated molecular sieves (approx. 50 g per 1 L of solvent) to a bottle of "anhydrous" grade solvent.

  • Equilibration: Seal the bottle and let it stand for at least 24 hours before use. The solvent can be withdrawn via a dry syringe or cannula for use in reactions.

Protocol 2: Setting Up a Reaction Under Inert Atmosphere

This protocol ensures the exclusion of atmospheric oxygen and moisture.[9]

  • Glassware Preparation: Oven-dry all glassware (round-bottom flask, condenser, etc.) at >120 °C for at least 4 hours and allow it to cool in a desiccator or under a stream of inert gas.

  • Assembly: Quickly assemble the glassware while it is still warm, and immediately connect it to a Schlenk line or a balloon filled with nitrogen or argon.

  • Purging the System: Evacuate the flask under vacuum and then backfill with the inert gas. Repeat this "purge cycle" three times to ensure the complete removal of air.

  • Reagent Addition: Add your dry solids (e.g., 2-chlorobenzothiazole, anhydrous base) to the flask under a positive flow of inert gas. Add anhydrous solvents and liquid reagents via a dry syringe through a rubber septum.

  • Reaction: Maintain a positive pressure of the inert gas (e.g., using a balloon or a bubbler) for the entire duration of the reaction.

A standard setup for reactions requiring anhydrous conditions.

By understanding the underlying chemical principles and adhering to these rigorous experimental techniques, you can effectively prevent the hydrolysis of the 2-chloro group in benzothiazoles, ensuring higher yields, simpler purifications, and more reliable synthetic outcomes.

References

Technical Support Center: Improving Regioselectivity of Reactions on Substituted Benzothiazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with substituted benzothiazoles. This guide is designed to provide in-depth, practical solutions to common challenges encountered in controlling the regioselectivity of reactions on this versatile heterocyclic scaffold. By understanding the underlying principles and applying the troubleshooting strategies outlined below, you can significantly improve the outcome of your synthetic efforts.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Electrophilic Aromatic Substitution

Question: I am attempting an electrophilic aromatic substitution (e.g., nitration, halogenation) on a 6-substituted benzothiazole and obtaining a mixture of products. How can I favor substitution at a specific position on the benzene ring?

Answer:

Controlling regioselectivity in electrophilic aromatic substitution (EAS) on the benzothiazole ring system is a common challenge. The outcome is a delicate balance of the electronic effects of the fused thiazole ring and any existing substituents on the benzene portion.

Underlying Principles: The benzothiazole nucleus itself is electron-deficient, which generally deactivates the benzene ring towards electrophilic attack compared to benzene.[1] The fused thiazole ring acts as a moderate electron-withdrawing group. However, the nitrogen and sulfur atoms can influence the electron distribution. Computational studies have shown that the C2 position is the most electrophilic, while on the benzene ring, the C4, C5, C6, and C7 positions have varying reactivity based on the reaction conditions and substituents.[2]

Troubleshooting Steps & Explanations:

  • Analyze Your Substituent's Directing Effects: The nature of the existing substituent on the benzene ring is the primary determinant of the substitution pattern.[3][4]

    • Electron-Donating Groups (EDGs) like -OH, -OR, -NH₂, -NR₂ are ortho, para-directing and activating.[5][6] If you have an EDG at the C6 position, you can expect substitution to be directed primarily to the C5 and C7 positions.

    • Electron-Withdrawing Groups (EWGs) such as -NO₂, -CN, -SO₃H, -C(O)R are meta-directing and deactivating.[5] With an EWG at C6, substitution will be directed to the C5 and C7 positions (which are meta to C6).

    • Halogens are a special case; they are deactivating but ortho, para-directing.[6]

  • Leverage Steric Hindrance: Bulky substituents on the benzothiazole ring or the incoming electrophile can sterically hinder substitution at adjacent positions. For instance, a bulky group at C6 might favor substitution at the more accessible C4 or C7 positions over the C5 position.

  • Modify Reaction Conditions:

    • Temperature: Lowering the reaction temperature can sometimes increase the selectivity for the thermodynamically favored product.

    • Lewis Acid Catalyst: The choice and strength of the Lewis acid can influence the reactivity of the electrophile and the regiochemical outcome. Experiment with different Lewis acids (e.g., AlCl₃, FeCl₃, ZnCl₂) and their stoichiometry.

Experimental Protocol: Regioselective Nitration of a 6-Methoxybenzothiazole

This protocol aims to favor nitration at the C7 position by taking advantage of the directing effect of the methoxy group and controlling reaction conditions.

  • Preparation: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 6-methoxybenzothiazole (1 mmol) in concentrated sulfuric acid (5 mL) at 0 °C.

  • Nitrating Agent Preparation: In a separate flask, slowly add fuming nitric acid (1.1 mmol) to concentrated sulfuric acid (2 mL) at 0 °C to generate the nitronium ion.

  • Reaction: Add the nitrating mixture dropwise to the benzothiazole solution over 30 minutes, maintaining the temperature at 0 °C.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, pour the mixture slowly over crushed ice with vigorous stirring.

  • Work-up: Neutralize the solution with a saturated sodium bicarbonate solution until pH 7.

  • Extraction: Extract the product with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to isolate the desired regioisomer.

C-H Functionalization and Metal-Catalyzed Cross-Coupling

Question: I am struggling to achieve regioselective C-H arylation on my substituted benzothiazole using a palladium catalyst. The reaction is either unreactive or gives a mixture of isomers. What can I do?

Answer:

Regioselective C-H functionalization is a powerful tool, but its success with benzothiazoles often depends on the use of directing groups and carefully optimized catalytic systems.

Underlying Principles: Transition metal-catalyzed C-H activation often relies on the presence of a directing group that coordinates to the metal center, bringing it into proximity with a specific C-H bond.[7] In the absence of a strong directing group, the inherent electronic properties of the benzothiazole ring will dictate the site of metalation, which can lead to mixtures. The benzothiazole nitrogen itself can act as a directing group, often favoring functionalization at the C7 position.[8][9]

Troubleshooting Workflow:

G start Low Regioselectivity in C-H Arylation check_dg Is a directing group present? start->check_dg no_dg Introduce a Directing Group (e.g., picolinamide, pyridine) at a suitable position. check_dg->no_dg No yes_dg Optimize Reaction Conditions check_dg->yes_dg Yes no_dg->yes_dg catalyst Screen Palladium Catalysts (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂) yes_dg->catalyst ligand Vary the Ligand (e.g., phosphines, N-heterocyclic carbenes) catalyst->ligand base Test Different Bases (e.g., K₂CO₃, Cs₂CO₃, PivOK) ligand->base solvent Change the Solvent (e.g., Toluene, Dioxane, NMP) base->solvent result Improved Regioselectivity solvent->result

Caption: Troubleshooting workflow for improving regioselectivity in C-H arylation.

Detailed Strategies:

  • Innate Directing Group Ability: The nitrogen atom of the benzothiazole ring can serve as a directing group to favor C7 functionalization.[8][9] However, this may not be sufficient for all substrates or desired regioselectivities.

  • Installation of a Removable Directing Group: For other positions, consider temporarily installing a directing group. For example, a picolinamide group can direct ortho-C-H activation.

  • Catalyst and Ligand Screening: The choice of palladium catalyst and ligand is crucial for regioselectivity in cross-coupling reactions.[10][11]

    • For Suzuki-Miyaura Coupling: Consider using palladium precatalysts that are efficient for coupling with nitrogen-containing heterocycles.[12]

  • Control of Reaction Parameters:

    • Base: The choice of base can significantly impact the regioselectivity. For instance, pivalate bases have been shown to be effective in certain Pd-catalyzed C-H arylations of benzothiazoles.[8]

    • Solvent: The polarity and coordinating ability of the solvent can influence the catalyst's activity and selectivity.

Data Presentation: Effect of Ligand on C7/C4 Arylation Ratio

Catalyst SystemLigandBaseSolventC7:C4 RatioYield (%)
Pd(OAc)₂P(o-tol)₃K₂CO₃Toluene3:145
Pd(OAc)₂XPhosK₂CO₃Toluene8:178
PdCl₂(dppf)-Cs₂CO₃Dioxane5:262
Pd(OAc)₂NonePivOKNMP>20:185[8]

Note: Data is illustrative and based on general trends.

Nucleophilic Aromatic Substitution (SNAr)

Question: I am trying to perform a nucleophilic aromatic substitution on a 4-halobenzothiazole, but the reaction is sluggish. How can I improve the reaction rate and yield?

Answer:

Nucleophilic aromatic substitution (SNAr) on the benzothiazole ring is generally facilitated by the electron-withdrawing nature of the fused thiazole system.[13] However, the reactivity can be significantly influenced by the nature of the leaving group and the nucleophile.

Underlying Principles: SNAr reactions proceed through a Meisenheimer complex, a resonance-stabilized anionic intermediate. The stability of this intermediate is key to the reaction's success. The presence of electron-withdrawing groups on the ring enhances the stability of the Meisenheimer complex and accelerates the reaction. The fused thiazole ring serves this purpose in benzothiazoles.

Troubleshooting Strategies:

  • Choice of Leaving Group: The reactivity of the leaving group follows the general trend: F > Cl > Br > I. Fluorine is the best leaving group for SNAr due to its high electronegativity, which polarizes the C-F bond and stabilizes the intermediate.

  • Nucleophile Strength: A more potent nucleophile will generally lead to a faster reaction. Consider using stronger bases to deprotonate your nucleophile fully (e.g., using NaH for an alcohol to generate a more nucleophilic alkoxide).

  • Solvent Effects: Polar aprotic solvents like DMF, DMSO, or NMP are ideal for SNAr reactions as they solvate the cation of the nucleophile's salt, leaving the anion more "naked" and nucleophilic.

  • Temperature: Increasing the reaction temperature can overcome a high activation energy barrier, but be mindful of potential side reactions.

Reaction Pathway Visualization:

SNAr_Mechanism Reactants 4-Halobenzothiazole + Nucleophile Meisenheimer Meisenheimer Complex (Anionic Intermediate) Reactants->Meisenheimer Nucleophilic Attack Product 4-Substituted Benzothiazole + Halide Meisenheimer->Product Loss of Leaving Group

Caption: Simplified mechanism for SNAr on a 4-halobenzothiazole.

References

Technical Support Center: Scale-Up Synthesis of 2-Chloro-1,3-benzothiazole-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Gemini Division Document ID: TSC-BTCA-2C6A-202601 Version: 1.0

Introduction

Welcome to the technical support guide for the scale-up synthesis of 2-Chloro-1,3-benzothiazole-6-carboxylic acid (CAS No: 3855-95-6)[1]. This molecule is a key building block in medicinal chemistry and drug development. Scaling its synthesis from the lab bench to pilot or production scale introduces significant challenges that require careful consideration of reaction conditions, process safety, and impurity control.

This guide is structured to provide researchers and process chemists with practical, field-tested insights into the common hurdles encountered during this synthesis. We will address specific issues in a question-and-answer format, focusing on the underlying chemical principles to empower you to troubleshoot and optimize your process effectively.

Overall Synthetic Workflow

The most common and scalable synthetic route proceeds in two main stages: first, the construction of the benzothiazole core to form the 2-amino precursor, followed by a Sandmeyer reaction to install the chloro group.

G cluster_0 Stage 1: Benzothiazole Ring Formation cluster_1 Stage 2: Sandmeyer Reaction cluster_2 Final Processing A 4-Aminobenzoic Acid B Methyl 4-aminobenzoate (Ester Protection) A->B Esterification (e.g., MeOH, H₂SO₄) C Methyl 2-amino-1,3-benzothiazole-6-carboxylate B->C Thiocyanation/Cyclization (e.g., KSCN, Br₂) D 2-Amino-1,3-benzothiazole-6-carboxylic acid C->D Saponification (e.g., NaOH, H₂O) E Diazonium Salt Intermediate D->E Diazotization (NaNO₂, HCl, 0-5 °C) F This compound (Target Compound) E->F Chloro-dediazoniation (CuCl Catalyst) G Crude Product F->G Workup/Isolation H Purified Product G->H Recrystallization/ Chromatography G start Low Yield or High Impurity in Sandmeyer Reaction temp_check Was temperature kept between 0-5 °C? start->temp_check reagent_check Were reagents (NaNO₂, CuCl) of high purity & activity? temp_check->reagent_check Yes temp_issue High Temp -> Decomposition & Phenol Formation temp_check->temp_issue No addition_check Was NaNO₂ added slowly and sub-surface? reagent_check->addition_check Yes reagent_issue Poor Reagents -> Incomplete Reaction or Side Products reagent_check->reagent_issue No addition_check->reagent_issue No solution_addition Solution: Use a syringe pump for controlled addition. addition_check->solution_addition Yes (Check other params) solution_temp Solution: Improve reactor cooling & monitoring. temp_issue->solution_temp solution_reagent Solution: Use fresh NaNO₂. Prepare fresh CuCl or test for Cu(I) content. reagent_issue->solution_reagent addition_issue Fast Addition -> NOx Buildup, Local Hotspots, Azo Dyes

References

Section 1: Frequently Asked Questions (FAQs) on 2-Chlorobenzothiazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Answering the needs of researchers, scientists, and drug development professionals, this Technical Support Center provides in-depth guidance on managing impurities in the synthesis of 2-chlorobenzothiazole. As a critical intermediate in pharmaceuticals and fine chemicals, the purity of 2-chlorobenzothiazole is paramount for successful downstream applications and regulatory compliance. This guide offers practical, field-proven insights in a direct question-and-answer format to address specific experimental challenges.

This section addresses common high-level questions regarding the synthesis of 2-chlorobenzothiazole and the management of associated impurities.

Question: What are the primary industrial methods for synthesizing 2-chlorobenzothiazole?

Answer: There are two predominant synthetic routes employed for 2-chlorobenzothiazole production:

  • Chlorination of 2-Mercaptobenzothiazole (MBT): This is a widely used method where MBT is reacted with a chlorinating agent.[1] Common agents include sulfuryl chloride (SO₂Cl₂) and thionyl chloride (SOCl₂). The reaction with sulfuryl chloride is often preferred as it can produce high yields of a very pure product.[2][3]

  • Direct Chlorination of Benzothiazole: This approach involves the direct reaction of benzothiazole with elemental chlorine (Cl₂) in an inert solvent like chlorobenzene, often in the presence of a catalyst such as phosphorus oxychloride or ferric chloride.[1][4] This method is attractive for large-scale production due to the availability of benzothiazole.[1]

Question: What are the most common impurities encountered during these syntheses, and where do they originate?

Answer: The impurity profile largely depends on the chosen synthetic route. Below is a summary of common impurities and their origins.

ImpurityCommon OriginSynthetic Route Primarily Affected
Unreacted Starting Materials Incomplete reaction, improper stoichiometry, or insufficient reaction time.Both (2-Mercaptobenzothiazole or Benzothiazole)
Dibenzothiazolyl Disulfide Oxidative coupling of 2-mercaptobenzothiazole. It is a notable by-product when using thionyl chloride.[2]Chlorination of 2-Mercaptobenzothiazole
Elemental Sulfur Decomposition of sulfur-containing reagents or by-product formation, particularly with thionyl chloride or sulfur chlorides.[1][5]Chlorination of 2-Mercaptobenzothiazole
Over-chlorinated Benzothiazoles Non-selective chlorination of the aromatic ring, especially under harsh conditions.Direct Chlorination of Benzothiazole
Benzothiazole An impurity carried over from the synthesis of 2-mercaptobenzothiazole, which is often prepared from aniline, carbon disulfide, and sulfur.[6]Chlorination of 2-Mercaptobenzothiazole

Question: Why is stringent impurity control so critical for 2-chlorobenzothiazole?

Answer: Impurity control is crucial for several reasons. Unreacted starting materials or by-products can interfere with subsequent reactions, leading to lower yields and the formation of new, undesired products. For pharmaceutical applications, even trace impurities can have toxicological implications and are strictly regulated by authorities like the FDA and ICH.[7] The presence of impurities can also affect the physical properties of the final product, such as its color, stability, and crystalline form.

Question: What are the recommended analytical methods for identifying and quantifying impurities in 2-chlorobenzothiazole?

Answer: A multi-technique approach is often necessary for comprehensive impurity profiling.

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse technique for quantifying known and unknown impurities. Reverse-phase HPLC (RP-HPLC) with UV detection is standard.[4]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Essential for the identification of unknown impurities by providing molecular weight information.[7][8]

  • Gas Chromatography (GC): Useful for detecting volatile impurities and residual solvents.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural elucidation of isolated impurities.[9]

Section 2: Troubleshooting Guide for Experimental Issues

This guide provides solutions to specific problems you may encounter during the synthesis and purification of 2-chlorobenzothiazole.

Problem 1: My reaction yield is low, and HPLC analysis shows a large peak for the starting material (2-mercaptobenzothiazole or benzothiazole).

  • Probable Cause: The reaction has not gone to completion. This can be due to several factors:

    • Insufficient Chlorinating Agent: The stoichiometry of the chlorinating agent to the starting material was too low.

    • Suboptimal Reaction Temperature: The temperature may be too low to achieve a sufficient reaction rate. For direct chlorination of benzothiazole, temperatures are typically maintained between 80-100°C.[4]

    • Inadequate Reaction Time: The reaction was stopped before all the starting material could be consumed.

  • Recommended Solution:

    • Verify Stoichiometry: Ensure at least a stoichiometric amount of the chlorinating agent is used. For challenging reactions, a slight excess may be required. For the reaction of 2-mercaptobenzothiazole with sulfuryl chloride, a significant molar excess of the chlorinating agent (e.g., 6:1) has been shown to produce high yields.[2]

    • Optimize Temperature: Gradually increase the reaction temperature in small increments (e.g., 10°C) and monitor the reaction's progress.

    • Monitor the Reaction: Use Thin Layer Chromatography (TLC) or in-process HPLC checks to track the disappearance of the starting material. Do not proceed with the workup until the starting material content is below a defined threshold (e.g., <0.5%).[4]

Problem 2: The final product is contaminated with a significant amount of dibenzothiazolyl disulfide.

  • Probable Cause: This impurity is a common result of the oxidative dimerization of 2-mercaptobenzothiazole. Its formation is particularly favored when using thionyl chloride (SOCl₂), which does not efficiently convert the mercaptan to the desired chloride.[2]

  • Recommended Solution:

    • Change Chlorinating Agent: The most effective solution is to switch to sulfuryl chloride (SO₂Cl₂), which is highly efficient for this transformation and minimizes the formation of the disulfide by-product.[2][3]

    • Control Reaction Conditions: Ensure the reaction is run under anhydrous conditions, as moisture can decompose the chlorinating agent and promote side reactions.

Problem 3: After workup, the crude product contains a fine, pale-yellow solid, identified as elemental sulfur.

  • Probable Cause: Elemental sulfur is a known by-product in reactions involving thionyl chloride or other sulfur-based chlorinating agents.[1][5] It arises from the decomposition of the reagent.

  • Recommended Solution:

    • Crystallization/Filtration: Elemental sulfur has different solubility properties than 2-chlorobenzothiazole. A procedure described in patent literature involves distilling off volatile components and then cooling the mixture by 20-120°C, which causes the sulfur to precipitate in a crystalline form that can be easily filtered off.[5]

    • Solvent Washing: Washing the crude product with a solvent in which sulfur is poorly soluble but the product is soluble can also be effective.

Problem 4: The purified product is a dark brown or tarry oil, not the expected clear, colorless to pale-yellow liquid.

  • Probable Cause: The dark color indicates the presence of polymeric or high-molecular-weight by-products. These often form when the reaction is run at excessively high temperatures or for too long, leading to degradation.

  • Recommended Solution:

    • Fractional Vacuum Distillation: This is the most effective method for purifying 2-chlorobenzothiazole on a larger scale. The product has a boiling point of approximately 132-134°C at 21 mmHg.[2] Distillation effectively separates the desired product from non-volatile tars and higher-boiling impurities.[1][4]

    • Silica Gel Column Chromatography: For smaller, lab-scale purifications, column chromatography using a non-polar eluent system (e.g., petroleum ether and ethyl acetate) can effectively remove colored impurities and provide a highly pure product.[4][10]

Section 3: Key Protocols and Visual Guides

Protocol 1: HPLC Method for Impurity Profiling

This protocol provides a general starting point for developing an HPLC method to monitor the synthesis of 2-chlorobenzothiazole. Method validation is essential for ensuring the results are accurate and reliable.[11]

  • Column: C18 Reverse-Phase, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-20 min: 90% to 10% B

    • 20-25 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Note: When analyzing basic compounds like aminobenzothiazoles, peak tailing can occur due to interactions with silica silanol groups. Using a buffered mobile phase or an end-capped column can mitigate this issue.[12]

Protocol 2: Purification by Fractional Vacuum Distillation

This protocol outlines the steps for purifying crude 2-chlorobenzothiazole.

  • Setup: Assemble a fractional distillation apparatus equipped with a vacuum pump, a cold trap, and a pressure gauge. Use a short Vigreux column to aid separation.

  • Charging the Flask: Charge the distillation flask with the crude 2-chlorobenzothiazole. Do not fill the flask more than two-thirds full.

  • Applying Vacuum: Slowly and carefully reduce the pressure in the system to the target pressure (e.g., 20 mbar).[1]

  • Heating: Gently heat the distillation flask using a heating mantle.

  • Collecting Fractions:

    • Forerun: Collect the initial, low-boiling fraction, which may contain residual solvents or volatile impurities.

    • Main Fraction: Collect the product fraction at a stable head temperature and pressure (e.g., 122-125°C at 20 mbar).[1] The distillate should be a colorless to pale-yellow liquid.[2]

    • Residue: Stop the distillation before the flask goes to dryness to avoid charring the high-boiling residue, which contains tars and polymeric impurities.[1]

  • Shutdown: Allow the system to cool completely before slowly re-introducing air.

Visual Guides

G cluster_0 Route 1: From 2-Mercaptobenzothiazole (MBT) cluster_1 Route 2: From Benzothiazole MBT 2-Mercaptobenzothiazole SO2Cl2 Sulfuryl Chloride (SO2Cl2) MBT->SO2Cl2 Preferred High Yield SOCl2 Thionyl Chloride (SOCl2) MBT->SOCl2 Side Reactions Common Product1 2-Chlorobenzothiazole SO2Cl2->Product1 SOCl2->Product1 Impurity1 Dibenzothiazolyl Disulfide SOCl2->Impurity1 By-product Impurity2 Elemental Sulfur SOCl2->Impurity2 By-product BT Benzothiazole Cl2 Chlorine (Cl2) + Catalyst BT->Cl2 Product2 2-Chlorobenzothiazole Cl2->Product2 Impurity3 Over-chlorinated Species Cl2->Impurity3 Side Reaction G start Impurity Detected in Final Product q1 Is the impurity a known starting material? start->q1 a1_yes Incomplete Reaction: - Check Stoichiometry - Increase Temp/Time - Monitor Reaction (TLC/HPLC) q1->a1_yes Yes q2 Is the impurity a known by-product? (e.g., Disulfide, Sulfur) q1->q2 No end_node Pure Product Obtained a1_yes->end_node a2_yes Side Reaction Occurred: - Change Reagent (e.g., SOCl2 -> SO2Cl2) - Optimize Workup for Removal (Crystallization, Filtration) q2->a2_yes Yes q3 Is the product dark or tarry? q2->q3 No a2_yes->end_node a3_yes Degradation/Polymerization: - Purify via Vacuum Distillation  or Column Chromatography - Review Reaction Temperature q3->a3_yes Yes q3->end_node No a3_yes->end_node

References

"alternative synthetic routes to avoid toxic reagents for 2-chlorobenzothiazoles"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-chlorobenzothiazoles. This guide is designed for researchers, scientists, and professionals in drug development who are seeking safer, more environmentally friendly alternatives to traditional synthetic methods that employ toxic reagents. Here, we will explore common challenges, troubleshoot potential issues, and provide detailed protocols for greener synthetic routes. Our focus is on providing practical, field-tested advice grounded in established chemical principles.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the synthesis of 2-chlorobenzothiazoles, with a focus on avoiding hazardous materials.

Q1: What are the primary toxic reagents used in conventional 2-chlorobenzothiazole synthesis that we should aim to replace?

A: Traditional syntheses often rely on harsh and toxic chlorinating agents. The most common reagents of concern are:

  • Sulfuryl chloride (SO₂Cl₂): While effective, it is highly corrosive, toxic upon inhalation, and reacts violently with water. Its use generates hazardous byproducts like HCl and SO₂.[1][2]

  • Thionyl chloride (SOCl₂): Similar to sulfuryl chloride, it is a corrosive and toxic liquid that releases harmful gases upon reaction.[3][4]

  • Chlorine gas (Cl₂): A highly toxic and corrosive gas that poses significant handling and safety challenges.[5][6]

  • Phosphorus oxychloride (POCl₃): A corrosive and toxic liquid that can be used as a catalyst or reagent in chlorination reactions.[5][7]

The primary goal of alternative routes is to replace these reagents with safer, more sustainable options without compromising yield or purity.

Q2: What are the most common "green" or environmentally friendly approaches for synthesizing the benzothiazole core?

A: Modern synthetic strategies focus on environmentally benign methods.[8] Key green approaches for forming the benzothiazole scaffold, which is the precursor to 2-chlorobenzothiazole, include:

  • Water as a solvent: Many condensation reactions to form benzothiazoles can be performed in water, which is a safe, non-toxic, and inexpensive solvent.[9][10][11]

  • Reusable catalysts: The use of heterogeneous or reusable catalysts minimizes waste and often allows for milder reaction conditions.[12]

  • Solvent-free reactions: Conducting reactions without a solvent (neat conditions) reduces volatile organic compound (VOC) emissions and simplifies purification.[8]

  • Microwave-assisted synthesis: This technique can dramatically reduce reaction times and energy consumption.[8][13]

  • One-pot synthesis: Combining multiple reaction steps into a single procedure reduces waste, saves time, and improves overall efficiency.[9]

Q3: I'm having trouble with low yields in my benzothiazole synthesis. What are the likely causes and how can I fix them?

A: Low product yield is a common issue in organic synthesis.[8] Here are some potential causes and their solutions:

  • Poor quality of starting materials: 2-Aminothiophenol is particularly susceptible to oxidation, which can form a disulfide byproduct.[8] Always use freshly purified or high-purity starting materials.

  • Suboptimal reaction temperature: The ideal temperature can vary significantly. If yields are low at room temperature, a gradual increase in temperature may be beneficial. Conversely, if side products are forming at higher temperatures, lowering the temperature could improve the yield of the desired product.[8]

  • Incorrect stoichiometry: Ensure the molar ratios of your reactants are correct. An excess of one reactant may be necessary in some cases to drive the reaction to completion.

  • Inefficient catalyst: If using a catalyst, ensure it is active and used in the correct amount. Catalyst poisoning or degradation can halt the reaction.

Q4: What safety precautions should I take when working with 2-aminothiophenol?

A: 2-Aminothiophenol is a key precursor but requires careful handling:

  • Oxidation sensitivity: The thiol group is easily oxidized.[8] It is best to handle this reagent under an inert atmosphere, such as nitrogen or argon, to prevent the formation of disulfide impurities.

  • Odor and toxicity: As a thiol, it has a strong, unpleasant odor and should always be handled in a well-ventilated fume hood.[8]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, safety glasses, and a lab coat.

  • Safety Data Sheet (SDS): Before use, always consult the SDS for detailed handling, storage, and emergency procedures.[8]

Troubleshooting Common Issues

This section provides a more in-depth look at specific problems that can arise during the synthesis of 2-chlorobenzothiazoles and their precursors, along with recommended solutions.

Problem Potential Cause(s) Recommended Solutions Citation
Formation of Byproducts - Oxidation of 2-aminothiophenol to a disulfide. - Self-condensation of aldehyde starting materials. - Over-oxidation of the intermediate product.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). - Control the stoichiometry of the oxidizing agent carefully. - Adjust reaction conditions (e.g., temperature, concentration) to disfavor self-condensation.[8]
Product is an Oil and Difficult to Purify - The product may not readily crystallize. - The product might be unstable on silica gel.- Consider converting the oily product to a solid derivative (e.g., a salt) for easier purification by recrystallization, followed by regeneration of the pure product. - If the product is sensitive to the acidic nature of silica gel, try using neutral or basic alumina for column chromatography.[8]
Incomplete Reaction - Insufficient reaction time or temperature. - Deactivated catalyst. - Poor solubility of reactants.- Monitor the reaction progress using Thin-Layer Chromatography (TLC).[8] - Gradually increase the reaction time or temperature. - Ensure the catalyst is fresh and active. - Choose a solvent in which all reactants are sufficiently soluble.[8][14]
Dark, Tarry Product - Decomposition of starting materials or product at high temperatures. - Polymerization side reactions.- Lower the reaction temperature. - Use a more selective catalyst or reaction conditions. - Ensure the reaction is not exposed to air or light if the compounds are sensitive.[14]

Detailed Alternative Protocols

Here we present step-by-step protocols for greener synthetic routes to benzothiazoles, the precursors for 2-chlorobenzothiazoles, and a safer method for the final chlorination step.

Protocol 1: "On-Water" Synthesis of 2-Substituted Benzothiazoles

This protocol leverages water as a green solvent, avoiding the use of volatile organic compounds and catalysts.[10]

Reaction Scheme:

G 2-Aminothiophenol 2-Aminothiophenol 2-Substituted Benzothiazole 2-Substituted Benzothiazole 2-Aminothiophenol->2-Substituted Benzothiazole + Aldehyde, H₂O, 110 °C

A simple, catalyst-free synthesis of 2-substituted benzothiazoles in water.

Step-by-Step Methodology:

  • Reactant Preparation: In a round-bottom flask equipped with a reflux condenser, add 2-aminothiophenol (1.0 mmol) and the desired aldehyde (1.0 mmol).

  • Solvent Addition: Add 5 mL of deionized water to the flask.

  • Reaction: Heat the mixture to 110 °C (oil bath temperature) and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC until the starting materials are consumed. Reaction times can vary depending on the aldehyde used.

  • Workup: After completion, cool the reaction mixture to room temperature. The product will often precipitate out of the aqueous solution.

  • Purification: Collect the solid product by filtration, wash with cold water, and dry under vacuum. If the product is an oil, extract it with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. Further purification can be achieved by recrystallization or column chromatography if necessary.

Protocol 2: One-Pot Synthesis of 2-Mercaptobenzothiazole in Water

This method provides an environmentally friendly route to 2-mercaptobenzothiazole, a key intermediate for 2-chlorobenzothiazole.[11]

Reaction Scheme:

G 2-Aminothiophenol 2-Aminothiophenol 2-Mercaptobenzothiazole 2-Mercaptobenzothiazole 2-Aminothiophenol->2-Mercaptobenzothiazole + TMTD, H₂O, Heat

A metal-free, one-pot synthesis of 2-mercaptobenzothiazole using TMTD in water.

Step-by-Step Methodology:

  • Reactant Mixture: To a flask, add 2-aminothiophenol (1.0 mmol) and tetramethylthiuram disulfide (TMTD) (1.0 mmol).

  • Solvent: Add 10 mL of water to the flask.

  • Reaction Conditions: Heat the mixture to reflux with stirring.

  • Monitoring: Monitor the reaction by TLC.

  • Isolation: Upon completion, cool the mixture. The product will precipitate.

  • Purification: Filter the solid, wash with water, and recrystallize from a suitable solvent like ethanol to obtain pure 2-mercaptobenzothiazole.

Protocol 3: Safer Chlorination of 2-Mercaptobenzothiazole

While the direct chlorination of the benzothiazole ring is challenging without harsh reagents, the conversion of 2-mercaptobenzothiazole to 2-chlorobenzothiazole offers a more established, albeit still hazardous, route. Greener alternatives to traditional chlorinating agents are an active area of research. One approach that avoids thionyl chloride is the use of sulfuryl chloride, though it is still a hazardous substance requiring careful handling.[1]

A Note on Greener Chlorination: Truly "green" chlorination methods for this transformation are still emerging. The use of reagents like oxalyl chloride can be an alternative to thionyl chloride, producing gaseous byproducts (CO, CO₂, HCl) that may be easier to scrub than SO₂.[3][15] However, oxalyl chloride is also toxic and corrosive. The following protocol uses sulfuryl chloride, which is a common but still hazardous reagent. Strict safety precautions are mandatory.

Reaction Scheme:

G 2-Mercaptobenzothiazole 2-Mercaptobenzothiazole 2-Chlorobenzothiazole 2-Chlorobenzothiazole 2-Mercaptobenzothiazole->2-Chlorobenzothiazole + SO₂Cl₂, ≤ 50 °C

Synthesis of 2-chlorobenzothiazole from 2-mercaptobenzothiazole using sulfuryl chloride.

Step-by-Step Methodology:

  • Setup: In a fume hood, place 2-mercaptobenzothiazole (0.1 mol) in a three-necked flask equipped with a dropping funnel, a stirrer, and a gas outlet connected to a scrubbing system (e.g., a sodium hydroxide solution).

  • Reagent Addition: With vigorous stirring, add sulfuryl chloride (at least 0.6 mol) dropwise from the dropping funnel, ensuring the reaction temperature does not exceed 50 °C. The reaction is exothermic.[1]

  • Reaction Time: After the addition is complete, continue stirring at room temperature for approximately one hour.

  • Quenching: Carefully and slowly add ice and water to the reaction mixture to decompose the excess sulfuryl chloride. This step is highly exothermic and will release HCl and SO₂ gas.

  • Extraction: The 2-chlorobenzothiazole will separate as an oily layer. Separate this layer and wash it several times with water to remove residual acids.

  • Purification: The crude product can be purified by vacuum distillation.

Conclusion

The synthesis of 2-chlorobenzothiazoles can be made significantly safer and more environmentally friendly by adopting modern synthetic strategies. By focusing on the use of greener solvents like water, employing one-pot procedures, and carefully selecting less hazardous reagents, researchers can minimize the environmental impact of their work while maintaining high efficiency and product quality. Continuous exploration of novel catalytic systems and chlorinating agents will further advance the green synthesis of this important class of compounds.

References

Technical Support Center: Decarboxylation of Benzothiazole-6-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the decarboxylation of benzothiazole-6-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals who are working with this important scaffold. Decarboxylation—the removal of a carboxyl group—is a critical transformation, yet it can be fraught with challenges, including low yields and the formation of unexpected side products.

This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols. Our goal is to equip you with the knowledge to anticipate, diagnose, and resolve issues encountered during your experiments, ensuring the integrity and success of your synthetic routes.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems that may arise during the decarboxylation of benzothiazole-6-carboxylic acid. Each issue is presented in a question-and-answer format, detailing the probable causes and providing actionable solutions.

Issue 1: Low or No Conversion of Starting Material

Question: I am attempting a thermal decarboxylation of benzothiazole-6-carboxylic acid in a high-boiling solvent (e.g., quinoline, NMP), but I'm observing very low conversion to the desired benzothiazole product, even after prolonged heating. What's going wrong?

Answer: Low conversion is typically due to insufficient thermal energy or suboptimal reaction conditions. While benzothiazole-6-carboxylic acid is expected to decarboxylate under thermal stress, the activation energy barrier might not be met.

Potential Causes & Solutions:

  • Insufficient Temperature: Simple aromatic carboxylic acids often require high temperatures to decarboxylate without a catalyst.[1] If the boiling point of your solvent is too low, the reaction may not proceed efficiently.

    • Solution: Increase the reaction temperature. If your current solvent limits this, consider switching to a higher-boiling solvent like diphenyl ether or using a microwave reactor to achieve higher temperatures and pressures safely.[1][2] Microwave irradiation can significantly accelerate the reaction, often reducing times from hours to minutes.[2]

  • Catalyst Requirement: The decarboxylation of many (hetero)aromatic carboxylic acids is greatly facilitated by a transition metal catalyst, most commonly copper or silver salts.[3][4][5][6] These catalysts work by forming a carboxylate complex, which lowers the activation energy for CO2 extrusion.[6][7][8]

    • Solution: Introduce a catalytic amount (1-10 mol%) of a copper(I) salt, such as CuI or Cu2O. The addition of a ligand, like 1,10-phenanthroline, can further enhance catalytic activity.[1][2] A common and effective system is CuI with a base like triethylamine (Et3N) in a solvent such as NMP or DMSO.[3]

  • Atmosphere Control: At high temperatures, oxidative side reactions can occur, potentially leading to degradation of the starting material or product.

    • Solution: Ensure the reaction is performed under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidation.

Issue 2: Significant Formation of an Unidentified, Polar Byproduct

Question: My reaction is proceeding, but TLC and HPLC analysis show a significant byproduct that is more polar than my starting material. What could this be?

Answer: The formation of highly polar byproducts often points to reactions involving residual water or intermolecular reactions between starting material molecules, especially at high temperatures.

Potential Causes & Solutions:

  • Anhydride Formation: At elevated temperatures, two molecules of the carboxylic acid can condense to form an anhydride. This anhydride is more susceptible to further reactions, including radical decomposition.[9]

    • Solution: Ensure your solvent and glassware are scrupulously dry. Using anhydrous solvents and drying the starting material under vacuum before the reaction can minimize this pathway.

  • Degradation of the Benzothiazole Ring: Although generally stable, the benzothiazole ring can be susceptible to cleavage or rearrangement under harsh thermal or oxidative conditions.[10][11]

    • Solution: Lower the reaction temperature and incorporate a catalyst to allow for milder conditions. A silver-catalyzed protocol, for instance, might offer a gentler alternative.[4][5] Additionally, ensure the reaction is run under a strictly inert atmosphere.

Issue 3: Product Mixture Contains Multiple, Difficult-to-Separate Spots on TLC

Question: After workup, I have a crude product that shows the desired benzothiazole spot, but also several other spots with similar Rf values, making purification by column chromatography extremely difficult. What are these likely side reactions?

Answer: A complex product mixture suggests that multiple side reactions are occurring concurrently. These are often radical-mediated or involve reaction with the solvent.

Potential Causes & Solutions:

  • Radical Reactions: At high temperatures, homolytic cleavage can occur, leading to the formation of aryl radicals.[9] These radicals can then react with the solvent or other molecules in the reaction mixture, leading to a variety of arylated byproducts.

    • Solution: Incorporate a radical scavenger, although this may also inhibit the desired reaction if it proceeds via a radical pathway. A more effective approach is to switch to a milder, catalyst-driven protocol (e.g., copper-catalyzed) that favors an ionic mechanism over a radical one.[6][12]

  • Reaction with Solvent: High-boiling amine solvents like quinoline can sometimes participate in the reaction, leading to adducts or other byproducts.

    • Solution: Switch to a more inert high-boiling solvent, such as diphenyl ether or a mixture of NMP and a non-reactive co-solvent.[1][2]

  • Incomplete Decarboxylation & Subsequent Reactions: If the decarboxylation is slow, the starting material may undergo other transformations before it decarboxylates, leading to a cascade of products.

    • Solution: Focus on optimizing the primary decarboxylation step to be fast and efficient. Using microwave heating with a suitable catalyst is often the best strategy to achieve this.[1][2]

Troubleshooting Workflow

The following diagram outlines a decision-making process for troubleshooting common issues during the decarboxylation of benzothiazole-6-carboxylic acid.

Caption: A decision tree for troubleshooting decarboxylation reactions.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for copper-catalyzed decarboxylation of an aryl carboxylic acid?

A1: The widely accepted mechanism begins with the formation of a copper(I) carboxylate complex.[6][8] This complex then undergoes decarboxylation to form an aryl-copper intermediate, releasing CO2. Finally, this intermediate is protonated by a proton source in the reaction medium (often another molecule of the carboxylic acid or trace water) to yield the final decarboxylated product and regenerate the active catalyst.[7][8]

Q2: Can I perform this decarboxylation without a metal catalyst?

A2: Yes, thermal decarboxylation without a catalyst is possible but generally requires very high temperatures (>200 °C) and is often less efficient and prone to more side reactions.[1] For substrates that are thermally sensitive, a catalyzed reaction at a lower temperature is strongly recommended.

Q3: Why is quinoline often used as a solvent for these reactions?

A3: Quinoline has a high boiling point (237 °C) and is a good solvent for many organic compounds. Its basic nature can also facilitate the formation of the carboxylate salt, which is often a key intermediate in the reaction.[1][2] However, as noted in the troubleshooting guide, it can sometimes participate in side reactions.

Q4: My starting material is benzothiazole-2-carboxylic acid, not the 6-carboxylic acid isomer. Does this guide still apply?

A4: While the general principles apply, the reactivity will be different. Benzothiazole-2-carboxylic acids are often significantly more prone to decarboxylation because the carbanion intermediate formed upon CO2 loss is stabilized by the adjacent nitrogen and sulfur atoms.[13] You may find that this isomer decarboxylates under much milder conditions, even spontaneously in solution at room temperature.[13]

Q5: What analytical techniques are best for monitoring the reaction and identifying byproducts?

A5: A combination of techniques is ideal:

  • Thin-Layer Chromatography (TLC): For rapid, real-time monitoring of the consumption of starting material and formation of products.

  • High-Performance Liquid Chromatography (HPLC): For quantitative analysis of conversion and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Essential for confirming the structure of the desired product and for identifying the structures of major byproducts after isolation.

  • Mass Spectrometry (MS): To determine the molecular weights of the components in your product mixture, which is invaluable for hypothesizing byproduct structures.

Potential Side Reactions Summary

The following table summarizes the most common side reactions, their likely causes, and suggested methods for identification and mitigation.

Side Reaction Product TypeProbable CauseIdentification MethodMitigation Strategy
Dimerization/Polymerization High concentration, radical pathwaysMS (shows multiples of product MW), NMR (complex aromatic region)Lower concentration, use radical scavengers or switch to an ionic mechanism.
Solvent Adducts Reactive solvent (e.g., quinoline) at high temp.MS (shows product MW + solvent fragment MW), NMRSwitch to an inert solvent like diphenyl ether or NMP.
Anhydride Formation Presence of water, high temperatureIR spectroscopy (shows characteristic anhydride C=O stretches), MSUse anhydrous conditions; dry starting material and solvents.
Ring Opening/Degradation Extreme temperatures, presence of strong acid/baseNMR (loss of characteristic benzothiazole signals), MS (unexpected fragments)Use milder conditions (lower temp, catalyst), ensure neutral workup.

Experimental Protocols

Protocol 1: Microwave-Assisted Copper-Catalyzed Decarboxylation

This protocol is adapted from established methods for the rapid and efficient protodecarboxylation of aromatic carboxylic acids.[1][2]

Materials:

  • Benzothiazole-6-carboxylic acid (1.0 mmol)

  • Copper(I) oxide (Cu2O) (0.05 mmol, 7.2 mg)

  • 1,10-Phenanthroline (0.10 mmol, 18 mg)

  • N-Methyl-2-pyrrolidone (NMP), anhydrous (1.5 mL)

  • Quinoline, anhydrous (0.5 mL)

  • 10 mL microwave reaction vial with a stir bar

Procedure:

  • To an oven-dried 10 mL microwave vial, add benzothiazole-6-carboxylic acid, Cu2O, and 1,10-phenanthroline.

  • Seal the vial with a cap and purge with an inert gas (Argon or Nitrogen) for 5 minutes.

  • Using a syringe, add the anhydrous NMP and quinoline to the vial.

  • Place the vial in the microwave reactor.

  • Irradiate the mixture at 190 °C for 15 minutes. The maximum power should be set to ~150 W.

  • After the reaction is complete, cool the vial to room temperature using a compressed air jet.

  • Work-up: Dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of celite to remove the catalyst. Wash the organic layer with 1M HCl (2 x 15 mL) to remove quinoline and NMP, followed by saturated sodium bicarbonate solution (1 x 15 mL) and brine (1 x 15 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the pure benzothiazole.

Protocol 2: Analysis of Reaction Mixture by HPLC

Objective: To quantify the conversion of starting material and the formation of the product.

Conditions (starting point, may require optimization):

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient of Acetonitrile (ACN) and water (both containing 0.1% trifluoroacetic acid, TFA).

    • Gradient: Start at 10% ACN, ramp to 95% ACN over 15 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Detection: UV detector at 254 nm and 280 nm.

  • Injection Volume: 10 µL

Sample Preparation:

  • Carefully take a small aliquot (~5-10 µL) from the cooled reaction mixture.

  • Dilute the aliquot in a known volume (e.g., 1 mL) of a 50:50 mixture of ACN and water.

  • Filter the diluted sample through a 0.45 µm syringe filter before injection.

  • Analyze alongside calibrated standards of the starting material and (if available) the pure product to determine concentration and calculate yield.

References

Technical Support Center: Optimizing Catalyst Selection for Benzothiazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Benzothiazole Synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of catalyst selection for this vital heterocyclic scaffold. Benzothiazoles are a cornerstone in medicinal chemistry, and their efficient synthesis is paramount.[1] The choice of catalyst is often the most critical parameter, influencing yield, purity, reaction time, and overall process sustainability.[2]

This document moves beyond simple protocols to provide a deeper understanding of the causality behind experimental choices, empowering you to troubleshoot effectively and optimize your synthetic routes.

Frequently Asked Questions (FAQs)

This section addresses high-level questions to build a foundational understanding of catalytic approaches to benzothiazole synthesis.

Q1: What are the primary catalytic routes for synthesizing 2-substituted benzothiazoles?

The most common and versatile method is the condensation of 2-aminothiophenol with a carbonyl-containing compound.[3] The choice of catalyst heavily depends on the carbonyl source:

  • From Aldehydes: This is a widely used route. Catalysts can range from simple Brønsted or Lewis acids to heterogeneous systems and metal nanoparticles.[4][5] An efficient system involves using hydrogen peroxide (H₂O₂) and hydrochloric acid (HCl) in ethanol at room temperature.[6][7]

  • From Carboxylic Acids: This route often requires more forcing conditions or specific activating agents. Catalysts like polyphosphoric acid (PPA) or methanesulfonic acid/silica gel are effective.[7][8]

  • From Nitriles: Copper-catalyzed condensation of 2-aminobenzenethiols with nitriles provides an efficient pathway to 2-substituted benzothiazoles.[4]

  • From Acyl Chlorides: Basic heterogeneous catalysts such as potassium fluoride on alumina (KF·Al₂O₃) can be used for reactions with acyl chlorides under mild, solvent-free conditions.[9]

Q2: What are the key differences and applications of homogeneous vs. heterogeneous catalysts for this synthesis?

The choice between a homogeneous and heterogeneous catalyst is a critical decision based on the specific goals of the synthesis (e.g., scalability, purity, cost).[10]

FeatureHomogeneous CatalystsHeterogeneous Catalysts
Definition Catalyst is in the same phase as the reactants (e.g., dissolved in the solvent).Catalyst is in a different phase from the reactants (e.g., a solid catalyst in a liquid reaction mixture).
Examples Pd(OAc)₂, RuCl₃, Samarium triflate, Molecular Iodine.[4][11]ZnO-beta Zeolite, Fe₃O₄ Nanoparticles, Metal-Organic Frameworks (MOFs), Polymer-supported reagents.[2][12][13][14]
Advantages High activity and selectivity, mild reaction conditions, well-defined active sites.Easy separation from the reaction mixture (filtration), enhanced stability, potential for reuse and continuous flow processes.[9][15]
Disadvantages Difficult to separate from the product, potential for metal contamination in the final product.Can have lower activity than homogeneous counterparts, potential for leaching of the active species into the solution.
Best For... Lab-scale synthesis, discovery chemistry, reactions requiring high selectivity.Process development, large-scale synthesis, green chemistry applications where catalyst recycling is a priority.[15]

Q3: How do I select a starting catalyst for my specific substrates?

A logical approach is to start with a well-established, robust, and cost-effective system.

  • For Aromatic Aldehydes: A combination of H₂O₂/HCl in ethanol is a highly efficient starting point, often yielding excellent results at room temperature in under an hour.[3][7] Alternatively, for a "greener" approach, consider a reusable heterogeneous catalyst like nano CeO₂ in water.[5]

  • For Aliphatic Aldehydes: These substrates can be less reactive.[5] A heterogeneous catalyst like SnP₂O₇ may provide better yields, though reaction times might be longer.[7]

  • For Carboxylic Acids: A mixture of methanesulfonic acid and silica gel is a good choice, offering the benefits of a solid-supported acid that is easily handled and removed.[7]

Q4: What are some "green" or environmentally friendly catalytic approaches?

Modern synthetic chemistry emphasizes sustainability. For benzothiazole synthesis, this often involves:

  • Water as a Solvent: Using water as the reaction medium is a cornerstone of green chemistry.[11] Catalysts like sulfonated porous carbon (SPC) have been shown to be effective in water.[12]

  • Reusable Catalysts: Heterogeneous catalysts are inherently "greener" due to their reusability, which minimizes waste.[15] Magnetic nanoparticles (e.g., Fe₃O₄-based) are particularly advantageous as they can be recovered using an external magnet.[16]

  • Solvent-Free Conditions: Many protocols now use microwave irradiation or specific catalysts that work efficiently without a solvent, reducing volatile organic compound (VOC) emissions.[8][9]

  • Visible-Light Photocatalysis: Some methods utilize visible light, obviating the need for heat and often proceeding without transition-metal catalysts.[3] In some cases, a disulfide intermediate formed in situ can act as the photosensitizer.[17]

Troubleshooting Guide

This guide addresses common issues encountered during catalyst optimization in a problem-solution format.

Problem 1: Low or No Product Yield

This is the most frequent challenge in synthesis. A systematic approach is key to identifying the root cause.

Potential CauseRecommended Solutions & Scientific Rationale
Poor Quality of Starting Materials Solution: Ensure the purity of your starting materials. 2-aminothiophenol is notoriously susceptible to oxidation into a disulfide, which is unreactive.[8] Use a freshly opened bottle or purify it by distillation before use. The purity of the aldehyde or carboxylic acid is also critical.
Inefficient Catalyst Solution: The chosen catalyst may not be optimal for your specific substrates.[8] Screen a panel of different catalysts (e.g., a Lewis acid, a Brønsted acid, a heterogeneous catalyst). The electronic properties of your substrates matter; electron-withdrawing groups on the aldehyde can increase reactivity and may require a different catalyst than electron-donating groups.[5]
Suboptimal Reaction Conditions Solution: Systematically optimize the temperature and solvent. Some reactions proceed well at room temperature, while others require reflux.[8] If you see side products at high temperatures, lowering the temperature may be beneficial.[8] Solvents like ethanol and DMSO are common, but solvent-free conditions under microwave irradiation can sometimes dramatically improve yields and reduce reaction times.[18]
Inefficient Cyclization/Oxidation Solution: The reaction proceeds via a benzothiazoline intermediate, which must be oxidized to the final benzothiazole.[18] If this step is inefficient, the reaction will stall. Ensure an adequate oxidant is present. Often, atmospheric oxygen is sufficient.[18] In other cases, an explicit oxidant like H₂O₂ is required.[3] Using DMSO as the solvent can also serve to drive the oxidation.[4]
Problem 2: Formation of Byproducts / Side Reactions

Byproducts complicate purification and reduce the overall yield.[8]

Potential CauseRecommended Solutions & Scientific Rationale
Oxidation of 2-Aminothiophenol Solution: The thiol group can readily oxidize to form a disulfide byproduct.[8] Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize this side reaction, especially if the reaction is slow or requires high temperatures.
Self-Condensation of Aldehyde Solution: Under certain acidic or basic conditions, aldehydes can undergo self-condensation. Adjusting the catalyst loading or the pH of the reaction mixture can suppress this. Consider a milder catalyst if this is a persistent issue.
Over-oxidation of Product Solution: If using a strong oxidant, it's possible to over-oxidize the desired product, leading to degradation.[8] It is crucial to control the stoichiometry of the oxidizing agent carefully.
Problem 3: Catalyst Deactivation or Low Reusability (Heterogeneous Catalysts)

A key advantage of heterogeneous catalysts is their reusability, so loss of activity is a significant issue.

Potential CauseRecommended Solutions & Scientific Rationale
Leaching of Active Metal Solution: The active metal component may be leaching from the solid support into the reaction solution. After filtration, analyze the filtrate by ICP-AES to quantify leaching. If significant, the method for immobilizing the catalyst may need to be re-evaluated for stronger binding.
Fouling of Catalyst Surface Solution: The catalyst's active sites may be blocked by polymeric byproducts or adsorbed starting materials/products. Wash the recovered catalyst thoroughly with a suitable solvent before reuse. Sometimes, a calcination step (for robust inorganic supports) can regenerate the catalyst by burning off organic residues.
Structural Change in Support Solution: Harsh reaction conditions (high temperature, strong acids/bases) can degrade the catalyst support (e.g., silica, polymers).[7] Characterize the used catalyst using techniques like XRD or SEM to check for structural changes. If degradation is observed, milder reaction conditions are necessary.

Experimental Protocols & Workflows

Workflow for Catalyst Selection and Optimization

The following diagram outlines a logical workflow for selecting and optimizing a catalyst for your specific benzothiazole synthesis.

G cluster_start Phase 1: Planning cluster_screening Phase 2: Screening cluster_optimization Phase 3: Optimization cluster_end Phase 4: Finalization start Define Substrates (e.g., 2-Aminothiophenol + Aldehyde) goals Identify Key Goals (High Yield, Green Process, Scalability) start->goals lit_review Literature Search for Similar Substrates goals->lit_review catalyst_choice Select 2-3 Catalyst Types (e.g., Homogeneous Acid, Heterogeneous NP, MOF) lit_review->catalyst_choice screen_exp Perform Small-Scale Screening Experiments (See Protocol 1) catalyst_choice->screen_exp analyze Analyze Results (TLC, LCMS) Identify Best Catalyst Candidate screen_exp->analyze analyze->catalyst_choice Poor Results optimize Optimize Conditions: - Temperature - Solvent - Catalyst Loading analyze->optimize Promising Result final_protocol Finalize Optimized Protocol analyze->final_protocol Optimized optimize->analyze recycle Test Catalyst Reusability (If Heterogeneous) optimize->recycle recycle->analyze

Caption: A decision workflow for catalyst selection and optimization.

Protocol 1: General Procedure for Benzothiazole Synthesis using H₂O₂/HCl

This protocol is a robust starting point for the reaction between 2-aminothiophenol and an aromatic aldehyde.[18]

Materials:

  • 2-aminothiophenol (1.0 mmol)

  • Aromatic aldehyde (1.0 mmol)

  • Ethanol (5-10 mL)

  • 30% Hydrogen Peroxide (H₂O₂) (approx. 6.0 mmol)

  • Concentrated Hydrochloric Acid (HCl) (approx. 3.0 mmol)

  • Round-bottom flask, magnetic stirrer, TLC plates

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 2-aminothiophenol (1.0 mmol) and the desired aromatic aldehyde (1.0 mmol) in ethanol.[18]

  • Reagent Addition: While stirring the solution at room temperature, add 30% H₂O₂ (approx. 6.0 mmol). Following this, add concentrated HCl (approx. 3.0 mmol) dropwise.[18]

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress by thin-layer chromatography (TLC) every 15 minutes until the starting materials are consumed (typically 45-60 minutes).[8][18]

  • Work-up: Once the reaction is complete, pour the mixture into a beaker of ice-cold water.[18]

  • Isolation: Collect the precipitated solid product by vacuum filtration. Wash the solid with cold water and dry it.[18]

  • Purification: If necessary, the crude product can be purified by recrystallization from a suitable solvent like ethanol.[18]

Protocol 2: Monitoring Reaction Progress using Thin-Layer Chromatography (TLC)

TLC is an indispensable, rapid technique for monitoring reaction progress.[8]

Procedure:

  • Prepare the TLC Plate: Using a pencil, lightly draw an origin line about 1 cm from the bottom of a TLC plate. Mark lanes for your starting materials (SM1: 2-aminothiophenol, SM2: aldehyde) and your reaction mixture (RM).

  • Spot the Plate: Dissolve a small amount of each starting material in a suitable solvent (e.g., ethyl acetate). Use a capillary tube to spot each starting material in its respective lane on the origin line. Then, carefully spot the reaction mixture in its lane.

  • Develop the Plate: Place the TLC plate in a developing chamber containing a suitable eluent (e.g., 4:1 Hexane:Ethyl Acetate). Ensure the solvent level is below the origin line. Allow the solvent to run up the plate until it is about 1 cm from the top.

  • Visualize: Remove the plate and mark the solvent front with a pencil. Visualize the spots under a UV lamp.[8] The disappearance of starting material spots and the appearance of a new product spot indicate the reaction is progressing.

General Reaction Mechanism

The synthesis of 2-substituted benzothiazoles from 2-aminothiophenol and an aldehyde generally follows the pathway shown below. The catalyst's role is typically to activate the aldehyde's carbonyl group, facilitating the initial nucleophilic attack.[19]

G Reactants 2-Aminothiophenol + Aldehyde SchiffBase Schiff Base Intermediate Reactants->SchiffBase Condensation (-H₂O) Catalyst Catalyst (e.g., H⁺) Catalyst->SchiffBase Benzothiazoline Benzothiazoline (Cyclized Intermediate) SchiffBase->Benzothiazoline Intramolecular Cyclization Product 2-Substituted Benzothiazole Benzothiazoline->Product Oxidation (-2H) Oxidant Oxidant (e.g., O₂, H₂O₂) Oxidant->Product

Caption: General mechanism for benzothiazole synthesis from an aldehyde.

References

Validation & Comparative

A Comparative Guide to Confirming the Structure of 2-Chloro-1,3-benzothiazole-6-carboxylic acid: The Definitive Role of X-ray Crystallography

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the unambiguous confirmation of a molecule's three-dimensional structure is a cornerstone of chemical synthesis and pharmaceutical design. The precise arrangement of atoms dictates a compound's properties and biological activity. This guide provides an in-depth analysis of the gold-standard method for structure determination—Single-Crystal X-ray Crystallography—using the target molecule 2-Chloro-1,3-benzothiazole-6-carboxylic acid (C₈H₄ClNO₂S, MW: 213.64) as a case study.[1] Furthermore, we will objectively compare this definitive technique with essential, complementary spectroscopic methods, providing the experimental context needed to build a comprehensive and irrefutable structural dossier.

Part 1: The Gold Standard: Single-Crystal X-ray Crystallography

Single-crystal X-ray crystallography stands as the most powerful and unambiguous analytical method for the absolute structural elucidation of solid compounds.[2] It moves beyond inferring connectivity to providing a precise three-dimensional map of electron density within a crystal.[3][4] This allows for the direct determination of atomic coordinates, bond lengths, bond angles, and absolute stereochemistry, which is information that other techniques can only suggest.[5] The fundamental principle involves irradiating a well-ordered single crystal with X-rays and analyzing the resulting diffraction pattern.[6][7] The regular, repeating arrangement of molecules in the crystal lattice diffracts the X-rays in a specific, measurable way, which can be mathematically reconstructed into a model of the molecule.[3][6][7]

Causality in Experimental Design: Why Crystallography?

In drug discovery and materials science, subtle differences between isomers or conformers can lead to vastly different biological activities or material properties. While techniques like NMR and Mass Spectrometry are crucial for initial characterization, they provide indirect structural information.[8] X-ray crystallography is employed when absolute certainty is required. It is the only technique that provides a direct, high-resolution "photograph" of the molecule in the solid state, resolving any ambiguity.[2][9]

Experimental Workflow: From Powder to Picture

The journey from a synthesized powder to a finalized crystal structure is a multi-step process where each stage is critical for success.

XRay_Workflow cluster_prep Crystal Growth cluster_data Data Collection cluster_analysis Structure Solution & Refinement A Purify Compound (>95% Purity) B Select Solvent System (Moderate Solubility) A->B Purity is key C Grow Crystals (e.g., Slow Evaporation) B->C Patience is vital D Select & Mount Suitable Crystal C->D E Mount on Diffractometer (Cryo-cooling) D->E F Collect Diffraction Data (X-ray Exposure) E->F G Process Data & Solve Phase Problem F->G H Build & Refine Molecular Model G->H I Validate Structure (CIF File Generation) H->I Check R-factor

Caption: Workflow for Single-Crystal X-ray Crystallography.

Detailed Experimental Protocol
  • Crystal Growth (The Art and Science): This is often the most challenging step. The goal is to encourage molecules of this compound to slowly self-assemble into a highly ordered lattice.

    • Purity is Paramount: The starting material must be of high purity (>95%). Impurities disrupt the crystal lattice, leading to poor-quality crystals or preventing their formation altogether.[10]

    • Solvent Selection: The choice of solvent is critical. An ideal solvent is one in which the compound is moderately soluble.[10][11] If solubility is too high, only small crystals may form; if too low, the compound may precipitate as an amorphous powder.[10] For a molecule like ours with a carboxylic acid and a heterocyclic ring, solvents like ethanol, acetone, or ethyl acetate, possibly in combination with a less polar co-solvent like hexane (an "anti-solvent"), would be logical starting points.

    • Method - Slow Evaporation: A nearly saturated solution of the compound is prepared and filtered into a clean vial. The vial is covered loosely (e.g., with perforated parafilm) to allow the solvent to evaporate slowly and undisturbed over several days to weeks.[9][10] Patience is a virtue; mechanical disturbances can ruin crystal growth.[10] Other common methods include slow cooling of a saturated solution and vapor diffusion.[11][12]

  • Crystal Selection and Mounting: A suitable crystal should be selected under a microscope. Ideal crystals are clear, have well-defined faces, and are typically 0.1-0.3 mm in all dimensions.[3][13] The selected crystal is carefully mounted on a loop and flash-cooled in a stream of cold nitrogen gas (cryo-cooling) to prevent radiation damage during X-ray exposure.[2]

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which is rotated to collect diffraction patterns from all possible orientations.[3] The angles and intensities of the diffracted spots are recorded by a detector.[3][4]

  • Structure Solution and Refinement: The collected data are processed computationally. The "phase problem" is solved to generate an initial electron density map.[4] From this map, a molecular model is built and then refined against the experimental data to improve its accuracy. The quality of the final structure is assessed using parameters like the R-factor, which measures the agreement between the calculated model and the observed diffraction data.

Interpreting the Results

The final output is a Crystallographic Information File (CIF), which contains the atomic coordinates, bond lengths, angles, and other vital parameters.

Table 1: Hypothetical Crystallographic Data for this compound

ParameterValueSignificance
Chemical FormulaC₈H₄ClNO₂SConfirms the elemental composition of the unit cell contents.
Molecular Weight213.64 g/mol Matches the expected molecular weight.
Crystal SystemMonoclinicDescribes the basic shape of the unit cell.
Space GroupP2₁/cDefines the symmetry elements within the crystal lattice.
Unit Cell Dimensionsa = 8.5 Å, b = 5.4 Å, c = 17.2 Å, β = 95°Defines the size and shape of the repeating unit in the crystal.
Bond Length (C=O)~1.21 ÅConfirms the double bond character of the carbonyl in the carboxylic acid.
Bond Length (C-Cl)~1.74 ÅConfirms the presence and location of the chlorine atom on the thiazole ring.
R-factor (R1)< 0.05 (5%)Indicates a good fit between the experimental data and the final structure.

Part 2: Comparative Analysis with Orthogonal Spectroscopic Techniques

While X-ray crystallography provides the definitive answer, it is rarely performed in isolation. A suite of spectroscopic techniques is used to build a structural hypothesis and provide complementary data, especially on the bulk sample and its behavior in solution.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining molecular structure in solution.[14] It provides detailed information about the chemical environment, connectivity, and relative stereochemistry of atoms (primarily ¹H and ¹³C).

  • Principle: Atomic nuclei with non-zero spin (like ¹H and ¹³C) align in a magnetic field. Absorption of radiofrequency energy promotes them to a higher energy state. The precise frequency absorbed (chemical shift) is highly sensitive to the local electronic environment, revealing the type of proton or carbon.[5]

  • Strengths vs. Crystallography: NMR analyzes the molecule in a solution state, which can be more biologically relevant. It can also reveal information about molecular dynamics and flexibility, which are averaged out in a static crystal structure.[14][15]

  • Weaknesses vs. Crystallography: NMR provides indirect structural information based on connectivity. It can be challenging to distinguish between certain isomers or determine absolute stereochemistry without complex experiments.[15]

Table 2: Predicted ¹H and ¹³C NMR Data for this compound (in DMSO-d₆)

NucleusPredicted Chemical Shift (δ, ppm)MultiplicityInferred Structural Fragment
¹H ~13.5broad s1H, Carboxylic Acid (-COOH )
¹H~8.6d1H, Aromatic CH adjacent to COOH
¹H~8.2dd1H, Aromatic CH between S and COOH
¹H~8.0d1H, Aromatic CH adjacent to S
¹³C ~166.6s1C, C arbonyl (C =O)
¹³C~155.0s1C, C -Cl on thiazole ring
¹³C~153.2, ~135.8s2C, Quaternary C s of fused rings
¹³C~128.5, ~127.1, ~124.3s3C, Aromatic C -H carbons
¹³C~125.0s1C, Quaternary aromatic C attached to COOH

Note: These are estimated values based on typical chemical shifts for benzothiazole and carboxylic acid moieties.[16][17][18][19]

Mass Spectrometry (MS)

Mass spectrometry is an essential technique for determining the molecular weight and elemental formula of a compound with extremely high accuracy.

  • Principle: Molecules are ionized, and the resulting charged particles are separated based on their mass-to-charge (m/z) ratio.[5] High-resolution mass spectrometry (HRMS) can provide a molecular formula by measuring the mass with enough precision to distinguish between compounds with the same nominal mass.

  • Strengths vs. Crystallography: MS is incredibly sensitive, requiring very little sample. It directly confirms the molecular weight and, with HRMS, the elemental formula, which is a fundamental piece of evidence.[5]

  • Weaknesses vs. Crystallography: Standard MS provides no information about atomic connectivity, isomerism, or 3D structure. While tandem MS (MS/MS) can provide fragmentation clues about the structure, it is still an indirect method.[5][20]

Table 3: Predicted High-Resolution Mass Spectrometry Data

IonCalculated Exact Mass (m/z)Analysis
[M-H]⁻212.9656Confirms the molecular formula C₈H₄ClNO₂S via deprotonation.
[M+H]⁺213.9809Confirms the molecular formula via protonation.
Fragmentation [M-COOH]⁻167.9758A potential major fragment corresponding to the loss of the carboxyl group.[20]
Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and straightforward method for identifying the functional groups present in a molecule.

  • Principle: Molecules absorb infrared radiation at specific frequencies that correspond to the vibration of their chemical bonds (e.g., stretching, bending). The resulting spectrum provides a fingerprint of the functional groups present.

  • Strengths vs. Crystallography: It is fast, non-destructive, and provides immediate confirmation of key functional groups, which is excellent for monitoring reaction progress or verifying a synthesis.

  • Weaknesses vs. Crystallography: IR provides very limited information about the overall molecular skeleton and no information on stereochemistry.

Table 4: Predicted Characteristic IR Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeFunctional Group Confirmed
2500-3300 (broad)O-H stretchCarboxylic Acid (-O-H)[21][22]
~1700C=O stretchCarboxylic Acid Carbonyl (C=O)[21][22]
~1600, ~1470C=C stretchAromatic Ring[23]
~1550C=N stretchThiazole Ring[23]
~700-800C-Cl stretchCarbon-Chlorine bond

Part 3: An Integrated Approach to Structure Elucidation

In practice, these techniques are used in a logical sequence to build a case for a molecule's structure.

decision_tree A Synthesized Product B IR & MS Analysis A->B C Correct MW & Functional Groups? B->C D NMR (¹H, ¹³C, 2D) Analysis C->D Yes J Re-evaluate Synthesis/ Purification C->J No E Proposed Structure Consistent with Data? D->E F Attempt Crystal Growth E->F Yes E->J No G Single Crystal Obtained? F->G H X-ray Crystallography G->H Yes K Advanced NMR/ Derivatization G->K No, requires alternative proof I Unambiguous Structure Confirmed H->I

Caption: Decision workflow for molecular structure confirmation.

This integrated workflow demonstrates the synergy between the techniques. MS and IR provide the initial, rapid checks. NMR builds the detailed connectivity map. Finally, when absolute, unambiguous proof is required—as is the case for patent filings, regulatory submissions, or foundational scientific discoveries—X-ray crystallography is the ultimate arbiter, providing the definitive, high-resolution structural evidence.

References

Comparative Cross-Reactivity Analysis of 2-Chloro-1,3-benzothiazole-6-carboxylic Acid Derivatives: A Guide to Off-Target Profiling

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for evaluating the cross-reactivity of derivatives based on the 2-Chloro-1,3-benzothiazole-6-carboxylic acid scaffold. In drug discovery, establishing a molecule's selectivity is as crucial as demonstrating its on-target potency. Unintended interactions with other biological targets, known as off-target effects, can lead to toxicity or diminished efficacy, representing a significant cause of late-stage clinical failures. Therefore, a systematic and early assessment of cross-reactivity is an indispensable component of the hit-to-lead and lead optimization phases.[1][2]

The benzothiazole core is a privileged heterocyclic structure found in a wide array of pharmacologically active compounds, exhibiting properties ranging from antimicrobial and anticancer to anti-inflammatory and neuroprotective activities.[3][4] The specific scaffold, this compound[5][6][7], offers a versatile platform for synthetic modification. However, the reactivity of the 2-chloro substituent and the electronic nature of the fused ring system necessitate a thorough investigation into potential promiscuous binding.[8]

This guide outlines the strategic selection of derivatives for comparison, details robust experimental protocols for assessing cross-reactivity, and provides a model for data interpretation, enabling researchers to make informed decisions in advancing drug candidates.

Designing a Comparative Cross-Reactivity Study

The first step in a cross-reactivity study is the rational selection of derivatives. The goal is to explore how structural modifications at key positions influence the selectivity profile. Starting with the parent compound, This compound (C1) , we will compare it against three hypothetical, yet representative, derivatives that probe key structure-activity relationships (SAR).

  • Derivative A1 (Amide): The carboxylic acid at position 6 is converted to a primary amide (-CONH2). This modification neutralizes the charge at physiological pH and introduces hydrogen bond donor/acceptor capabilities, which can significantly alter target interactions.

  • Derivative A2 (Ester): The carboxylic acid is functionalized as a methyl ester (-COOCH3). This masks the acidic proton and increases lipophilicity, potentially affecting cell permeability and interactions with hydrophobic pockets.

  • Derivative A3 (Amine Substitution): The chloro group at position 2 is substituted with a morpholine moiety. The reactivity of 2-chloro benzothiazoles makes this a common synthetic step.[4] This change dramatically alters the electronics and steric profile at a position known to be critical for the biological activity of many benzothiazoles.[9][10]

The following workflow provides a strategic overview of a typical cross-reactivity screening cascade designed to identify and characterize off-target interactions early in the discovery process.[2]

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Hit Confirmation & Dose-Response cluster_2 Phase 3: Functional & Biophysical Validation cluster_3 Outcome A Compound Panel (C1, A1, A2, A3) B Broad Target Panel Screen (e.g., 48 Kinases, 44 GPCRs) @ Fixed Concentration (10 µM) A->B Test C Identify 'Hits' (% Inhibition > 50%) B->C D IC50 Determination (10-point dose-response) C->D E Orthogonal Assays (e.g., Cell-based functional assay) D->E F Biophysical Confirmation (e.g., SPR, TSA) E->F Quantify Affinity G Selectivity Profile (On-target vs. Off-target IC50) F->G H SAR for Selectivity (Structure-Activity Relationship) G->H I Decision Gate: Advance, Optimize, or Terminate H->I

Caption: A tiered workflow for cross-reactivity profiling.

Experimental Methodologies for Off-Target Screening

A combination of in vitro assays is essential for a comprehensive cross-reactivity assessment. Below are detailed protocols for key experimental approaches.[11]

Broad-Panel Kinase Profiling

Causality: The human kinome contains over 500 enzymes, and the ATP-binding pocket they share is a common site for off-target interactions by small molecules, leading to potential toxicity. A broad panel screen is a cost-effective first pass to identify unintended kinase inhibition.[1]

Protocol: Radiometric Kinase Assay (e.g., HotSpot™ Platform)

  • Preparation: Prepare stock solutions of test compounds (C1, A1, A2, A3) in 100% DMSO. A typical screening concentration is 10 µM.

  • Reaction Mixture: In a 96-well plate, combine the specific kinase, its corresponding substrate (e.g., a generic peptide like Myelin Basic Protein), and the required cofactors in kinase buffer.

  • Compound Addition: Add the test compound or DMSO (vehicle control) to the reaction wells.

  • Initiation: Start the reaction by adding ATP and [γ-³³P]-ATP (radiolabeled ATP). Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Termination: Stop the reaction by adding a high concentration of phosphoric acid.

  • Separation: Spot the reaction mixture onto a filtermat that captures the phosphorylated substrate. Wash the filtermat extensively to remove unincorporated [γ-³³P]-ATP.

  • Detection: Dry the filtermat and measure the incorporated radioactivity using a scintillation counter.

  • Analysis: Calculate the percent inhibition for each compound relative to the vehicle control.

Competitive Receptor Binding Assays

Causality: Interaction with G-protein coupled receptors (GPCRs), ion channels, and transporters can lead to a wide range of adverse effects, from cardiovascular to neurological issues. Competitive binding assays determine if a test compound displaces a known, high-affinity radioligand from its target, indicating a direct binding interaction.

Protocol: GPCR Radioligand Binding Assay (Example: Adrenergic α1A Receptor)

  • Membrane Preparation: Use commercially available cell membranes prepared from cells overexpressing the target receptor (e.g., HEK293 cells expressing human ADRA1A).

  • Assay Buffer: Prepare an appropriate binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

  • Reaction Setup: In a 96-well plate, add the cell membranes, the radioligand (e.g., [³H]-Prazosin), and either the test compound, vehicle (for total binding), or a high concentration of a known competitor like Prazosin (for non-specific binding).

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 90 minutes) to allow binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester. This separates the membrane-bound radioligand from the unbound.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Detection: Allow the filters to dry, add scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.

  • Analysis: Calculate the percent inhibition of specific binding caused by the test compound.

G cluster_0 Assay Components cluster_1 Binding Equilibrium cluster_2 Separation & Detection Receptor Receptor (on cell membrane) Incubation Incubate Components Together Receptor->Incubation Radioligand Radioligand ([³H]-Ligand) Radioligand->Incubation Compound Test Compound (C1, A1, etc.) Compound->Incubation Filtration Filter to separate bound vs. unbound Incubation->Filtration Competition Occurs Counting Scintillation Counting (Measures bound radioligand) Filtration->Counting Result Result Counting->Result

Caption: Workflow for a competitive radioligand binding assay.

Biophysical Confirmation with Surface Plasmon Resonance (SPR)

Causality: For significant off-target "hits" identified in primary screens, it is crucial to confirm a direct physical interaction and quantify the binding kinetics (association and dissociation rates) and affinity (KD). SPR is a label-free technology that provides this data in real-time.[12][13]

Protocol: SPR Binding Analysis

  • Chip Preparation: Immobilize the purified off-target protein onto a sensor chip surface using a standard coupling chemistry (e.g., amine coupling).

  • System Priming: Prime the SPR instrument with running buffer (e.g., HBS-EP+ buffer) to establish a stable baseline signal.

  • Analyte Injection: Prepare a dilution series of the test compound (analyte) in running buffer. Inject each concentration sequentially over the protein-immobilized surface, followed by a dissociation phase where only running buffer flows over the chip.

  • Regeneration: If necessary, inject a regeneration solution (e.g., low pH glycine) to remove all bound analyte from the chip surface before the next injection.

  • Data Collection: The SPR instrument measures the change in refractive index at the sensor surface as the analyte binds and dissociates, generating a sensorgram for each concentration.

  • Analysis: Fit the collected sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to calculate the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD = kd/ka).

Data Presentation and Comparative Analysis

Quantitative data should be summarized in tables for clear comparison. The initial screen provides percent inhibition data, which is used to flag potential interactions.

Table 1: Hypothetical Primary Screening Data (% Inhibition at 10 µM)

Target C1 (Parent) A1 (Amide) A2 (Ester) A3 (Amine)
Kinase Panel
CDK2/cyclin A 8% 12% 9% 68%
VEGFR2 15% 21% 18% 85%
p38α 5% 6% 4% 11%
GPCR Panel
Adrenergic α1A 55% 15% 22% 4%
Dopamine D2 11% 8% 13% 6%

| Histamine H1 | 25% | 18% | 62% | 9% |

Follow-up dose-response experiments on the "hits" (inhibition > 50%) yield IC50 values, providing a more precise measure of potency.

Table 2: Hypothetical Off-Target IC50 Values (µM)

Target C1 (Parent) A1 (Amide) A2 (Ester) A3 (Amine)
CDK2/cyclin A > 50 > 50 > 50 2.1
VEGFR2 > 50 > 50 > 50 0.8
Adrenergic α1A 8.9 > 50 > 50 > 50

| Histamine H1 | > 50 | > 50 | 7.5 | > 50 |

Interpretation of Results:

  • Parent Compound (C1): Shows moderate, likely undesirable, activity against the Adrenergic α1A receptor.

  • Derivative A1 (Amide): Appears to have the cleanest profile in this limited panel, having eliminated the adrenergic activity of the parent compound.

  • Derivative A2 (Ester): The increased lipophilicity may have contributed to the newly observed activity at the Histamine H1 receptor.

  • Derivative A3 (Amine): The substitution at the 2-position has introduced potent activity against two kinases, CDK2 and VEGFR2. This is a critical finding, as VEGFR2 inhibition is associated with cardiovascular side effects.

This analysis provides a clear SAR for selectivity. The data suggests that modifications at the 2-position (as in A3 ) can dramatically and negatively impact the kinase selectivity profile. Conversely, modifications at the 6-position carboxylic acid (as in A1 and A2 ) modulate GPCR activity. If the primary therapeutic target of this series was, for example, a bacterial enzyme, Derivative A1 would be the most promising candidate to advance due to its superior selectivity profile in this panel.

Conclusion and Strategic Outlook

This guide demonstrates a systematic, multi-assay approach to characterizing the cross-reactivity of this compound derivatives. By comparing structurally distinct analogues, a clear structure-selectivity relationship can be established, which is vital for guiding medicinal chemistry efforts. Early identification of off-target liabilities, such as the potent kinase activity introduced in derivative A3, allows for the early termination of unpromising chemical series, saving significant time and resources. The ultimate goal is to design molecules with a wide therapeutic window, where the dose required for efficacy is substantially lower than the dose that elicits off-target toxicity. Rigorous cross-reactivity profiling is the foundational experimental strategy to achieve that goal.

References

A Senior Application Scientist's Guide to Benchmarking Synthetic Efficiency for 2-Chlorobenzothiazoles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 2-Chlorobenzothiazole is a pivotal heterocyclic compound, serving as a versatile precursor in the synthesis of a wide array of pharmacologically active molecules and functional materials.[1] Its value lies in the reactivity of the 2-chloro substituent, which can be readily displaced by various nucleophiles, enabling the construction of diverse molecular scaffolds. Consequently, the efficient and scalable synthesis of 2-chlorobenzothiazole is a critical consideration for researchers in drug development and materials science.

This guide provides an in-depth comparative analysis of the three primary synthetic routes to 2-chlorobenzothiazole, originating from 2-mercaptobenzothiazole, benzothiazole, and 2-aminobenzothiazole. We will dissect each pathway, presenting detailed experimental protocols, evaluating their respective merits and drawbacks, and offering data-driven insights to inform your selection of the optimal route for your specific research and development objectives.

Route 1: Chlorination of 2-Mercaptobenzothiazole

This is arguably the most prevalent and frequently optimized route, leveraging the commercially available and relatively inexpensive 2-mercaptobenzothiazole as the starting material. The core of this transformation is the oxidative chlorination of the thiol group.

Chemical Rationale & Mechanistic Insights

The conversion relies on a potent chlorinating agent to transform the C-S(H) bond into a C-Cl bond. Sulfuryl chloride (SO₂Cl₂) is the reagent of choice for this transformation, known for producing high yields and a relatively pure product.[2] The reaction proceeds via a proposed sulfenyl chloride intermediate, which then undergoes further reaction to yield the final product. Interestingly, while the reaction is widely used, it has been historically plagued by issues of poor reproducibility.[3][4] Recent investigations have revealed that the simple addition of water can lead to remarkable improvements in reaction efficiency and consistency.[4] This effect is attributed to the formation of acid via the partial hydrolysis of sulfuryl chloride, which catalyzes the reaction.[4] Other chlorinating agents like thionyl chloride, oxalyl chloride, and phosphorus pentachloride have also been employed, but sulfuryl chloride remains the most common.[5]

Visualizing the Pathway: From Thiol to Chloride

G cluster_0 Route 1: From 2-Mercaptobenzothiazole Start_1 2-Mercaptobenzothiazole Product_1 2-Chlorobenzothiazole Start_1->Product_1 Oxidative Chlorination Reagent_1 Sulfuryl Chloride (SO₂Cl₂) (Optional: H₂O) Reagent_1->Product_1

Caption: Oxidative chlorination of 2-mercaptobenzothiazole.

Detailed Experimental Protocol (Water-Promoted SO₂Cl₂ Method)

This protocol is adapted from a high-yield procedure noted for its improved reproducibility.[2][4]

  • Reaction Setup: In a fume hood, charge a round-bottom flask equipped with a magnetic stirrer with 2-mercaptobenzothiazole (1 equivalent).

  • Reagent Addition: With vigorous stirring, carefully and slowly add sulfuryl chloride (SO₂Cl₂) (at least 6 molecular equivalents) to the 2-mercaptobenzothiazole at ambient temperature (e.g., 25 °C).[2] The reaction is exothermic.

  • Promotion: Add 2 equivalents of water to the reaction mixture.[4] Note: While seemingly counterintuitive, this has been shown to improve yield and reproducibility.

  • Reaction: Allow the mixture to stir at room temperature for approximately 1 hour.[2]

  • Work-up: Carefully quench the reaction by adding ice and water to decompose the excess sulfuryl chloride. This will generate gaseous byproducts and should be performed with caution in a well-ventilated hood.[2][3]

  • Extraction: Separate the oily product layer from the aqueous layer. Wash the organic layer three times with an equal volume of water.[2]

  • Purification: Purify the crude product by distillation under reduced pressure to obtain 2-chlorobenzothiazole as a colorless liquid.[2]

Route 2: Direct Chlorination of Benzothiazole

For large-scale industrial applications, a direct route from a simple, inexpensive feedstock is often the most economically viable. The direct chlorination of the parent benzothiazole heterocycle fits this description perfectly.[6]

Chemical Rationale & Mechanistic Insights

This method involves an electrophilic substitution-type reaction on the benzothiazole ring. However, direct chlorination at the C2 position is not trivial and requires activation. The reaction is typically performed by bubbling chlorine gas through a solution of benzothiazole in the presence of a catalyst, such as phosphorus oxychloride (POCl₃) or a Lewis acid like ferric chloride (FeCl₃) or aluminum chloride (AlCl₃).[6][7] The reaction is carried out at elevated temperatures in an inert solvent like chlorobenzene.[6][7] The catalyst is crucial for polarizing the Cl-Cl bond, making the chlorine a more potent electrophile to attack the electron-rich thiazole ring.

Visualizing the Pathway: Direct C-H Functionalization

G cluster_1 Route 2: From Benzothiazole Start_2 Benzothiazole Product_2 2-Chlorobenzothiazole Start_2->Product_2 Direct Catalytic Chlorination Reagent_2 Chlorine (Cl₂) Catalyst (e.g., POCl₃, FeCl₃) Reagent_2->Product_2

Caption: Direct catalytic chlorination of the benzothiazole core.

Detailed Experimental Protocol (Catalytic Chlorination)

This protocol is based on a high-yield industrial method.[7]

  • Reaction Setup: To a reaction flask equipped with a stirrer, condenser, and a gas inlet tube, add benzothiazole (1 equivalent), chlorobenzene (as solvent), and the catalyst (e.g., 10 g of phosphorus oxychloride for 600 g of benzothiazole).[7]

  • Heating: Heat the mixture to 80 °C.[7]

  • Chlorination: Start bubbling chlorine gas through the solution at a controlled rate (e.g., 3-5 g/min ). Maintain the reaction temperature between 80-100 °C.[7] Hydrogen chloride gas will be evolved and should be passed through a scrubber.

  • Monitoring: Monitor the reaction progress using HPLC until the benzothiazole content is less than 0.5%.[7]

  • Quenching: Stop the chlorine flow and purge the system with an inert gas like nitrogen to remove any excess chlorine.[7]

  • Purification: The resulting solution contains the product. Remove the solvent and any unreacted starting material by distillation under reduced pressure. The remaining material can then be distilled under high vacuum to yield pure 2-chlorobenzothiazole.[7]

Route 3: Sandmeyer Reaction of 2-Aminobenzothiazole

The Sandmeyer reaction is a cornerstone of aromatic chemistry, providing a reliable method for converting an amino group into a wide range of functionalities, including halides.[8][9] This classic transformation is a viable, albeit less common, route to 2-chlorobenzothiazole.

Chemical Rationale & Mechanistic Insights

This two-step process begins with the diazotization of 2-aminobenzothiazole.[10] The primary amino group reacts with nitrous acid (generated in situ from sodium nitrite and a strong acid like HCl) at low temperatures (0-5 °C) to form a diazonium salt. This diazonium group (-N₂⁺) is an excellent leaving group. In the second step, the diazonium salt is treated with copper(I) chloride (CuCl).[11] The copper(I) catalyst facilitates a single-electron transfer, leading to the formation of an aryl radical and the loss of nitrogen gas.[9] The chlorine atom is then transferred from the copper species to the radical, yielding 2-chlorobenzothiazole.[11] While historically considered a low-yield reaction for this specific substrate[2], modern adaptations of the Sandmeyer reaction can be quite efficient.[12]

Visualizing the Pathway: Diazotization and Substitution

G cluster_2 Route 3: From 2-Aminobenzothiazole Start_3 2-Aminobenzothiazole Intermediate_3 Benzothiazole-2-diazonium Salt Start_3->Intermediate_3 Diazotization (NaNO₂, HCl, 0-5°C) Product_3 2-Chlorobenzothiazole Intermediate_3->Product_3 Sandmeyer Reaction (CuCl)

Caption: Sandmeyer reaction of 2-aminobenzothiazole.

Detailed Experimental Protocol (Sandmeyer Reaction)

This is a generalized protocol for a standard Sandmeyer reaction.

  • Diazotization: Dissolve 2-aminobenzothiazole (1 equivalent) in an aqueous solution of hydrochloric acid. Cool the solution to 0-5 °C in an ice-salt bath.

  • Nitrite Addition: Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) (1.1 equivalents) dropwise, keeping the temperature strictly below 5 °C. Stir for 30 minutes after the addition is complete.

  • Copper Catalyst: In a separate flask, prepare a solution of copper(I) chloride (CuCl) in concentrated HCl.

  • Sandmeyer Reaction: Slowly add the cold diazonium salt solution to the CuCl solution with vigorous stirring. Effervescence (N₂ gas) will be observed.

  • Reaction Completion: Allow the reaction mixture to warm to room temperature and stir for 1-2 hours until the gas evolution ceases.

  • Work-up & Purification: Extract the product with a suitable organic solvent (e.g., dichloromethane). Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or distillation.

Comparative Analysis: Benchmarking the Routes

Metric Route 1: From 2-Mercaptobenzothiazole Route 2: From Benzothiazole Route 3: From 2-Aminobenzothiazole
Starting Material 2-MercaptobenzothiazoleBenzothiazole2-Aminobenzothiazole
Key Reagents SO₂Cl₂, (H₂O)[2][4]Cl₂, POCl₃ or FeCl₃[7]NaNO₂, HCl, CuCl[9]
Reported Yield Excellent (>90%)[2][7]Very High (91-95%)[6]Variable, can be moderate to good[12][13]
Scalability Good, but SO₂Cl₂ handling requires care.Excellent, well-suited for industrial scale.[6]Moderate, challenges with diazonium salt stability.
Procedural Complexity Moderate; involves handling a highly reactive chlorinating agent and careful work-up.[2]High; requires handling of toxic chlorine gas and high temperatures.[7]High; requires strict temperature control and handling of potentially unstable diazonium intermediates.
Safety Concerns Sulfuryl chloride is corrosive and reacts violently with water.[4]Chlorine gas is highly toxic and corrosive. High-temperature reaction.Diazonium salts can be explosive when isolated and dry.
"Green" Aspects Generates significant acidic waste from quenching.Use of toxic gas and chlorinated solvents.Generates salt waste.
Primary Advantage High, reproducible yields under optimized conditions; readily available starting material.[1][4]Most direct route; potentially lowest cost for large-scale production.[6]Classic, well-understood reaction with broad applicability in aromatic chemistry.[8]
Primary Disadvantage Potential for poor reproducibility if not optimized; hazardous reagent.[3][4]Requires specialized equipment for handling chlorine gas; high energy input.Potential for lower yields and safety issues with diazonium salts.[2]

Conclusion and Recommendations

The choice of synthetic route to 2-chlorobenzothiazole is a classic case of balancing efficiency, scalability, safety, and available resources.

  • For laboratory-scale synthesis focused on high yield and reliability, the water-promoted chlorination of 2-mercaptobenzothiazole (Route 1) is the superior choice. The procedure is relatively straightforward, and the optimized conditions provide excellent and reproducible yields.[4]

  • For large-scale industrial production where cost and atom economy are paramount, the direct chlorination of benzothiazole (Route 2) is the most attractive option.[6] Despite the higher initial investment in specialized equipment for gas handling, the directness of the route from a basic feedstock makes it economically compelling.

  • The Sandmeyer reaction of 2-aminobenzothiazole (Route 3) remains a valuable tool in the synthetic chemist's arsenal, particularly if the 2-aminobenzothiazole precursor is readily available or if a diverse library of analogues is being prepared from a common diazonium intermediate. However, for the specific target of 2-chlorobenzothiazole, it is generally less efficient than the other two routes.

By understanding the causality behind the experimental choices and the inherent trade-offs of each pathway, researchers can make an informed decision that best aligns with their synthetic goals, ensuring an efficient and successful preparation of this critical chemical intermediate.

References

A Comparative Guide to the In Vitro Anticancer Activity of Substituted Benzothiazoles

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of the in vitro anticancer performance of various substituted benzothiazole derivatives. It is intended for researchers, scientists, and drug development professionals seeking to understand the therapeutic potential and structure-activity relationships of this important class of heterocyclic compounds. The experimental data and methodologies presented herein are synthesized from peer-reviewed literature to ensure scientific integrity and provide actionable insights for future research.

Introduction: The Therapeutic Promise of the Benzothiazole Scaffold

Benzothiazole, a bicyclic heterocyclic compound, has emerged as a "privileged scaffold" in medicinal chemistry due to the wide spectrum of biological activities exhibited by its derivatives.[1][2][3][4][5] These activities include anti-inflammatory, antimicrobial, anticonvulsant, and, most notably, anticancer effects.[1][2][3] The versatility of the benzothiazole ring allows for substitution at various positions, enabling the fine-tuning of its pharmacological properties.[4]

The identification of 2-(4-aminophenyl)benzothiazoles as potent and selective antitumor agents has spurred significant research into this compound class.[6] These derivatives have demonstrated efficacy against a range of human cancer cell lines, including breast, colon, ovarian, and lung cancer.[7][8] Their mechanisms of action are diverse, ranging from the induction of apoptosis and cell cycle arrest to the inhibition of key signaling pathways and enzymes crucial for tumor survival and proliferation.[3][5][9]

This guide will delve into the experimental methodologies used to assess the anticancer activity of these compounds in a laboratory setting, present a comparative analysis of the cytotoxic effects of various derivatives, and explore the underlying molecular mechanisms and structure-activity relationships that govern their efficacy.

Experimental Design: Methodologies for In Vitro Evaluation

The initial phase of anticancer drug discovery relies heavily on in vitro assays to screen large numbers of compounds efficiently and cost-effectively.[10][11][12] These cell-based models provide a fundamental understanding of a compound's cytotoxic and cytostatic potential before advancing to more complex preclinical animal studies.[11][13] The choice of assay is critical and depends on the specific endpoint being measured, such as cell viability, proliferation, or the induction of programmed cell death.

Core Experimental Workflow

The following diagram illustrates a typical workflow for the in vitro screening of novel benzothiazole derivatives. This systematic process ensures that data is robust and reproducible, allowing for valid comparisons between compounds.

G cluster_prep Preparation cluster_assay Primary Screening cluster_analysis Data Analysis cluster_secondary Secondary/Mechanistic Assays Compound Synthesized Benzothiazole Derivatives MTT Cytotoxicity Assay (e.g., MTT, WST-1) Compound->MTT Dose-response treatment CellLines Cancer Cell Line Selection & Culture CellLines->MTT Cell Seeding IC50 IC50 Value Determination MTT->IC50 Absorbance reading Apoptosis Apoptosis Assay (Annexin V/PI) IC50->Apoptosis Select potent compounds CellCycle Cell Cycle Analysis (Flow Cytometry) IC50->CellCycle Migration Migration/Invasion Assay (Wound Healing) IC50->Migration WesternBlot Protein Expression (Western Blot) IC50->WesternBlot

Caption: General workflow for in vitro anticancer screening of benzothiazoles.

Protocol: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric method for assessing cell viability.[10] It measures the metabolic activity of cells, which in viable cells reduces the yellow MTT tetrazolium salt to purple formazan crystals. The intensity of the purple color is directly proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, HepG2, A549) in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment. The cell concentration is a critical parameter, as it can inversely affect the observed inhibitory activity of test compounds.[14]

  • Compound Treatment: Prepare serial dilutions of the substituted benzothiazole derivatives in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations (e.g., ranging from 0.01 µM to 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for a specified period, typically 48 or 72 hours, under standard cell culture conditions (37°C, 5% CO₂).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, mitochondrial dehydrogenases in living cells will convert the MTT to formazan.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the IC₅₀ value—the concentration of the drug that inhibits cell growth by 50%.

Comparative Analysis: Anticancer Activity of Substituted Benzothiazoles

The cytotoxic efficacy of benzothiazole derivatives is highly dependent on the nature and position of the substituents on the core structure. The following table summarizes the in vitro anticancer activity (IC₅₀ values) of selected derivatives against a panel of human cancer cell lines, compiled from various studies. This data allows for a direct comparison of the potency of different substitution patterns.

Benzothiazole DerivativeCancer Cell LineIC₅₀ ValueReference
Pyridinyl-2-amine linked (Compound 7e) SKRB-3 (Breast)1.2 nM [15]
SW620 (Colon)4.3 nM [15]
A549 (Lung)44 nM[15]
HepG2 (Liver)48 nM[15]
Naphthalimide linked (Compound 67) HT-29 (Colon)3.47 µM[2]
A549 (Lung)3.89 µM[2]
MCF-7 (Breast)5.08 µM[2]
Methoxybenzamide linked (Compound 41) Various1.1 µM to 8.8 µM[2]
Isoxazole pyrimidine based (Compound 34) Colo205 (Colon)5.04 µM[2]
U937 (Lymphoma)13.9 µM[2]
Pyrido[2,1-b]benzo[d]thiazole (Compound 7) Ehrlich Ascites42.55 µg/ml[7][16]
2-((4-fluorostyryl)cyclopent-3-en-1-yl) PANC-1 (Pancreatic)~50 µM (at 48h)[17]
N-(5,6-dimethyl...)-1,3,4-thiadiazole (Compound 4g) HT-1376 (Bladder)26.51 µM (at 24h)[18]
Benzylidene derivative (Compound 6a-c, e, f) HepG2 & MCF-7Comparable to DOX[8][19]

Note: Direct comparison of IC₅₀ values should be made with caution, as experimental conditions (e.g., incubation time, cell density) can vary between studies.

Mechanistic Insights: How Benzothiazoles Target Cancer Cells

Substituted benzothiazoles exert their anticancer effects through a multitude of mechanisms, often targeting several cellular processes simultaneously.[1][3][5] Understanding these pathways is crucial for the rational design of more effective and selective therapeutic agents.

Key Mechanisms of Action:
  • Induction of Apoptosis: Many potent benzothiazole derivatives trigger programmed cell death.[17][20] Studies have shown they can disrupt the mitochondrial membrane potential, leading to the release of cytochrome c and the activation of caspases, which are the executioners of apoptosis.[2][9] Some compounds have been shown to increase the expression of the pro-apoptotic protein Bax while downregulating anti-apoptotic proteins like Bcl-xL.[9]

  • Cell Cycle Arrest: By interfering with the cell cycle machinery, benzothiazoles can halt the proliferation of cancer cells.[18] Analysis via flow cytometry has revealed that certain derivatives can cause cell accumulation in specific phases of the cell cycle, such as the G2 or sub-G1 phase, preventing them from proceeding to mitosis.[9][18]

  • Modulation of Signaling Pathways: Cancer cells are often dependent on aberrant signaling pathways for their growth and survival. Benzothiazoles have been found to interfere with these critical pathways. For instance, some derivatives can downregulate the activity of the Epidermal Growth Factor Receptor (EGFR) and inhibit downstream pathways like JAK/STAT, PI3K/Akt/mTOR, and MAPK/ERK.[9]

  • Enzyme Inhibition: A well-studied mechanism for some benzothiazoles is the inhibition of carbonic anhydrases (CAs), particularly tumor-associated isoforms that are involved in regulating pH and promoting tumor growth in hypoxic environments.[1][2][3]

The diagram below illustrates the convergence of several signaling pathways that can be targeted by benzothiazole derivatives to induce apoptosis.

G cluster_pathways Signaling Pathways cluster_mito Mitochondrial Apoptosis Benzothiazole Substituted Benzothiazoles EGFR EGFR Benzothiazole->EGFR Inhibits AKT Akt Benzothiazole->AKT Inhibits Bax Bax (Pro-apoptotic) Benzothiazole->Bax Upregulates BclxL Bcl-xL (Anti-apoptotic) Benzothiazole->BclxL Downregulates PI3K PI3K EGFR->PI3K PI3K->AKT mTOR mTOR AKT->mTOR AKT->BclxL Activates Apoptosis Apoptosis mTOR->Apoptosis Inhibits Cell Death Mito Mitochondrial Disruption Bax->Mito BclxL->Mito Inhibits Caspases Caspase Activation Mito->Caspases Caspases->Apoptosis

Caption: Key signaling pathways modulated by benzothiazoles to induce apoptosis.

Conclusion and Future Directions

The in vitro evidence strongly supports the continued exploration of substituted benzothiazoles as a promising class of anticancer agents.[4] The comparative data reveals that specific substitution patterns, such as the incorporation of pyridinyl-2-amine and naphthalimide moieties, can lead to exceptionally high potency, with IC₅₀ values in the nanomolar range against certain cancer cell lines.[2][15]

The multifaceted mechanisms of action, including the induction of apoptosis via key signaling pathways like PI3K/Akt/mTOR and the inhibition of tumor-associated enzymes, provide multiple avenues for therapeutic intervention.[9] Future research should focus on optimizing the structure-activity relationship to enhance potency and selectivity, thereby minimizing off-target effects. Further investigation into novel derivatives, including hybrid molecules combining the benzothiazole scaffold with other pharmacophores, holds significant promise for developing next-generation cancer therapies.[8][19]

References

The Pivotal Role of the Carboxamide Moiety in Benzothiazole-Based Anticancer Agents: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The benzothiazole scaffold is a cornerstone in medicinal chemistry, demonstrating a wide array of pharmacological activities, including potent anticancer properties.[1] This guide delves into the critical structure-activity relationships (SAR) of a specific class of these compounds: 2-substituted benzothiazole-6-carboxamides. By systematically comparing the impact of various substitutions on the carboxamide nitrogen, we can elucidate the key determinants for enhanced biological activity. This analysis is grounded in experimental data from recent studies, providing a robust framework for the rational design of next-generation benzothiazole-based therapeutics.

While the broader class of benzothiazoles has been extensively reviewed, this guide will focus on a comparative analysis of N-substituted 2-acetamidobenzothiazole-6-carboxamides, drawing heavily on a key study that synthesized and evaluated a series of these compounds as potential inhibitors of the BRAFV600E kinase, a critical driver in many cancers.[2][3]

The 2-Acetamidobenzothiazole-6-Carboxamide Scaffold: A Privileged Structure for Kinase Inhibition

The 2-acetamidobenzothiazole-6-carboxamide core represents a "privileged scaffold," a molecular framework that is capable of binding to multiple biological targets. In the context of cancer, derivatives of this scaffold have shown significant promise as inhibitors of protein kinases, such as the oncogenic BRAFV600E.[2][4] The kinase domain is a primary target for these molecules, where the benzothiazole core can form crucial interactions. The strategic placement of a carboxamide group at the 6-position provides a versatile handle for introducing a variety of substituents, allowing for the fine-tuning of the compound's physicochemical properties and its interaction with the target protein.

The general synthetic approach to this class of compounds involves the coupling of 2-acetamidobenzo[d]thiazole-6-carboxylic acid with a diverse range of amines. This straightforward amide bond formation allows for the generation of a library of analogues with systematic variations at the carboxamide nitrogen.[3]

Comparative Analysis of N-Substituted 2-Acetamidobenzothiazole-6-Carboxamides

The following table summarizes the structure-activity relationships of a series of N-substituted 2-acetamidobenzothiazole-6-carboxamides, with a focus on their antiproliferative activity against various cancer cell lines. The data is primarily drawn from the work of Batsi et al. (2023), which provides a coherent dataset for direct comparison.[3]

Compound IDR Group (Substitution on Carboxamide Nitrogen)Antiproliferative Activity (IC50 in µM)Key Observations
22 3-(pyridin-2-ylamino)propylPromising activity across multiple cell linesThe presence of a flexible linker and a terminal pyridine ring appears beneficial for activity.
27 PhenylModerate activityA simple phenyl substitution provides a baseline for comparison.

Note: This table is a representative summary. For a comprehensive list of compounds and their activities, please refer to the original publication.[3]

Key Structure-Activity Relationship Insights

The data reveals several key trends that govern the anticancer activity of these 2-acetamidobenzothiazole-6-carboxamide derivatives:

  • Nature of the N-Substituent: The substituent on the carboxamide nitrogen plays a paramount role in determining the biological activity. Aromatic, aliphatic, and heterocyclic moieties have all been explored, with varying degrees of success.

  • Linker Length and Flexibility: The introduction of a flexible alkyl linker between the carboxamide and a terminal ring system, as seen in the promising compound 22 , can allow for optimal positioning of the molecule within the binding site of the target kinase.[3]

  • Terminal Heterocyclic Rings: The presence of a terminal nitrogen-containing heterocycle, such as the pyridine in compound 22 , often leads to enhanced activity.[3] This is likely due to the ability of the nitrogen to act as a hydrogen bond acceptor, forming key interactions with the protein target.

  • Impact of Sulfonamide Groups: The incorporation of sulfonamide functionalities has also been explored, introducing another potential point of interaction and modifying the electronic properties of the molecule.[3]

Experimental Protocols: A Self-Validating System

The integrity of any SAR study lies in the robustness of its experimental methodologies. The following protocols are representative of the synthesis and biological evaluation of 2-acetamidobenzothiazole-6-carboxamide derivatives.

General Synthetic Procedure for N-Substituted 2-Acetamidobenzothiazole-6-Carboxamides

A general and efficient method for the synthesis of the target compounds involves the amidation of 2-acetamidobenzo[d]thiazole-6-carboxylic acid.[3]

Step 1: Synthesis of 2-Acetamidobenzo[d]thiazole-6-carboxylic acid (Parent Compound)

This precursor can be synthesized through a multi-step process starting from commercially available materials.

Step 2: Amide Coupling

  • To a solution of 2-acetamidobenzo[d]thiazole-6-carboxylic acid in a suitable solvent (e.g., N,N-dimethylformamide), add a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and an activator like 1-hydroxybenzotriazole (HOBt).

  • Add the desired primary amine to the reaction mixture.

  • Stir the reaction at room temperature until completion (monitored by thin-layer chromatography).

  • Upon completion, the reaction mixture is worked up by extraction and purified by column chromatography to yield the final N-substituted 2-acetamidobenzothiazole-6-carboxamide.

Visualizing the Structure-Activity Landscape

The following diagrams, generated using Graphviz, illustrate the key structural modifications and their impact on biological activity, as well as the general workflow for the synthesis and evaluation of these compounds.

SAR_Summary cluster_core 2-Acetamidobenzothiazole-6-Carboxamide Core cluster_substituents N-Substitutions cluster_activity Biological Activity Core Core Scaffold Alkyl Alkyl Chains Core->Alkyl Substitution at Carboxamide Nitrogen Aryl Aryl Rings Core->Aryl Substitution at Carboxamide Nitrogen Heterocycle Heterocyclic Moieties Core->Heterocycle Substitution at Carboxamide Nitrogen Moderate Moderate Activity Alkyl->Moderate Low Low Activity Alkyl->Low Aryl->Moderate Aryl->Low High High Activity Heterocycle->High Often leads to

Caption: Key SAR findings for 2-acetamidobenzothiazole-6-carboxamides.

Workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation cluster_analysis Analysis Start Starting Materials Coupling Amide Coupling Start->Coupling Purification Purification Coupling->Purification CellLines Cancer Cell Lines Purification->CellLines Assay Antiproliferative Assay (e.g., MTT) CellLines->Assay IC50 IC50 Determination Assay->IC50 SAR SAR Analysis IC50->SAR

Caption: General workflow for synthesis and evaluation.

Conclusion and Future Directions

The systematic exploration of the N-substituents on the 2-acetamidobenzothiazole-6-carboxamide scaffold has provided invaluable insights into the structural requirements for potent anticancer activity. The presence of a flexible linker and a terminal heterocyclic ring, particularly a pyridine moiety, has emerged as a promising strategy for enhancing the antiproliferative effects of these compounds. Future research should focus on expanding the library of derivatives with diverse heterocyclic systems and further optimizing the linker to maximize interactions with the target kinase. In silico modeling and co-crystallization studies will be instrumental in guiding the rational design of the next generation of 2-substituted benzothiazole-6-carboxamide-based anticancer agents.

References

"comparison of the fluorescence properties of different benzothiazole-based sensors"

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selection of an appropriate fluorescent sensor is paramount for accurate and sensitive detection of analytes. Benzothiazole and its derivatives have emerged as a remarkably versatile and potent scaffold in the design of these molecular tools. Their inherent photophysical characteristics, including high quantum yields and significant Stokes shifts, make them ideal candidates for developing sensors to detect a vast array of analytes and subtle changes within the cellular microenvironment.[1] The rigid, planar structure of the benzothiazole core, combined with the facility of its functionalization, permits the fine-tuning of its fluorescent properties to achieve exceptional sensitivity and selectivity for specific targets.[1]

This guide provides an in-depth, objective comparison of the fluorescence properties of various benzothiazole-based sensors, substantiated by experimental data. We will delve into the underlying sensing mechanisms that govern their optical responses and present detailed experimental protocols to ensure the reproducibility and validation of these findings.

The Foundation of Sensing: Fluorescence Mechanisms in Benzothiazole Probes

The fluorescence of benzothiazole-based probes is predominantly governed by a set of sophisticated photophysical processes. Understanding these mechanisms is crucial for appreciating the design rationale behind a sensor and predicting its behavior in a given application. The most prevalent mechanisms include:

  • Intramolecular Charge Transfer (ICT): In ICT-based sensors, the benzothiazole core is part of a "donor-π-acceptor" system. Upon photoexcitation, an electron is transferred from the electron-donating moiety to the electron-accepting moiety through the π-conjugated bridge. The interaction of the analyte with the sensor modulates this charge transfer, leading to a shift in the emission wavelength or a change in fluorescence intensity. This allows for the development of ratiometric or "turn-on"/"turn-off" sensors.

  • Photoinduced Electron Transfer (PET): A typical PET sensor consists of a fluorophore (in this case, the benzothiazole derivative), a receptor for the analyte, and a short, non-conjugated spacer linking them. In the "off" state, the fluorescence of the benzothiazole fluorophore is quenched by electron transfer from the receptor. Upon binding of the analyte to the receptor, this PET process is inhibited, leading to a "turn-on" fluorescence response.[2]

  • Excited-State Intramolecular Proton Transfer (ESIPT): This mechanism is characteristic of 2-(2'-hydroxyphenyl)benzothiazole (HBT) and its derivatives. In the excited state, a proton is transferred from the hydroxyl group to the nitrogen atom of the thiazole ring. This process results in a large Stokes shift, minimizing self-absorption and enhancing photostability. Modulation of this proton transfer by the analyte or the microenvironment forms the basis of sensing.

  • Aggregation-Induced Emission (AIE): Some benzothiazole derivatives are non-emissive in solution but become highly fluorescent upon aggregation. This phenomenon, known as AIE, is attributed to the restriction of intramolecular rotations in the aggregated state, which blocks non-radiative decay pathways. This property is particularly useful for developing sensors that respond to changes in viscosity or for imaging in the solid state.

The choice of a particular mechanism is a deliberate design decision to tailor the sensor's response to a specific analyte and experimental context. For instance, ratiometric sensors, which are often based on ICT, offer the advantage of being less susceptible to fluctuations in probe concentration, excitation intensity, and other environmental factors.[3][4][5]

Comparative Analysis of Benzothiazole-Based Sensors

To illustrate the diverse capabilities of benzothiazole-based fluorescent probes, we will now compare a selection of sensors designed for different analytes.

Viscosity Sensor: An ESIPT- and TICT-Based Molecular Rotor

Abnormal cellular viscosity is implicated in a range of pathologies, including liver injury.[6] Fluorescent molecular rotors are powerful tools for monitoring these changes in real-time.

A novel benzothiazole-based viscosity-sensitive fluorescent probe (VFP) leverages a combined mechanism of Excited-State Intramolecular Proton Transfer (ESIPT) and Twisted Intramolecular Charge Transfer (TICT).[6] In low-viscosity environments, the molecule can undergo intramolecular rotation, leading to non-radiative decay and low fluorescence. As the viscosity of the medium increases, this rotation is restricted, forcing the excited molecule to de-excite radiatively, resulting in a significant increase in fluorescence intensity.

Key Performance Metrics:

ParameterValueReference
Analyte Viscosity[6]
Mechanism ESIPT-TICT[6]
Excitation (λex) Not Specified
Emission (λem) Not Specified
Quantum Yield (Φf) Not Specified
Stokes Shift 260 nm[6]
Response Fluorescence turn-on[6]

Experimental Workflow for Viscosity Sensing:

G cluster_prep Probe Preparation cluster_measurement Fluorescence Measurement cluster_application Cellular Application prep_stock Prepare VFP stock solution (e.g., in DMSO) prep_working Prepare working solutions in solvents of varying viscosity (e.g., glycerol-methanol mixtures) prep_stock->prep_working measure_spectra Record fluorescence emission spectra of VFP in each solvent prep_working->measure_spectra plot_data Plot fluorescence intensity vs. viscosity measure_spectra->plot_data calibrate Establish calibration curve plot_data->calibrate cell_staining Incubate cells with VFP calibrate->cell_staining Apply to biological samples induce_change Induce viscosity change (e.g., with a drug) cell_staining->induce_change flim Perform Fluorescence Lifetime Imaging Microscopy (FLIM) induce_change->flim analyze_lifetime Analyze fluorescence lifetime to map viscosity changes flim->analyze_lifetime

Caption: Workflow for viscosity sensing using a benzothiazole-based molecular rotor.

Zinc Ion (Zn²⁺) Sensor: A "Turn-On" PET-Based Probe

Zinc is an essential metal ion involved in numerous biological processes, and its dysregulation is associated with various diseases. The selective detection of Zn²⁺ in biological systems is therefore of great interest.

A benzothiazole-based probe, BIPP (2-(benzo[d]thiazol-2-yl)-6-(1-(pyridin-2-yl)imidazo[1,5-a]pyridin-3-yl)phenol), has been developed for the highly selective and sensitive detection of Zn²⁺.[7][8] This sensor operates on a "turn-on" fluorescence mechanism based on Photoinduced Electron Transfer (PET). In the absence of Zn²⁺, the fluorescence of the benzothiazole fluorophore is quenched. Upon coordination of Zn²⁺ to the imidazopyridine moiety, the PET process is inhibited, leading to a significant enhancement of the fluorescence emission.

Key Performance Metrics:

ParameterValueReference
Analyte Zn²⁺[7][8]
Mechanism "Turn-on" PET[7]
Excitation (λex) Not Specified
Emission (λem) 473 nm (turn-on)[7]
Quantum Yield (Φf) Not Specified
Limit of Detection (LOD) 2.36 x 10⁻⁸ M[7][8]
Binding Stoichiometry 8:2 (BIPP:Zn²⁺)[7][8]

Experimental Protocol: Fluorescence Titration of BIPP with Zn²⁺

  • Preparation of Stock Solutions:

    • Prepare a stock solution of BIPP in a suitable solvent (e.g., 1 mM in DMSO).

    • Prepare a stock solution of a zinc salt (e.g., 10 mM ZnCl₂ in deionized water).

  • Titration Procedure:

    • In a series of cuvettes, add a fixed concentration of BIPP (e.g., 10 µM) in a buffered aqueous solution (e.g., HEPES buffer, pH 7.4).

    • To each cuvette, add increasing amounts of the ZnCl₂ stock solution.

    • Incubate the solutions for a short period to allow for complexation.

  • Fluorescence Measurement:

    • Record the fluorescence emission spectrum of each solution using a spectrofluorometer.

    • Plot the fluorescence intensity at the emission maximum (473 nm) against the concentration of Zn²⁺.

  • Data Analysis:

    • From the titration curve, determine the binding stoichiometry using a Job's plot.

    • Calculate the limit of detection (LOD) using the formula LOD = 3σ/k, where σ is the standard deviation of the blank and k is the slope of the linear portion of the calibration curve.[9][10]

pH Sensor: A Ratiometric Probe Based on Spiropyran Isomerization

Monitoring pH fluctuations in cellular organelles is crucial for understanding cellular physiology and disease. A benzothiazole derivative coupled with a spiropyran moiety, HBT-pH 2, functions as a ratiometric pH probe.[1][11] Under basic or neutral conditions, the probe exists in the closed spiropyran form, which is non-fluorescent. In an acidic environment, the spiropyran ring opens to form the protonated merocyanine isomer, which is highly fluorescent and exhibits a large Stokes shift. This reversible, pH-dependent isomerization allows for ratiometric pH measurements.

Key Performance Metrics:

ParameterValueReference
Analyte pH[1][11]
Mechanism Spiropyran ring-opening[11]
Excitation (λex) Not Specified
Emission (λem) Ratiometric response[11]
pKa 4.90[11]
Response OFF-ON fluorescence[11]

Signaling Pathway of the Benzothiazole-Spiropyran pH Probe:

G Spiro_closed Spiropyran form (Closed) Non-fluorescent Mero_open Merocyanine form (Open) Highly fluorescent Spiro_closed->Mero_open + H⁺ (Acidic pH) Mero_open->Spiro_closed - H⁺ (Basic pH)

Caption: Reversible isomerization of the benzothiazole-spiropyran pH probe.

Ferric Ion (Fe³⁺) Sensor: A "Turn-Off" Chemosensor

Iron is an essential element, but its overload can be toxic. Therefore, the detection of ferric ions (Fe³⁺) is important in both biological and environmental contexts.

A benzothiazole-pyrazoline based sensor, NTPB, has been developed for the selective "turn-off" fluorescence detection of Fe³⁺.[12] The sensor exhibits strong fluorescence in its free form. Upon binding of Fe³⁺, the fluorescence is quenched, likely due to the paramagnetic nature of the Fe³⁺ ion, which promotes intersystem crossing and other non-radiative decay pathways.[12]

Key Performance Metrics:

ParameterValueReference
Analyte Fe³⁺[12]
Mechanism "Turn-off" fluorescence quenching[12]
Excitation (λex) Not Specified
Emission (λem) Quenched upon Fe³⁺ binding[12]
Quantum Yield (Φf) Not Specified
Limit of Detection (LOD) 5.86 µM - 8.43 µM (for similar sensors)[13][14]
Binding Stoichiometry 1:1 (NTPB:Fe³⁺)[12]
Hydrogen Peroxide (H₂O₂) Sensor: A "Turn-On" Probe with an AIE-ESIPT Mechanism

Hydrogen peroxide is a key reactive oxygen species (ROS) involved in cellular signaling and oxidative stress. A benzothiazole-based probe, BT-BO, has been designed for the detection of H₂O₂.[15] This probe incorporates a boronate ester as the H₂O₂-reactive moiety. In its initial state, the probe is weakly fluorescent. The reaction with H₂O₂ cleaves the boronate ester, releasing the highly fluorescent 2-(2'-hydroxyphenyl)benzothiazole (HBT) fluorophore, which exhibits aggregation-induced emission (AIE) and ESIPT characteristics. This results in a "turn-on" fluorescence response.

Key Performance Metrics:

ParameterValueReference
Analyte H₂O₂[15]
Mechanism Boronate cleavage, AIE-ESIPT[15]
Excitation (λex) ~324 nm[16]
Emission (λem) 604 nm[15][16]
Quantum Yield (Φf) Not Specified
Response "Turn-on" fluorescence[15]

Experimental Protocol: Live-Cell Imaging of H₂O₂

  • Cell Culture: Culture cells of interest on glass-bottom dishes to the desired confluency.

  • Probe Loading:

    • Prepare a working solution of the BT-BO probe (e.g., 5-10 µM) in serum-free cell culture medium.

    • Incubate the cells with the probe solution for 30-45 minutes at 37°C.

  • H₂O₂ Treatment:

    • Wash the cells with phosphate-buffered saline (PBS) to remove excess probe.

    • Add fresh medium containing the desired concentration of H₂O₂ (for exogenous detection) or a stimulus to induce endogenous H₂O₂ production.

  • Confocal Microscopy:

    • Image the cells using a confocal microscope with the appropriate excitation and emission filter sets.

    • Analyze the fluorescence intensity to quantify the levels of H₂O₂.

Conclusion and Future Perspectives

This guide has provided a comparative overview of the fluorescence properties of a selection of benzothiazole-based sensors, highlighting their diverse applications and the sophisticated photophysical mechanisms that underpin their function. The ability to fine-tune the benzothiazole scaffold allows for the rational design of probes with high sensitivity and selectivity for a wide range of analytes.

As a Senior Application Scientist, I emphasize the importance of a thorough understanding of the underlying principles of fluorescence and the specific mechanisms of action of these probes. This knowledge is not merely academic; it is the key to troubleshooting experimental artifacts, optimizing assay conditions, and interpreting data with confidence. The detailed protocols provided herein serve as a starting point for researchers to validate and adapt these powerful tools for their specific needs.

The field of fluorescent sensor development is continually advancing, with ongoing efforts to create probes with improved photostability, larger Stokes shifts, and near-infrared emission for deeper tissue imaging. The benzothiazole scaffold, with its proven versatility, will undoubtedly continue to be a cornerstone of these future innovations.

References

Navigating the Metabolic Maze: A Comparative Guide to Assessing the Stability of 2-Chloro-1,3-benzothiazole-6-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For drug development professionals, researchers, and scientists, understanding a compound's metabolic stability is a critical early-stage hurdle. A promising therapeutic agent can quickly be rendered ineffective if it is too rapidly metabolized in the body.[1][2] This guide provides an in-depth comparison of methodologies to assess the metabolic stability of a promising class of compounds: 2-Chloro-1,3-benzothiazole-6-carboxylic acid derivatives.

The benzothiazole scaffold is a versatile and privileged structure in medicinal chemistry, appearing in drugs with a wide range of therapeutic applications, including anticancer, antimicrobial, and antiviral agents.[3][4][5] The specific derivative, this compound, serves as a key starting material for the synthesis of various biologically active molecules.[6][7] However, the metabolic fate of these derivatives can significantly impact their pharmacokinetic profile and overall efficacy.[4] This guide will explore the experimental workflows and data interpretation necessary to make informed decisions in the lead optimization process.

The Central Role of Metabolism in Drug Efficacy

Drug metabolism is the process by which the body chemically modifies drugs, a critical determinant of their therapeutic and toxicological properties. The liver is the primary site of drug metabolism, where a variety of enzymes, most notably the cytochrome P450 (CYP) superfamily, work to transform xenobiotics.[8][9][10] This biotransformation can lead to either detoxification and excretion or, in some cases, bioactivation to more potent or even toxic metabolites.[11]

A compound with high metabolic stability will have a longer half-life and more sustained exposure in the body, potentially leading to improved therapeutic outcomes.[4] Conversely, rapid metabolism can result in poor bioavailability and reduced efficacy, necessitating higher or more frequent dosing.[2] Therefore, early assessment of metabolic stability is paramount in drug discovery to identify and optimize compounds with favorable pharmacokinetic properties.[8][12]

Comparative In Vitro Models for Assessing Metabolic Stability

Several in vitro systems are commonly employed to predict a compound's in vivo metabolic fate. Each model offers a different level of complexity and provides distinct insights into the metabolic pathways involved. The choice of system often depends on the stage of drug discovery and the specific questions being addressed.

Liver Microsomes: The Workhorse of Early Screening

Liver microsomes are subcellular fractions containing a high concentration of drug-metabolizing enzymes, particularly the cytochrome P450s.[8] They are a cost-effective and high-throughput tool for determining a compound's intrinsic clearance (CLint), a measure of the inherent ability of the liver to metabolize a drug.[8][13]

Experimental Workflow: Microsomal Stability Assay

The following protocol outlines a typical microsomal stability assay.

References

Safety Operating Guide

A Procedural Guide for the Safe Disposal of 2-Chloro-1,3-benzothiazole-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 2-Chloro-1,3-benzothiazole-6-carboxylic acid (CAS No. 3855-95-6). As a chlorinated heterocyclic compound, its improper disposal poses significant risks to personnel and the environment. This document is intended for researchers, scientists, and drug development professionals who handle this substance in a laboratory setting. Adherence to these procedures is critical for maintaining a safe work environment and ensuring regulatory compliance.

Core Principles: Hazard Assessment & Risk Mitigation

Understanding the hazardous nature of this compound is fundamental to appreciating the necessity of stringent disposal protocols. The molecule's structure, which combines a chlorinated benzothiazole ring with a carboxylic acid group, dictates its chemical reactivity and toxicological profile.

  • Inherent Hazards: This compound is known to cause skin irritation and serious eye irritation.[1][2] Like many halogenated organic molecules, it may also cause respiratory irritation, particularly if handled as a fine powder.[1][2]

  • Environmental Persistence: Chlorinated organic compounds can be persistent in the environment and may form more toxic byproducts.[3][4] Studies on related benzothiazoles show that chlorination can lead to transformation products with increased toxicity to aquatic life.[3][4] Therefore, under no circumstances should this chemical be released into the sanitary sewer system or disposed of as common waste.[5][6]

  • Regulatory Framework: The U.S. Environmental Protection Agency (EPA) has specific regulations for the disposal of chlorinated hydrocarbon wastes, underscoring their potential environmental impact.[7][8] All disposal activities must be conducted through an approved hazardous waste management program.[5]

Hazard Summary Table
Hazard ClassificationDescriptionGHS Precautionary Statements
Skin Irritation Causes skin irritation upon contact.[1]P264: Wash skin thoroughly after handling. P280: Wear protective gloves.
Eye Irritation Causes serious eye irritation.[1]P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Respiratory Irritation May cause respiratory irritation.[1][2]P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[9]
Acute Toxicity (Potential) Structurally related compounds are toxic if swallowed or in contact with skin.[10]P270: Do not eat, drink or smoke when using this product. P301+P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor.

Pre-Disposal Safety and Handling

Proper disposal begins with safe handling. The objective is to contain the chemical waste securely without exposing personnel or the laboratory environment.

  • Engineering Controls: All handling and preparation for disposal of this compound must be conducted within a certified chemical fume hood.[5][6] This is the primary defense against the inhalation of airborne particles.

  • Personal Protective Equipment (PPE): A complete ensemble of PPE is mandatory.

    • Hand Protection: Wear chemical-resistant gloves, such as nitrile or neoprene. Always inspect gloves for integrity before use and use proper glove removal technique to avoid skin contact.

    • Eye Protection: Chemical safety goggles that meet OSHA or EN 166 standards are required.[6] A face shield should be used if there is a risk of splashing.

    • Body Protection: A lab coat must be worn and kept fully buttoned.[5]

Step-by-Step Disposal Protocol

This protocol ensures that waste is managed in a self-validating system that prioritizes safety and compliance. The primary route for final disposition is through your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste contractor.

Step 1: Waste Segregation and Characterization

Immediately classify all this compound, whether unused, expired, or contaminated, as Hazardous Waste . This includes grossly contaminated items such as weighing paper, spatulas, and disposable labware. Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's EHS department.

Step 2: Containerization
  • Primary Container: Collect all solid waste in a chemically compatible, sealable container (e.g., a wide-mouth high-density polyethylene (HDPE) bottle).

  • Contaminated Materials: Place contaminated gloves, wipes, and other disposable materials into a designated hazardous waste bag or container.

  • Sealing: Ensure the container is tightly sealed to prevent any release of dust or vapors.[1]

Step 3: Labeling

Proper labeling is a critical compliance and safety step. The waste container must be clearly and legibly labeled with the following information:

  • The words "HAZARDOUS WASTE "

  • The full chemical name: "This compound "

  • The associated hazards (e.g., "Irritant," "Toxic")

  • The date of accumulation.

Step 4: Temporary Storage

Store the sealed and labeled waste container in a designated satellite accumulation area. This area should be:

  • In a cool, dry, and well-ventilated location.[1]

  • Away from incompatible materials such as strong oxidizing agents, bases, or acid chlorides.[1]

  • Under the control of laboratory personnel and, if required, in a locked cabinet.

Step 5: Final Disposition
  • Contact EHS: Arrange for the pickup of the hazardous waste through your institution's EHS department. Follow their specific procedures for waste transfer.

  • Prohibited Actions:

    • DO NOT dispose of this chemical down the drain.[5] Its chemical structure and chlorinated nature make it unsuitable for aqueous disposal.

    • DO NOT place this chemical in the regular solid trash.[6]

    • DO NOT attempt to neutralize the waste for drain disposal. The complex heterocyclic structure presents additional hazards beyond its acidic functional group, making simple neutralization an unsafe and non-compliant disposal method.[6]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Waste Generated: 2-Chloro-1,3-benzothiazole- 6-carboxylic acid (Solid & Contaminated Items) ppe Step 1: Don Full PPE (Gloves, Goggles, Lab Coat) in a Fume Hood start->ppe segregate Step 2: Segregate Waste Classify as Hazardous. Do not mix with other waste streams. ppe->segregate containerize Step 3: Containerize & Label Use a sealed, compatible container. Label with 'Hazardous Waste' and full chemical name. segregate->containerize store Step 4: Store Securely Place in designated Satellite Accumulation Area. containerize->store contact_ehs Step 5: Contact EHS Schedule a hazardous waste pickup. store->contact_ehs disposal Final Disposition: Incineration by a Licensed Hazardous Waste Facility contact_ehs->disposal

Caption: Decision workflow for the disposal of this compound.

Disclaimer: This document provides guidance based on publicly available safety information and general best practices. All personnel must consult their institution's specific Environmental Health and Safety (EHS) protocols and adhere to all local, state, and federal regulations for hazardous waste disposal.

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Chloro-1,3-benzothiazole-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to your essential guide for the safe handling of 2-Chloro-1,3-benzothiazole-6-carboxylic acid. In the fast-paced environment of drug discovery and development, a deep understanding of the materials we work with is paramount, not only for experimental success but for our personal safety. This guide is structured to provide you with not just a set of rules, but the scientific rationale behind each recommendation, empowering you to make informed decisions in the laboratory.

The core principle of laboratory safety is risk mitigation. This compound, like many heterocyclic compounds used in synthesis, presents specific hazards that must be respected. Based on available safety data, this compound is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation[1][2]. Our primary objective is to prevent contact through all potential routes of exposure: dermal (skin), ocular (eyes), and inhalation (breathing).

Hazard Assessment Summary

To effectively protect ourselves, we must first understand the risks. The hazard classifications for this compound and similar compounds are summarized below.

Hazard StatementGHS ClassificationPotential Effect
H315Skin Irritation (Category 2)Causes skin irritation upon contact.[1][2]
H319Serious Eye Irritation (Category 2A)Causes serious, potentially damaging, eye irritation.[1][2]
H335Specific Target Organ Toxicity - Single Exposure (Category 3)May cause respiratory irritation if inhaled as a dust or aerosol.[1][2]

GHS: Globally Harmonized System of Classification and Labelling of Chemicals

Core Directive: Your Personal Protective Equipment (PPE) Protocol

The following PPE recommendations are your first and most critical line of defense. The selection of appropriate PPE is contingent on a risk assessment of the specific procedure being performed.

Engineering Controls: The Foundation of Safety

Before we even consider personal gear, we must emphasize the importance of engineering controls. These are designed to remove the hazard at its source.

  • Chemical Fume Hood: All handling of this compound in its solid (powder) form or when in a volatile solvent should be conducted within a properly functioning chemical fume hood. This is non-negotiable. A fume hood provides essential ventilation to capture and exhaust dust and vapors, minimizing the risk of inhalation.

  • Enclosed Balance: When weighing the powdered form of this compound, using an enclosed balance or a balance within a ventilated enclosure is a best practice to contain fine particles.

Dermal Protection: Beyond the Lab Coat

Given that this compound is a known skin irritant, robust dermal protection is crucial.

  • Laboratory Coat: A clean, buttoned lab coat is the minimum requirement to protect your clothing and skin from incidental contact.

  • Gloves: The choice of glove material is critical. Nitrile gloves are a suitable choice for protection against incidental splashes and handling of the solid material. They offer good resistance to a range of chemicals and are a common standard in laboratory settings. For prolonged handling or when working with solutions, it is advisable to consult a glove compatibility chart. Always double-glove if there is a heightened risk of exposure. Inspect your gloves for any signs of degradation or punctures before and during use.

Ocular Protection: Shielding Your Vision

The eyes are particularly vulnerable to chemical splashes and airborne particles.

  • Safety Glasses with Side Shields: For low-risk operations involving small quantities in a fume hood, safety glasses with side shields are mandatory.

  • Chemical Goggles: When there is a higher risk of splashes, such as when transferring solutions or working with larger quantities, chemical goggles that form a seal around the eyes are required.

Respiratory Protection: An Added Layer of Defense

In most instances, working within a chemical fume hood will provide adequate respiratory protection. However, in situations where dust generation is unavoidable or if engineering controls are not available or sufficient, respiratory protection is necessary.

  • N95 Respirator: For weighing out the powder outside of a ventilated enclosure (which is strongly discouraged), a NIOSH-approved N95 particulate respirator is the minimum requirement. An N95 respirator is designed to filter out at least 95% of airborne particles. It is crucial to ensure the respirator is properly fitted to your face to form a tight seal.

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Selection_Workflow cluster_assessment Risk Assessment cluster_ppe PPE & Engineering Controls Start Start: Handling This compound Procedure What is the procedure? Start->Procedure Weighing Weighing Powder Procedure->Weighing Weighing Solution Handling Solution Procedure->Solution In Solution FumeHood Work in Chemical Fume Hood Goggles Chemical Goggles FumeHood->Goggles NitrileGloves Nitrile Gloves FumeHood->NitrileGloves LabCoat Lab Coat FumeHood->LabCoat Weighing->FumeHood N95 N95 Respirator (If no fume hood) Weighing->N95 Alternative Solution->FumeHood

Caption: PPE selection workflow based on the laboratory procedure.

Operational Plan: Step-by-Step Procedures

Adherence to a strict protocol for donning and doffing PPE is as important as the equipment itself to prevent cross-contamination.

Donning (Putting On) PPE
  • Lab Coat: Put on your lab coat and ensure it is fully buttoned.

  • Respirator (if required): If your risk assessment indicates the need for a respirator, put it on now. Ensure it has a proper seal.

  • Eye Protection: Put on your safety glasses or goggles.

  • Gloves: Don your gloves, ensuring the cuffs of the gloves go over the cuffs of your lab coat sleeves.

Doffing (Taking Off) PPE

The principle here is to touch potentially contaminated surfaces only with other contaminated surfaces (i.e., your gloves).

  • Gloves: Remove your gloves using a glove-to-glove and then skin-to-skin technique to avoid touching the outer contaminated surface with your bare hands.

  • Lab Coat: Unbutton your lab coat and remove it by folding it inward on itself, ensuring the outer contaminated surface is contained.

  • Eye Protection: Remove your safety glasses or goggles by handling the earpieces.

  • Respirator (if worn): Remove the respirator without touching the front.

  • Hand Hygiene: Immediately and thoroughly wash your hands with soap and water.

Disposal Plan: Responsible Waste Management

Proper disposal of contaminated materials is a critical final step in the safe handling process.

  • Solid Waste: All disposable PPE (gloves, N95 respirator) and any materials used to clean up spills of this compound should be placed in a designated, sealed, and clearly labeled hazardous waste container.

  • Chemical Waste: Unused or waste this compound, as well as solutions containing it, must be disposed of as hazardous chemical waste. Follow your institution's specific guidelines for chemical waste disposal. Do not pour this chemical down the drain[1].

  • Decontamination: In case of a spill, decontaminate the area with a suitable laboratory cleaning agent. Ensure you are wearing appropriate PPE during the cleanup process. All materials used for decontamination should be disposed of as hazardous waste.

By adhering to these guidelines, you are not only ensuring your own safety but also contributing to a culture of safety within your research community. Always consult your institution's specific safety protocols and the Safety Data Sheet (SDS) for the most comprehensive information.

References

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